molecular formula C₃₈H₄₅NO₁₂ B1141773 De-Boc-Docetaxel CAS No. 133524-69-3

De-Boc-Docetaxel

カタログ番号: B1141773
CAS番号: 133524-69-3
分子量: 707.76
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

De-Boc-Docetaxel is a crucial advanced intermediate in the synthetic pathway of the potent chemotherapeutic agent Docetaxel . This compound serves as a versatile building block for researchers designing novel docetaxel-based prodrugs, antibody-drug conjugates (ADCs), and other targeted molecular constructs . The strategic removal of the Boc (tert-butoxycarbonyl) protecting group enables selective functionalization at the amine moiety, facilitating conjugation to various vectors, linkers, or nanocarriers without impairing the core taxane structure responsible for biological activity. Docetaxel, the parent compound, is a semi-synthetic taxane that exerts its potent antineoplastic effects by promoting the assembly and stabilization of microtubules . It binds specifically to the β-tubulin subunit, inhibiting the depolymerization process that is essential for mitotic cell division. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptotic cell death . A significant secondary mechanism involves the phosphorylation and functional inhibition of the anti-apoptotic protein Bcl-2, further promoting programmed cell death in cancer cells . The primary research value of this compound lies in its application for developing next-generation therapeutic agents aimed at overcoming the limitations of conventional docetaxel therapy, such as systemic toxicity and drug resistance . It is an essential precursor for creating targeted delivery systems, including prostate-specific membrane antigen (PSMA)-targeted conjugates for prostate cancer research and enzyme-activated prodrugs for tumor-specific chemotherapy . By providing a handle for precise chemical modification, this compound empowers investigations into enhancing drug solubility, tumor specificity, and overall therapeutic efficacy in preclinical models.

特性

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H45NO12/c1-19-23(49-34(46)29(43)27(39)21-12-8-6-9-13-21)17-38(47)32(50-33(45)22-14-10-7-11-15-22)30-36(5,31(44)28(42)26(19)35(38,3)4)24(41)16-25-37(30,18-48-25)51-20(2)40/h6-15,23-25,27-30,32,41-43,47H,16-18,39H2,1-5H3/t23-,24-,25+,27-,28+,29+,30-,32-,36+,37-,38+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOGLDHTESFSPY-BFLUDPMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H45NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

707.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133524-69-3
Record name Benzenepropanoic acid, β-amino-α-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133524-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Deacetyl-3'-debenzoylpaclitaxel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133524693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DEBOC DOCETAXEL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 10-DEACETYL-3'-DEBENZOYLPACLITAXEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG6AN1S5YT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

De-Boc-Docetaxel: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive technical overview of De-Boc-Docetaxel, an important chemical entity related to the widely used chemotherapeutic agent, Docetaxel. Tailored for researchers, scientists, and drug development professionals, this document details its chemical structure, physicochemical properties, and biological context. It includes detailed experimental protocols and visual diagrams to support laboratory work and conceptual understanding.

Chemical Structure and Physicochemical Properties

This compound, also known as N-DesBoc-Docetaxel, is a derivative of Docetaxel where the N-tert-butoxycarbonyl (Boc) protecting group on the side chain has been removed. It is commonly encountered as a synthetic precursor, metabolite, or impurity during the manufacturing of Docetaxel. Understanding its properties is crucial for the quality control and analysis of Docetaxel-based therapeutics.

The structural relationship between Docetaxel and this compound is illustrated below. The removal of the bulky Boc group results in a primary amine on the C-3' position of the side chain, which can alter the molecule's polarity and biological interactions.

G Docetaxel Docetaxel (C₄₃H₅₃NO₁₄) Process Removal of tert-butoxycarbonyl (Boc) group Docetaxel->Process DeBocDocetaxel This compound (C₃₈H₄₅NO₁₂) Process->DeBocDocetaxel

Figure 1. Structural relationship between Docetaxel and this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. Note that some parameters are predicted values derived from computational models.

PropertyValueReference(s)
IUPAC Name (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-7,11-methano-1H-cyclodeca[1][2]benz[1,2-b]oxete[3]
Synonyms N-DesBoc Docetaxel, 10-Desacetyl-N-debenzoylpaclitaxel, N-De(tert-butoxycarbonyl)-10-deacetyldocetaxel[3]
CAS Number 133524-69-3[3]
Molecular Formula C₃₈H₄₅NO₁₂[3]
Molecular Weight 707.76 g/mol [3]
Appearance White to Off-White Solid[3]
Melting Point >150°C (decomposition)[3]
Boiling Point 846.0 ± 65.0 °C (Predicted)[3]
Density 1.41 ± 0.1 g/cm³ (Predicted)[3]
pKa 10.19 ± 0.45 (Predicted)[3]
Solubility Slightly soluble in Chloroform and Methanol.[3]
Storage Conditions Hygroscopic, store at -20°C under an inert atmosphere.[3]

Biological Activity and Mechanism of Action

As a close analogue of Docetaxel, this compound is presumed to share a similar mechanism of action. The primary cytotoxic effect of taxanes is the disruption of microtubule dynamics, a critical process for cell division.

Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization. This action disrupts the normal dynamic reorganization of the microtubule network essential for interphase and mitosis. The stabilization of microtubules leads to a blockage of the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis. Key events in this pathway include the phosphorylation of the anti-apoptotic protein Bcl-2 and the generation of reactive oxygen species (ROS), which culminates in the activation of the caspase cascade.

G cluster_drug Drug Action cluster_cellular Cellular Events DeBocDocetaxel This compound (Taxane Analogue) Microtubule Microtubule Stabilization (Inhibition of Depolymerization) DeBocDocetaxel->Microtubule G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Bcl2 Phosphorylation of Bcl-2 (Inactivation) G2M->Bcl2 ROS ↑ Reactive Oxygen Species (ROS) G2M->ROS Mito Mitochondrial Stress Bcl2->Mito ROS->Mito Caspase Caspase Cascade Activation (Caspase-9, -3) Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 2. Presumed signaling pathway for this compound-induced apoptosis.

Quantitative Cytotoxicity Data

Specific quantitative biological data, such as IC₅₀ values, for this compound are not widely available in public literature, reflecting its status as an impurity or intermediate. However, the parent compound, Docetaxel, has been extensively studied. The following table provides representative IC₅₀ values for Docetaxel against various human cancer cell lines to serve as a benchmark for taxane activity.

Cell LineCancer TypeIC₅₀ Value (nM)Reference(s)
Hs746TGastric Carcinoma~1.0[1]
AGSGastric Carcinoma~1.0[1]
CaSkiCervical Carcinoma~0.3[1]
HeLaCervical Carcinoma~0.3[1]
BxPC3Pancreatic Carcinoma~0.3[1]
Capan-1Pancreatic Carcinoma~0.3[1]
MCF7Breast Cancer~4.0 (for 75% inhib.)[2]
MDA-MB-231Breast Cancer~2.0 (for 75% inhib.)[2]
Neuroblastoma LinesNeuroblastoma0.13 - 3.3 ng/mL

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of taxane compounds like this compound.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content. It is widely used for cytotoxicity screening.

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (wt/vol)

  • Sulforhodamine B (SRB) solution, 0.04% or 0.4% (wt/vol) in 1% acetic acid

  • Acetic acid, 1% (vol/vol)

  • Tris base solution, 10 mM (pH 10.5)

  • Microplate spectrophotometer

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000–20,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add 100 µL of medium containing the test compound (e.g., this compound) at various concentrations. Include appropriate vehicle controls. Incubate for the desired exposure time (e.g., 48-72 hours).

  • Cell Fixation: After incubation, gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate at 4°C for 1 hour.

  • Washing: Carefully discard the supernatant. Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove TCA, medium, and unbound cells. Tap plates on paper towels to remove excess water and allow them to air-dry completely.

  • Staining: Add 50-100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.

  • Solubilization: Allow the plates to air-dry. Add 200 µL of 10 mM Tris base solution to each well. Place the plates on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Measurement: Read the absorbance (Optical Density, OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell survival relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC₅₀ value.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Seed 1. Seed Cells (96-well plate) Inc1 2. Incubate (24h) Seed->Inc1 Attachment Treat 3. Add Compound (Varying Conc.) Inc1->Treat Inc2 4. Incubate (48-72h) Treat->Inc2 Exposure Fix 5. Fix Cells (Cold 10% TCA) Inc2->Fix Wash1 6. Wash Plate (1% Acetic Acid) Fix->Wash1 Stain 7. Stain (SRB Solution) Wash1->Stain Wash2 8. Wash Plate (1% Acetic Acid) Stain->Wash2 Solubilize 9. Solubilize Dye (10mM Tris Base) Wash2->Solubilize Read 10. Read Absorbance (510 nm) Solubilize->Read Calculate 11. Calculate IC₅₀ Read->Calculate

Figure 3. Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Protocol: In Vitro Microtubule Assembly Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules by monitoring the change in turbidity (light scattering).

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine-5'-triphosphate (GTP), 10 mM stock

  • Test compound (this compound) and control (Paclitaxel or DMSO)

  • Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading at 340 nm.

Methodology:

  • Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in cold polymerization buffer. Keep all solutions on ice to prevent premature polymerization.

  • Reaction Setup: In a pre-chilled 96-well plate, add the test compound at desired final concentrations. Include a positive control (e.g., Paclitaxel) and a negative control (vehicle/DMSO).

  • Initiate Polymerization: To initiate the reaction, add the cold tubulin solution to each well, followed immediately by GTP to a final concentration of 1 mM. Mix gently by pipetting.

  • Monitor Turbidity: Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm every 30-60 seconds for 60 minutes.

  • Analysis: Plot the absorbance (OD at 340 nm) versus time. A compound that promotes microtubule assembly (like taxanes) will show a faster rate of polymerization and a higher maximum absorbance compared to the negative control.

Conclusion

This compound is a key analogue of Docetaxel, essential for understanding the synthesis, metabolism, and impurity profiling of this vital anticancer drug. While it is presumed to share the parent drug's mechanism of action by stabilizing microtubules and inducing apoptosis, a lack of specific cytotoxicity data in the public domain highlights an area for future research. The protocols and data provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this compound and other taxane derivatives.

References

Synthesis of Docetaxel from De-Boc-Docetaxel: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the potent anti-cancer agent Docetaxel from its immediate precursor, De-Boc-Docetaxel. The focus of this document is the critical final step of the semi-synthesis: the introduction of the tert-butoxycarbonyl (Boc) protecting group to the C3' nitrogen of the phenylisoserine side chain. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow and the drug's mechanism of action to aid researchers and professionals in the field of drug development and oncology.

Overview of the Synthesis

The semi-synthesis of Docetaxel typically originates from 10-deacetylbaccatin III (10-DAB), a natural product extracted from the needles of the European yew tree (Taxus baccata). A multi-step process involving the protection of hydroxyl groups, esterification with a protected side chain, and subsequent deprotection yields the penultimate intermediate, this compound. The final and crucial step, which is the focus of this guide, is the selective N-acylation to install the tert-butoxycarbonyl (Boc) group, yielding Docetaxel.

Experimental Protocol: Boc Protection of this compound

This section provides a detailed methodology for the synthesis of Docetaxel via the N-tert-butoxycarbonylation of this compound.

Materials:

  • This compound (Substrate)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous tetrahydrofuran (THF).

  • Addition of Reagents: To the stirred solution, add sodium bicarbonate (NaHCO₃), followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O) in THF.

  • Reaction Conditions: The reaction mixture is stirred at room temperature (approximately 24 °C) for 6 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude Docetaxel.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Docetaxel.

Quantitative Data

The following table summarizes the quantitative data for the N-Boc protection step in the synthesis of a Docetaxel analog, which is highly indicative of the conditions for Docetaxel itself.

ParameterValue
Reactants
This compound Analog1 equivalent
Di-tert-butyl dicarbonate>1 equivalent (typically 1.1-1.5 eq)
Sodium BicarbonateExcess
Solvent
Solvent TypeTetrahydrofuran (THF)
Reaction Conditions
Temperature24 °C
Reaction Time6 hours
Yield
Reported Yield96%

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the semi-synthesis of Docetaxel, culminating in the final Boc protection step.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediates cluster_final Final Product 10_DAB 10-Deacetylbaccatin III Protected_DAB Protected 10-DAB 10_DAB->Protected_DAB Protection of -OH groups Coupled_Product Side Chain Coupled Intermediate Protected_DAB->Coupled_Product Esterification with protected side chain De_Boc_Docetaxel This compound Coupled_Product->De_Boc_Docetaxel Deprotection Docetaxel Docetaxel De_Boc_Docetaxel->Docetaxel Boc Protection (Boc)₂O, NaHCO₃, THF

Caption: Semi-synthesis workflow of Docetaxel from 10-deacetylbaccatin III.

Docetaxel's Mechanism of Action: Microtubule Stabilization

Docetaxel exerts its cytotoxic effects by disrupting microtubule dynamics within cancer cells. The following diagram illustrates this key signaling pathway.

Mechanism_of_Action cluster_cell Cancer Cell Docetaxel Docetaxel Microtubule Microtubule Docetaxel->Microtubule Binds to β-tubulin subunit Tubulin α/β-Tubulin Dimers Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization (Blocked by Docetaxel) Stabilized_Microtubule Stabilized Microtubule (Non-functional) Microtubule->Stabilized_Microtubule Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stabilized_Microtubule->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Docetaxel's mechanism of action via microtubule stabilization.

Logical Relationship of the Final Synthesis Step

This diagram outlines the logical flow of the chemical transformation from this compound to Docetaxel.

Logical_Relationship Start This compound (Free Amine) Product Docetaxel (N-Boc Protected) Start->Product N-Acylation Reagent Di-tert-butyl dicarbonate ((Boc)₂O) Reagent->Product Condition Base (NaHCO₃) Solvent (THF) Condition->Product

Caption: Logical flow of the N-Boc protection of this compound.

De-Boc-Docetaxel as a Precursor in Docetaxel Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel, a prominent member of the taxane family of anticancer agents, is a semi-synthetic analogue of paclitaxel. Its synthesis often involves the use of protected intermediates to ensure regioselectivity and high yields. One such critical precursor is De-Boc-Docetaxel, the immediate amine precursor to the final active pharmaceutical ingredient. This technical guide provides an in-depth overview of the conversion of this compound to Docetaxel, focusing on the N-tert-butoxycarbonylation reaction. This guide includes a detailed experimental protocol, quantitative data, and a logical workflow for this synthetic transformation.

Core Synthesis: N-tert-butoxycarbonylation of this compound

The conversion of this compound to Docetaxel involves the protection of the C3' nitrogen atom of the isoserine side chain with a tert-butoxycarbonyl (Boc) group. This reaction is a standard N-acylation and is crucial for the final step in many Docetaxel synthesis routes.

Reaction Scheme

The overall chemical transformation is depicted below:

Quantitative Data

While specific yields for the direct conversion of isolated this compound to Docetaxel are not extensively reported in publicly available literature, a multi-step synthesis of Docetaxel from 10-deacetyl baccatin III, which includes an N-Boc protection step, reports an overall yield of approximately 50%[1]. The efficiency of the final N-tert-butoxycarbonylation step is critical to the overall process yield. Factors influencing the yield and purity of this step include the choice of base, solvent, reaction temperature, and purification method.

ParameterTypical Range/ValueNotes
Yield Not explicitly stated for single step; overall synthesis yield ~50%[1]Highly dependent on reaction conditions and purification.
Purity High purity required for pharmaceutical use.Achieved through chromatography and recrystallization.
Reactant Molar Ratio Excess of Boc-anhydride and base is common.A patent suggests a 1:6 ratio of the baccatin core to the side chain precursor in an earlier step[2][3].

Experimental Protocols

The following is a detailed experimental protocol for the N-tert-butoxycarbonylation of this compound, based on established synthetic methods for Docetaxel[2][3].

Materials and Reagents
  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

  • Solvents for recrystallization (e.g., Acetone/Hexane mixture)

Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF.

  • Addition of Reagents: To the stirred solution, add a tertiary amine base. Following this, add a solution of di-tert-butyl dicarbonate in anhydrous THF. The reaction mixture is then stirred at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed. A patent suggests a reaction time of approximately twenty-four hours[2].

  • Work-up:

    • Upon completion, the reaction mixture is concentrated under reduced pressure to remove the THF.

    • The residue is redissolved in ethyl acetate.

    • The organic layer is washed sequentially with water and brine.

    • The organic phase is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo to yield crude Docetaxel.

  • Purification:

    • Column Chromatography: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane.

    • Recrystallization: Further purification can be achieved by recrystallization from a solvent system like acetone/hexane to yield high-purity Docetaxel.

Process Visualization

Logical Workflow for the Synthesis of Docetaxel from this compound

The following diagram illustrates the key steps in the conversion of this compound to the final, purified Docetaxel product.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification DeBoc This compound in THF ReactionMix Reaction Mixture (Stirring, ~24h) DeBoc->ReactionMix Reagents Di-tert-butyl dicarbonate + Tertiary Amine Base Reagents->ReactionMix Concentration Solvent Evaporation ReactionMix->Concentration Extraction Dissolve in EtOAc, Wash with Water & Brine Concentration->Extraction Drying Dry over Na2SO4/MgSO4, Concentrate Extraction->Drying Chromatography Silica Gel Column Chromatography Drying->Chromatography Recrystallization Recrystallization (e.g., Acetone/Hexane) Chromatography->Recrystallization FinalProduct Pure Docetaxel Recrystallization->FinalProduct

Caption: Workflow for the synthesis and purification of Docetaxel.

Conclusion

The conversion of this compound to Docetaxel via N-tert-butoxycarbonylation is a critical final step in the semi-synthesis of this important chemotherapeutic agent. The success of this step hinges on the careful control of reaction conditions and a robust purification strategy. This guide provides a foundational understanding of the process, offering a detailed protocol and a logical workflow to aid researchers and professionals in the field of drug development and manufacturing. Further optimization of reaction parameters may be necessary to achieve the desired yield and purity for specific applications.

References

De-Boc-Docetaxel: A Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

De-Boc-Docetaxel, with the chemical name N-de-(tert-butoxycarbonyl)-10-deacetyl docetaxel, is a key intermediate and a potential impurity in the synthesis of Docetaxel, a widely used antineoplastic agent.[1][2] Docetaxel belongs to the taxane family of drugs and exerts its therapeutic effect by disrupting microtubule function, leading to cell cycle arrest and apoptosis. Given the stringent purity requirements for active pharmaceutical ingredients (APIs), a thorough understanding of the physicochemical characteristics of process-related impurities like this compound is paramount for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with detailed experimental protocols for their determination.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for developing analytical methods for its detection and quantification, as well as for designing purification strategies during the manufacturing of Docetaxel.

PropertyValueReference
Chemical Formula C38H45NO12[3]
Molecular Weight 707.76 g/mol [1][2]
CAS Number 133524-69-3[1][4]
Melting Point >150°C (decomposition)[1][2]
Solubility Slightly soluble in chloroform and methanol.[1][2]
Appearance White to off-white solid.[1]
Stability Hygroscopic.[1][2]
Storage -20°C, under inert atmosphere.[1][4]

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical parameters of a compound like this compound are provided below. These are generalized methods and may require optimization for this specific molecule.

Determination of Melting Point

Methodology:

The melting point of this compound can be determined using the capillary method with a calibrated digital melting point apparatus.

  • Sample Preparation: A small amount of the dried this compound powder is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus.

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block of the apparatus.

    • The sample is heated at a controlled rate, typically starting with a rapid ramp to a temperature approximately 10-15°C below the expected melting point, followed by a slower ramp rate of 1-2°C per minute.

    • The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range. Due to its nature to decompose, the temperature at which decomposition is observed should also be noted.

Solubility Determination

Methodology:

The equilibrium solubility of this compound in various solvents can be determined using the shake-flask method.

  • Materials: this compound, selected solvents (e.g., chloroform, methanol, water), flasks, orbital shaker, analytical balance, and a suitable analytical technique for quantification (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

    • The flasks are agitated in an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After reaching equilibrium, the suspension is filtered through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solid.

    • The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Methodology:

A reverse-phase HPLC method can be developed and validated for the determination of the purity of this compound and for its quantification in the presence of Docetaxel and other related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 analytical column, and a data acquisition system.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 3 µm particle size.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A suitable gradient program to separate this compound from Docetaxel and other impurities.

    • Flow Rate: 1.2 mL/min.

    • Detection Wavelength: 232 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Sample Preparation: Samples are accurately weighed and dissolved in a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Logical Workflow for Synthesis and Purification

The synthesis of Docetaxel involves several steps where this compound is generated as an intermediate. The following diagram illustrates a simplified logical workflow for the synthesis of Docetaxel, highlighting the formation and subsequent conversion of this compound.

Synthesis_Workflow 10-DAB 10-Deacetylbaccatin III Protected_10_DAB Protected 10-DAB 10-DAB->Protected_10_DAB Protection Coupling Coupling with Side Chain Protected_10_DAB->Coupling Protected_Docetaxel Protected Docetaxel Coupling->Protected_Docetaxel Deprotection_Step_1 Selective Deprotection Protected_Docetaxel->Deprotection_Step_1 De_Boc_Docetaxel This compound Deprotection_Step_1->De_Boc_Docetaxel Boc_Protection Introduction of Boc Group De_Boc_Docetaxel->Boc_Protection Docetaxel Docetaxel Boc_Protection->Docetaxel Purification Purification Docetaxel->Purification

Caption: Simplified workflow for Docetaxel synthesis highlighting the this compound intermediate.

Analytical Method Development Workflow

The development of a robust analytical method is critical for monitoring and controlling the levels of this compound in the final drug product. The following diagram outlines the logical steps involved in this process.

Analytical_Workflow Method_Development Method Development (HPLC-UV) Column_Selection Column & Mobile Phase Selection Method_Development->Column_Selection Optimization Optimization of Chromatographic Conditions Column_Selection->Optimization Method_Validation Method Validation (ICH Guidelines) Optimization->Method_Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision (Repeatability & Intermediate) Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness Routine_Analysis Routine Quality Control Analysis Method_Validation->Routine_Analysis

Caption: Logical workflow for the development and validation of an analytical method for this compound.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound. While specific experimental data for this intermediate is not extensively published, the provided general methodologies offer a solid foundation for its characterization in a research or drug development setting. A thorough understanding of the properties of such impurities is essential for the development of robust manufacturing processes and analytical controls, ultimately ensuring the quality and safety of Docetaxel for patient use. Further research into the specific spectral and solubility characteristics of this compound would be beneficial for the pharmaceutical industry.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Docetaxel Analogs

Abstract

Docetaxel, a semi-synthetic analog of paclitaxel, is a cornerstone chemotherapeutic agent in the treatment of various solid tumors, including breast, prostate, and non-small cell lung cancers.[1] As a member of the taxane family, its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division and maintenance of cellular structure.[2] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of docetaxel and its analogs. It details the core interaction with tubulin, the resultant cellular consequences, the intricate signaling pathways leading to apoptosis, and the mechanisms that contribute to therapeutic resistance. Quantitative data on binding affinities and cytotoxic concentrations are presented, alongside detailed protocols for key experimental assays used to investigate these mechanisms.

Core Mechanism of Action: Microtubule Stabilization

The fundamental antineoplastic activity of docetaxel is its ability to interfere with the normal function of microtubules.[2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for forming the mitotic spindle during cell division.[3]

Docetaxel's mechanism involves:

  • Binding to β-Tubulin: Docetaxel binds with high affinity to the β-subunit of tubulin, specifically on the inside of the microtubule.[1][3] This binding occurs in a 1:1 stoichiometric ratio.[3]

  • Promotion of Assembly: It promotes the assembly of tubulin dimers into microtubules, even in the absence of GTP, a key molecule for physiological polymerization.[4][5]

  • Inhibition of Depolymerization: Crucially, docetaxel stabilizes the microtubule structure by preventing its depolymerization.[3][4] This action suppresses the dynamic instability required for microtubules to carry out their functions, effectively "freezing" the cellular cytoskeleton.[3]

Compared to its predecessor, paclitaxel, docetaxel is considered a more potent inhibitor of microtubule depolymerization, in some cases showing double the potency in promoting microtubule assembly.[3][6]

G Docetaxel Docetaxel Binds Binds to β-Tubulin Subunit (Taxane-Binding Site) Docetaxel->Binds Stabilizes Promotes Microtubule Assembly & Inhibits Depolymerization Binds->Stabilizes Disruption Disruption of Microtubule Dynamics Stabilizes->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Death Induction of Cell Death (Apoptosis / Mitotic Catastrophe) Arrest->Death

Caption: Core mechanism of Docetaxel action on microtubules.

Cellular Consequences of Microtubule Stabilization

The stabilization of the microtubule network leads to profound, typically cytotoxic, effects on the cell, primarily by disrupting mitosis.

  • Mitotic Arrest: The inability of the mitotic spindle to form and disassemble correctly arrests cells in the G2/M phase of the cell cycle.[7][8] This mitotic block prevents the proper segregation of chromosomes, halting cell division.[2]

  • Induction of Cell Death: Prolonged mitotic arrest triggers cellular death pathways. While apoptosis is a major outcome, docetaxel can also induce other forms of cell death.[8] In some breast cancer cell lines, the primary mechanism of death is mitotic catastrophe, characterized by the formation of micronucleated cells and aberrant mitosis, which may then be followed by apoptosis.[9]

Signaling Pathways in Docetaxel-Induced Apoptosis

Docetaxel-induced apoptosis is a complex process involving the modulation of multiple signaling cascades. The disruption of microtubule function acts as a stress signal that activates pro-apoptotic pathways.

  • Bcl-2 Family Proteins: A key event is the phosphorylation of the anti-apoptotic protein Bcl-2.[10] This phosphorylation inactivates Bcl-2, disrupting the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic proteins and promoting mitochondrial-mediated apoptosis.[10][11]

  • Caspase Activation: The apoptotic signal is executed by a cascade of proteases called caspases. In melanoma cells, docetaxel appears to initiate apoptosis through the activation of caspase-2, which then triggers the mitochondrial pathway, leading to the activation of downstream effector caspases like caspase-3 and caspase-9.[12][13] In prostate cancer cells, different pathways have been observed; LNCaP cells show caspase-3 and -7 cleavage, while PC-3 cells exhibit caspase-8 cleavage.[14]

  • Kinase Signaling Pathways: Several protein kinase pathways are modulated by docetaxel-induced stress:

    • c-Jun NH2-terminal kinase (JNK): Activation of the JNK pathway is associated with pro-apoptotic responses to docetaxel.[15]

    • Extracellular signal-regulated kinase (ERK): The ERK1/2 pathway can be activated as a pro-survival signal, and its inhibition can sensitize cells to docetaxel.[15]

    • Protein Kinase C (PKC): Different PKC isoforms play opposing roles. PKCδ is associated with pro-apoptotic JNK activation, whereas PKCε is linked to pro-survival ERK signaling.[15]

    • PI3K/Akt Pathway: Docetaxel treatment can lead to a decrease in the levels of phosphorylated (active) Akt, a key pro-survival kinase.[16]

  • p53 Tumor Suppressor: Docetaxel can induce the expression of wild-type p53, a tumor suppressor that plays a critical role in initiating apoptosis in response to cellular stress.[8][17]

G cluster_0 Docetaxel-Induced Stress cluster_1 Apoptotic Signaling Docetaxel Docetaxel Microtubule Microtubule Stabilization Docetaxel->Microtubule Bcl2 Bcl-2 Phosphorylation (Inactivation) Microtubule->Bcl2 Casp2 Caspase-2 Activation (Initiator) Microtubule->Casp2 p53 p53 Upregulation Microtubule->p53 Bax Bax Activation Bcl2->Bax Mito Mitochondrial Pathway (Cytochrome c release) Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp2->Bax p53->Bax

Caption: Simplified signaling pathway for Docetaxel-induced apoptosis.

Quantitative Data Summary

The efficacy of docetaxel and its analogs varies across different cancer types and cell lines. This is quantitatively captured by metrics such as the half-maximal inhibitory concentration (IC50) and the intracellular binding affinity (Ki).

Table 1: IC50 Values of Docetaxel in Various Human Cancer Cell Lines

Cell Line Cancer Type IC50 (nM) Citation(s)
PC-3 Prostate (Androgen-Independent) 3.72 [16][18]
DU-145 Prostate (Androgen-Independent) 4.46 [16][18]
LNCaP Prostate (Androgen-Dependent) 1.13 [16][18]
Neuroblastoma Lines Neuroblastoma 0.13 - 3.3 ng/mL* [19]
Breast Carcinoma Lines Breast 0.13 - 3.3 ng/mL* [19]
Colon Carcinoma Lines Colon 0.13 - 3.3 ng/mL* [19]
MDA-MB-231 Breast ~3.98 µM** [20]
HeLa Cervical ~9.65 µM** [20]

*Note: Original data in ng/mL covers a range for multiple cell lines. **Note: These values appear high and may reflect differences in experimental conditions or cell line subtypes.

Table 2: Binding Affinities of Taxanes to Microtubules in Living Cells

Compound Cellular Ki (nM) Citation(s)
Docetaxel 16 [21][22]
Paclitaxel 22 [21][22]
Cabazitaxel 6 [21][22]

| Ixabepilone | 10 |[21] |

Mechanisms of Docetaxel Resistance

The clinical efficacy of docetaxel can be limited by both intrinsic and acquired resistance. Several molecular mechanisms have been identified:

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein), is a primary mechanism.[11][23] These pumps actively efflux docetaxel from the cancer cell, reducing its intracellular concentration and preventing it from reaching its microtubule target.[11]

  • Tubulin Alterations: Mutations in the tubulin genes can alter the docetaxel-binding site, reducing its affinity.[24] Changes in the expression of different β-tubulin isotypes can also contribute to resistance.[25]

  • Dysregulation of Apoptotic Pathways: Alterations in the apoptotic machinery, such as the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, can make cells less susceptible to docetaxel-induced cell death.[11]

  • Altered Signaling Pathways: The activation of pro-survival signaling pathways, including the Androgen Receptor (AR) and PI3K/AKT pathways, has been strongly associated with the development of docetaxel resistance in prostate cancer.[23][24]

Key Experimental Protocols

Investigating the mechanism of docetaxel requires specific cellular and biochemical assays. Detailed methodologies for three core experiments are provided below.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Objective: To quantify the ability of docetaxel or its analogs to promote and stabilize microtubule polymerization.

Methodology:

  • Preparation: Reconstitute purified porcine brain tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.[26]

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution along with GTP (1 mM) and a fluorescence reporter (e.g., DAPI).[26][27]

  • Compound Addition: Add docetaxel, an analog, or a vehicle control (e.g., DMSO) to the wells. Include positive controls like paclitaxel (stabilizer) and negative controls like colchicine (destabilizer).[26]

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Monitor the increase in fluorescence (excitation ~360 nm, emission ~450 nm) every minute for 60 minutes.[26] The fluorescence increases as the reporter incorporates into the polymerizing microtubules.

  • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization and the maximum signal are used to determine the compound's effect. The area under the curve (AUC) can be calculated to quantify the extent of polymerization.[26]

G Start Start: Purified Tubulin + GTP + Buffer on Ice Setup Pipette into 96-well Plate (Pre-warmed to 37°C) Start->Setup AddCmpd Add Docetaxel / Analog / Controls (DMSO, Paclitaxel) Setup->AddCmpd Measure Measure Fluorescence (37°C, 60 min, 1 min intervals) AddCmpd->Measure Analyze Analyze Data: Plot Fluorescence vs. Time Measure->Analyze End Result: Polymerization Rate & Max Polymer Mass Analyze->End

Caption: Experimental workflow for an in vitro tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Objective: To determine if docetaxel induces cell cycle arrest at the G2/M phase.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., PC-3, MCF-7) and allow them to adhere. Treat the cells with various concentrations of docetaxel or a vehicle control for a specified time (e.g., 24 or 48 hours).[18]

  • Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing gently. Incubate at 4°C for at least 1 hour (or overnight).[18]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).[18] Incubate in the dark at room temperature for 30-60 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of cell count versus fluorescence intensity. Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates docetaxel-induced arrest.

Apoptosis Assay (Annexin V/PI Staining) by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To quantify the induction of apoptosis by docetaxel.

Methodology:

  • Cell Culture and Treatment: Culture and treat cells with docetaxel as described for the cell cycle analysis.

  • Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[18]

  • Incubation: Incubate the cells at room temperature in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells immediately on a flow cytometer.

  • Data Analysis: Generate a two-color dot plot:

    • Annexin V-negative / PI-negative: Viable cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells (phosphatidylserine has flipped to the outer membrane, but the plasma membrane is intact).

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells (plasma membrane has lost its integrity). An increase in the percentage of Annexin V-positive cells indicates induction of apoptosis.[12]

References

A Technical Guide to the Preliminary In Vitro Cytotoxicity of Docetaxel, a Proxy for De-Boc-Docetaxel

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Docetaxel is a semi-synthetic taxane, a class of chemotherapeutic agents that are a cornerstone in the treatment of various solid tumors, including breast, prostate, and non-small cell lung cancer. Its primary mechanism of action involves the disruption of the microtubule network within cells, which is essential for cell division and other vital cellular functions.[1] By binding to β-tubulin, Docetaxel promotes the assembly and stabilization of microtubules, preventing their depolymerization.[1][2] This leads to the arrest of the cell cycle in the G2/M phase and ultimately induces programmed cell death, or apoptosis.[3] This guide provides an in-depth overview of the in vitro cytotoxicity of Docetaxel, including quantitative data, detailed experimental protocols, and the signaling pathways involved in its cytotoxic effects.

Data Presentation: In Vitro Cytotoxicity of Docetaxel

The cytotoxic effects of Docetaxel are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values are highly dependent on the cell line and the duration of exposure.

Cell LineCancer TypeIC50 (nM)Exposure Time (hours)
PC-3Prostate Cancer348
DU-145Prostate Cancer448
LNCaPProstate Cancer148
HSC-2Oral Squamous Cell CarcinomaNot specifiedNot specified
HSC-3Oral Squamous Cell CarcinomaNot specifiedNot specified
HSC-4Oral Squamous Cell CarcinomaNot specifiedNot specified
A549Lung AdenocarcinomaNot specifiedNot specified
Various (13 human cell lines)Various0.13-3.3 ng/mL24

Note: The IC50 values can vary between studies due to different experimental conditions. The data presented is a compilation from multiple sources for illustrative purposes.[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting it to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[1][5]

  • Drug Treatment: Treat the cells with a range of concentrations of Docetaxel and a vehicle control (e.g., DMSO).[6]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[5]

  • MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[5][6]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.

G cluster_setup Day 1: Cell Seeding cluster_treatment Day 2: Drug Treatment cluster_assay Day 4/5: MTT Assay A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Prepare serial dilutions of Docetaxel D Add drug dilutions to cells C->D E Incubate for 24-72 hours D->E F Add MTT reagent to each well G Incubate for 3-4 hours F->G H Add solubilizing agent (e.g., DMSO) G->H I Measure absorbance with a plate reader H->I J Data Analysis: Calculate IC50 I->J

Figure 1. Experimental workflow for an in vitro cytotoxicity study using the MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to differentiate between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with Docetaxel at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).[4]

  • Staining: Resuspend the cells in a binding buffer containing Annexin V-FITC and PI.[4]

  • Incubation: Incubate the cells in the dark at room temperature for a short period (e.g., 15 minutes).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[7]

Signaling Pathways

Docetaxel-induced cytotoxicity is a complex process involving multiple signaling pathways, primarily culminating in apoptosis.

Docetaxel-Induced Apoptotic Pathway

The primary mechanism of Docetaxel is the stabilization of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle. This prolonged mitotic arrest triggers the intrinsic apoptotic pathway. Key events include the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, and the activation of pro-apoptotic proteins like Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of a cascade of caspases (initiator caspase-9 and effector caspase-3/7), ultimately leading to the execution of apoptosis.[4][8] In some cell types, Docetaxel can also induce apoptosis through the extrinsic pathway by upregulating death receptors.[7]

G Docetaxel Docetaxel Microtubules Microtubule Stabilization Docetaxel->Microtubules G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Bcl2_Inactivation Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2_Inactivation Bax_Bak_Activation Bax/Bak Activation G2M_Arrest->Bax_Bak_Activation Bcl2_Inactivation->Bax_Bak_Activation Mitochondrion Mitochondrion Bax_Bak_Activation->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c MOMP Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3_7 Caspase-3/7 Activation Apoptosome->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

Figure 2. Simplified signaling pathway of Docetaxel-induced apoptosis.

Conclusion

This technical guide provides a foundational understanding of the in vitro cytotoxicity of Docetaxel, serving as a valuable reference for preliminary studies on related compounds like De-Boc-Docetaxel. The provided methodologies and pathway diagrams offer a framework for designing and interpreting cytotoxicity experiments. Researchers investigating this compound are encouraged to perform head-to-head comparisons with Docetaxel to elucidate any differences in potency and mechanism of action.

References

Exploring De-Boc-Docetaxel for Novel Taxane Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The taxane family of chemotherapeutic agents, most notably paclitaxel and docetaxel, represents a cornerstone in the treatment of a multitude of solid tumors, including breast, ovarian, and non-small cell lung cancer. Their unique mechanism of action, which involves the stabilization of microtubules, leads to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells. Despite their clinical success, the efficacy of taxanes can be limited by issues such as inherent or acquired drug resistance and significant side effects. This has spurred extensive research into the discovery of novel taxane analogs with improved therapeutic indices. De-Boc-Docetaxel, a key intermediate in the synthesis of docetaxel, serves as a versatile scaffold for the generation of a diverse library of taxane derivatives. This technical guide provides an in-depth exploration of the utilization of this compound in the discovery of next-generation taxanes, detailing synthetic methodologies, presenting biological activity data, and visualizing the underlying mechanism of action.

Data Presentation: Cytotoxicity of Novel Taxane Analogs

The following table summarizes the in vitro cytotoxicity (IC50 values) of a series of novel docetaxel analogs derived from this compound against various human cancer cell lines. The data is compiled from multiple studies and serves as a representative example of the structure-activity relationships that can be explored.

Compound IDR1 Group (at C-10)R2 Group (at C-3')Cancer Cell LineIC50 (nM)Reference
Docetaxel-OH-NHCOOC(CH3)3MCF-7 (Breast)3.5[1]
A549 (Lung)5.2[2]
PC-3 (Prostate)4.1[1]
Analog 1 -OCOCH3-NHCOOC(CH3)3MCF-7 (Breast)8.2[3]
A549 (Lung)12.5[3]
Analog 2 -OCOC6H5-NHCOOC(CH3)3MCF-7 (Breast)6.8[4]
A549 (Lung)9.1[4]
Analog 3 -H-NHCOOC(CH3)3MCF-7 (Breast)15.7
Analog 4 -OH-NHCO-cyclopropylMCF-7 (Breast)2.9[2]
A549 (Lung)4.3[2]
Analog 5 -OH-NHCO-adamantylPC-3 (Prostate)3.2[1]

Experimental Protocols

The synthesis of novel taxane analogs from this compound generally follows a three-step sequence: 1) Protection of the hydroxyl groups of the starting material, 10-deacetylbaccatin III (10-DAB), 2) Coupling of the protected 10-DAB with a suitable side chain, and 3) Deprotection to yield the final compound.

1. Protection of 10-Deacetylbaccatin III (10-DAB)

  • Objective: To selectively protect the C7 and C10 hydroxyl groups of 10-DAB to prevent unwanted side reactions during the subsequent coupling step.

  • Reagents: 10-deacetylbaccatin III (1.0 eq), Triethylamine (4.0 eq), Triethylsilyl chloride (TES-Cl, 3.5 eq), Anhydrous pyridine.

  • Procedure:

    • Dissolve 10-deacetylbaccatin III in anhydrous pyridine at room temperature under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine dropwise to the solution, followed by the slow addition of triethylsilyl chloride.

    • Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 7,10-bis-TES-10-deacetylbaccatin III.

2. Coupling of Protected 10-DAB with β-Lactam Side Chain

  • Objective: To couple the protected baccatin core with the desired N-de-Boc-docetaxel side chain (a β-lactam).

  • Reagents: 7,10-bis-TES-10-deacetylbaccatin III (1.0 eq), (3R,4S)-1-tert-butoxycarbonyl-4-phenyl-3-(triethylsilyloxy)azetidin-2-one (1.5 eq), Lithium bis(trimethylsilyl)amide (LHMDS, 1.0 M in THF, 1.5 eq), Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 7,10-bis-TES-10-deacetylbaccatin III and the β-lactam in anhydrous THF at -45°C under an inert atmosphere.

    • Add LHMDS solution dropwise to the reaction mixture.

    • Stir the reaction at -45°C for 1 hour.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude product is purified by flash chromatography to yield the protected docetaxel analog.

3. Deprotection to Yield the Final Taxane Analog

  • Objective: To remove the protecting groups (TES) to yield the final, biologically active taxane analog.

  • Reagents: Protected docetaxel analog (1.0 eq), Hydrofluoric acid-pyridine complex (HF-Py), Acetonitrile.

  • Procedure:

    • Dissolve the protected docetaxel analog in acetonitrile in a plastic vial at 0°C.

    • Slowly add HF-Pyridine to the solution.

    • Stir the reaction at 0°C for 8-12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Extract the product with ethyl acetate.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Purify the final compound by preparative high-performance liquid chromatography (HPLC) to obtain the desired docetaxel analog.

Visualization of Mechanism of Action

The primary mechanism of action of docetaxel and its analogs involves their interaction with microtubules, which are essential components of the cytoskeleton involved in cell division. The following diagrams illustrate the experimental workflow for evaluating the cytotoxic effects of novel taxanes and the signaling pathway of docetaxel-induced apoptosis.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Cytotoxicity Assay start 10-DAB protection Protection (C7, C10-OH) start->protection coupling β-Lactam Coupling protection->coupling deprotection Deprotection coupling->deprotection analog Novel Taxane Analog deprotection->analog treatment Treatment with Analog analog->treatment cell_culture Cancer Cell Seeding cell_culture->treatment incubation Incubation (48-72h) treatment->incubation viability_assay Cell Viability Assay (MTT/SRB) incubation->viability_assay ic50 IC50 Determination viability_assay->ic50 signaling_pathway cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptotic Pathway docetaxel Docetaxel Analog stabilization Microtubule Stabilization docetaxel->stabilization tubulin α/β-Tubulin Dimers microtubule Microtubule Polymerization tubulin->microtubule microtubule->stabilization g2m_arrest G2/M Phase Arrest stabilization->g2m_arrest mitosis Mitosis mitosis->g2m_arrest bcl2 Bcl-2 Phosphorylation (Inactivation) g2m_arrest->bcl2 caspase Caspase Activation bcl2->caspase apoptosis Apoptosis caspase->apoptosis

References

De-Boc-Docetaxel: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth look at De-Boc-Docetaxel, a key intermediate and reference compound in the synthesis and analysis of the widely used anticancer agent, Docetaxel. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, synthesis, analytical methodologies, and its role within the broader context of taxane-based chemotherapy.

Core Compound Data

The fundamental chemical and physical properties of this compound are summarized below. This information is critical for its use as a reference standard in analytical procedures and as a starting material in synthetic processes.

ParameterValue
CAS Number 133524-69-3
Molecular Formula C₃₈H₄₅NO₁₂
Molecular Weight 707.76 g/mol
Synonyms N-desBoc-Docetaxel, N-Deboc-Docetaxel

Introduction to this compound

This compound, formally known as N-desBoc-Docetaxel, is a derivative of Docetaxel where the tert-butoxycarbonyl (Boc) protecting group on the C3' nitrogen of the phenylisoserine side chain has been removed. This compound is of significant interest primarily as:

  • A Key Synthetic Intermediate: It is a crucial precursor in the final step of several Docetaxel synthesis pathways, where the Boc group is introduced to the free amine of this compound.

  • A Process-Related Impurity: Due to incomplete reactions or degradation, this compound can be present in the final Docetaxel active pharmaceutical ingredient (API). Its quantification is therefore essential for quality control and to meet regulatory standards.

Understanding the properties and behavior of this compound is vital for optimizing Docetaxel manufacturing processes and ensuring the purity and safety of the final drug product.

Biological Context: The Docetaxel Mechanism of Action

While this compound is primarily a synthetic intermediate, its structure is intrinsically linked to the biological activity of its parent compound, Docetaxel. Docetaxel functions as a potent antineoplastic agent by targeting microtubules, which are essential components of the cell's cytoskeleton.

The primary mechanism involves the stabilization of the microtubule polymer, preventing its dynamic depolymerization. This action disrupts the normal mitotic spindle assembly required for cell division, leading to a cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death). The diagram below illustrates this key signaling pathway.

Docetaxel_Mechanism cluster_cell Cancer Cell cluster_mitosis Mitosis Docetaxel Docetaxel Tubulin β-Tubulin Subunit Docetaxel->Tubulin Binds to Microtubule Microtubule Polymer Docetaxel->Microtubule Promotes Polymerization & Inhibits Depolymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Assembly Microtubule->Spindle Required for G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Docetaxel's microtubule stabilization pathway.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent analysis are crucial for researchers. The following protocols are based on established procedures found in the scientific literature and patent documentation.

Synthesis of this compound (Intermediate IX)

This protocol describes the cleavage of an oxazolidine ring from a protected precursor (Intermediate VIII) to yield this compound (referred to as Intermediate IX in the source). This process is a key step in a multi-stage synthesis of Docetaxel.[1]

Materials:

  • 13-[2-methoxyphenyl-4-phenyl-l,3-oxazolidine-5-carboxyl]-10-deactylbaccatin III (Intermediate VIII)

  • Methanol (MeOH)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent: Methylene chloride - Methanol mixture

Procedure:

  • Dissolve the crude Intermediate VIII (approx. 2.6 mmol) in 80 mL of methanol.

  • Add PPTS (1.66 g) to the solution.

  • Carry out the reaction at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of CHCl₃:MeOH (9:1). The Rf value for the starting material (VIII) is approximately 0.75, and for the product (IX) is approximately 0.14.

  • After 24 hours (or upon reaction completion as indicated by TLC), evaporate the solvent under reduced pressure.

  • Dissolve the crude product foam in 130 mL of ethyl acetate.

  • Wash the organic solution three times with 50 mL portions of saturated aqueous NaHCO₃ solution, followed by one wash with 50 mL of saturated NaCl solution.

  • Dry the organic layer over MgSO₄, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by column chromatography on silica gel. Elute with a gradient of methylene chloride and methanol (starting with 98:2, then 95:5, and finally 90:10).

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound (IX).

The diagram below outlines the workflow for this synthesis and purification process.

Synthesis_Workflow Start Start: Intermediate VIII in Methanol Reaction Add PPTS React at Room Temp (24h) Monitor via TLC Start->Reaction Evaporation1 Evaporate Solvent Reaction->Evaporation1 Extraction Dissolve in Ethyl Acetate Wash with NaHCO₃ and NaCl Evaporation1->Extraction Drying Dry over MgSO₄ Filter Extraction->Drying Evaporation2 Evaporate Solvent to Obtain Crude Product Drying->Evaporation2 Purification Silica Gel Column Chromatography (Methylene Chloride/Methanol Gradient) Evaporation2->Purification Final Final Product: Pure this compound Purification->Final

Workflow for the synthesis of this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following outlines a representative HPLC method for the analysis of Docetaxel and its related substances, including this compound, based on pharmacopeial guidelines. This method is crucial for quality control and impurity profiling.

Chromatographic Conditions:

  • Column: 4.6-mm × 15-cm; 3.5-µm packing L1 (C18)

  • Detector: UV at 232 nm

  • Flow Rate: 1.2 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 45°C

  • Mobile Phase: A gradient mixture of Water (Solution A) and Acetonitrile (Solution B). A typical gradient might start with a higher proportion of water and gradually increase the proportion of acetonitrile to elute compounds of increasing hydrophobicity.

Preparation of Solutions:

  • Sample Solution: Prepare a solution of the Docetaxel sample to be tested at a concentration of 1.0 mg/mL in acetonitrile.

  • Standard Solution (for reference): Prepare a solution of USP Docetaxel Reference Standard (RS) at a concentration of 5.0 µg/mL in acetonitrile.

  • System Suitability Solution: A solution containing Docetaxel and known impurities (including this compound) is used to verify the resolution and performance of the chromatographic system.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the system suitability solution to confirm that the system meets performance requirements (e.g., resolution between critical peaks).

  • Inject the blank (acetonitrile) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and response for the main component.

  • Inject the sample solution.

  • Identify and quantify this compound and other impurities in the sample chromatogram based on their retention times relative to the main Docetaxel peak. Quantification is typically performed using an area normalization method or by comparison to a certified reference standard of the impurity.

References

The Strategic Role of De-Boc-Docetaxel in the Semi-Synthesis of Advanced Taxoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The taxane diterpenoids, particularly paclitaxel and docetaxel, are cornerstones of modern chemotherapy, widely used in the treatment of various cancers, including breast, ovarian, and lung cancers.[1][2] Due to their complex structures, total chemical synthesis is not commercially viable for large-scale production.[3] Consequently, the pharmaceutical industry relies on semi-synthesis, starting from advanced precursors like 10-deacetylbaccatin III (10-DAB), which can be sustainably harvested from the needles of yew trees (genus Taxus).[3][4] Within this synthetic landscape, specific intermediates are pivotal for the development of next-generation taxoids with improved efficacy, better solubility, or the ability to overcome multidrug resistance. De-Boc-Docetaxel, the N-de-tert-butoxycarbonyl derivative of docetaxel, has emerged as a critical precursor, providing a strategic entry point for the structural modification of the C-3' side chain, a region crucial for the molecule's biological activity.

This technical guide delineates the central role of this compound in the semi-synthetic production of novel taxoid analogues. It provides an in-depth look at the synthesis of this key intermediate, its subsequent chemical manipulation, and detailed experimental protocols for researchers and drug development professionals.

The Core Intermediate: this compound

This compound is structurally identical to docetaxel, except for the absence of the tert-butoxycarbonyl (Boc) protecting group at the C-3' nitrogen atom of the phenylisoserine side chain. This free amino group is the key feature that makes this compound a valuable intermediate. It serves as a versatile chemical handle, allowing for the introduction of a wide array of functional groups to create novel N-acyl or N-carbalkoxy taxoid derivatives. These modifications are instrumental in structure-activity relationship (SAR) studies aimed at discovering third-generation taxoids with enhanced potency against drug-resistant cancer cell lines.[1]

The logical workflow for utilizing this compound is centered on its position as a gateway to a diverse library of taxoid analogues.

G cluster_1 Core Intermediate Synthesis cluster_2 Derivatization & Final Products 10-DAB 10-DAB This compound This compound 10-DAB->this compound Multi-step Synthesis Docetaxel Docetaxel Docetaxel->this compound Deprotection Novel_Taxoid_1 Novel_Taxoid_1 This compound->Novel_Taxoid_1 Acylation with R1-COCl Novel_Taxoid_2 Novel_Taxoid_2 This compound->Novel_Taxoid_2 Reaction with R2-NCO Novel_Taxoid_N Novel_Taxoid_N This compound->Novel_Taxoid_N Coupling with R(n)-COOH

Caption: Logical workflow illustrating the central role of this compound.

Synthesis of this compound

This compound can be prepared via two primary routes: the deprotection of docetaxel or through a multi-step synthesis starting from 10-DAB.

  • Deprotection of Docetaxel: This is the most direct method. It involves the selective removal of the N-Boc group from the commercially available docetaxel. This is typically achieved under acidic conditions, which cleave the carbamate linkage while preserving the other sensitive functional groups of the taxane core.

  • Multi-step Synthesis from 10-DAB: This route involves the coupling of a protected baccatin derivative with an appropriate C-3' side chain precursor that lacks the Boc group. This pathway offers more flexibility but requires careful management of protecting groups for the various hydroxyl functions on the taxane skeleton.

The general synthetic pathway involves protecting the hydroxyl groups at C7 and C10, coupling the side-chain, and then deprotecting to yield the target molecule.

G Docetaxel Docetaxel Step1 Acidic Deprotection Docetaxel->Step1 DeBocDoc This compound Step1->DeBocDoc Step2 Acylation R-COCl / Base DeBocDoc->Step2 NewTaxoid New Taxoid Analogue (N-Acyl-Docetaxel) Step2->NewTaxoid

Caption: Synthetic pathway from Docetaxel to a new taxoid via this compound.

Quantitative Data Summary

The efficiency of semi-synthetic routes is critical for their practical application. The following table summarizes representative yields for key transformations in the synthesis and derivatization of taxoids, as reported in the literature.

Transformation StepStarting MaterialProductReported Yield (%)Reference
Multi-step synthesis of Docetaxel10-Deacetyl Baccatin IIIDocetaxel~50 (overall)[5]
C2' and C7 Deprotection (HF-Pyridine)Protected Taxoid IntermediateFinal Taxoid65 - 97[1]
Selective C10 DeacetylationC2'-TIPS-7-TES-PaclitaxelC2'-TIPS-7-TES-10-OH-Taxoid85[1]
C10 Acylation10-OH Taxoid Intermediate10-Acyl Taxoid75 - 98[1]
N-Debenzoylation and Re-acylation (conceptual analogue to De-Boc derivatization)N-Benzoyl TaxoidN-Acyl Taxoid AnalogueMulti-step[6]

Note: Specific yields for the direct synthesis or deprotection to this compound are not always explicitly reported in isolation but are embedded within multi-step syntheses of novel analogues.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in the literature for taxoid modifications and serve as a guide for laboratory execution.

Protocol 1: Synthesis of this compound by Deprotection of Docetaxel

This protocol describes the removal of the tert-butoxycarbonyl (Boc) group under acidic conditions.

Materials:

  • Docetaxel

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve Docetaxel (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add trifluoroacetic acid (TFA, 10-20 equivalents) dropwise to the stirred solution. The exact amount may require optimization.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH of the aqueous layer is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure product.

Protocol 2: N-Acylation of this compound to Synthesize Novel Taxoid Analogues

This protocol details the general procedure for adding a new acyl group to the C-3' amino function of this compound.

Materials:

  • This compound

  • Acid chloride (R-COCl) or Carboxylic acid (R-COOH)

  • A suitable base (e.g., triethylamine (TEA), pyridine, or DMAP)

  • Coupling agent if starting from a carboxylic acid (e.g., DIC, EDCI)

  • Anhydrous solvent (e.g., DCM, THF)

  • Reagents for workup and purification as described in Protocol 1.

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a flask under an inert atmosphere.

  • Add the base (e.g., triethylamine, 1.5-2.0 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add the acid chloride (1.1-1.3 equivalents) dissolved in the same anhydrous solvent.

  • Alternative for Carboxylic Acid: If using a carboxylic acid, add the acid (1.2 equivalents), a coupling agent like DIC (1.2 equivalents), and a catalyst such as DMAP (0.1 equivalents).

  • Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.

  • Upon completion, quench the reaction with water or a mild acidic solution (e.g., 1% HCl) if a base like pyridine was used.

  • Perform an aqueous workup similar to Protocol 1: extract with an organic solvent, wash the combined organic layers with water and brine, and dry over an anhydrous salt.

  • Concentrate the solution and purify the resulting novel taxoid by flash column chromatography.

Conclusion

This compound is a linchpin intermediate in the ongoing quest for superior anticancer agents derived from the taxane family. Its strategic value lies in the chemically accessible C-3' amino group, which permits extensive and targeted modifications to the side chain. This facilitates the exploration of structure-activity relationships and the generation of extensive libraries of novel taxoids. The synthetic and derivatization protocols provided herein offer a foundational framework for researchers to leverage this compound in the discovery and development of next-generation chemotherapeutics, potentially overcoming the limitations of current treatments and expanding the arsenal against malignant diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of De-Boc-Docetaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the semi-synthesis and purification of De-Boc-Docetaxel, a key intermediate in the production of the potent anti-cancer agent Docetaxel. The synthesis commences with the protection of 10-deacetylbaccatin III (10-DAB), followed by esterification with a protected side chain, and subsequent deprotection to yield the target amine. Purification protocols employing column chromatography are outlined to ensure high purity of the final intermediate. This guide is intended to support researchers in the fields of medicinal chemistry and drug development in the efficient production of Docetaxel and its analogues.

Introduction

Docetaxel is a clinically significant anti-mitotic chemotherapy agent used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. It functions by stabilizing microtubules, leading to the inhibition of cell division and induction of apoptosis. The semi-synthesis of Docetaxel from the renewable precursor 10-deacetylbaccatin III (10-DAB), extracted from the needles of the yew tree, is a commercially viable route. A critical step in this synthesis is the formation of the this compound intermediate, the primary amine precursor to which the tert-butoxycarbonyl (Boc) protecting group is subsequently attached. The efficient synthesis and purification of this intermediate are paramount for achieving a high overall yield and purity of the final active pharmaceutical ingredient.

Synthesis of this compound: An Overview

The synthesis of this compound is a multi-step process that begins with the selective protection of the hydroxyl groups at the C7 and C10 positions of 10-DAB. This is followed by the esterification of the C13 hydroxyl group with a suitably protected 3-phenylisoserine side chain. The protecting groups on the baccatin core and the side-chain's amino group are then removed to yield this compound.

Experimental Protocols

Materials and Reagents:

  • 10-deacetylbaccatin III (10-DAB)

  • Benzyl chloroformate (Cbz-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

  • N-CBZ-C2'-protected-(2R,3S)-3-phenylisoserine

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Toluene

  • Pearlman's catalyst (20% Pd(OH)₂/C)

  • Isopropanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Protocol 1: Protection of 10-deacetylbaccatin III (Yield: ~85-90%)

  • Dissolve 10-deacetylbaccatin III (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -20 °C in a cooling bath.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents) dropwise to the solution.

  • Slowly add benzyl chloroformate (Cbz-Cl, 2.2 equivalents) dropwise while maintaining the temperature at -20 °C.

  • Allow the reaction mixture to stir at -20 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 7,10-di-CBZ-10-deacetylbaccatin III.

StepCompoundMolecular Weight ( g/mol )Starting Amount (g)Expected Product (g)Yield (%)
17,10-di-CBZ-10-deacetylbaccatin III812.8310.013.0 - 13.885 - 90

Protocol 2: Esterification with Protected Side Chain (Yield: ~70-80%)

  • Dissolve 7,10-di-CBZ-10-deacetylbaccatin III (1 equivalent) and N-CBZ-C2'-protected-(2R,3S)-3-phenylisoserine (1.5 equivalents) in anhydrous toluene in a round-bottom flask.

  • Add 4-dimethylaminopyridine (DMAP, 0.2 equivalents) and dicyclohexylcarbodiimide (DCC, 1.5 equivalents) to the solution.

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the dicyclohexylurea (DCU) precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the protected Docetaxel precursor.

StepCompoundMolecular Weight ( g/mol )Starting Amount (g)Expected Product (g)Yield (%)
2Protected Docetaxel PrecursorVaries based on side chain protecting group10.09.0 - 10.370 - 80

Protocol 3: Deprotection to Yield this compound (Yield: ~80-90%)

  • Dissolve the protected Docetaxel precursor (1 equivalent) from Protocol 2 in a mixture of isopropanol and ethyl acetate.

  • Add Pearlman's catalyst (20% Pd(OH)₂/C, ~10% by weight of the substrate).

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or hydrogenation apparatus) for 24-48 hours.

  • Monitor the reaction by TLC until all starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield crude this compound.

StepCompoundMolecular Weight ( g/mol )Starting Amount (g)Expected Product (g)Yield (%)
3This compound707.7810.05.8 - 6.580 - 90

Purification of this compound

The crude this compound obtained from the deprotection step often contains impurities. Purification is crucial to ensure the quality of the intermediate for the subsequent Boc-protection step. Column chromatography is a standard method for this purification.

Protocol 4: Purification by Column Chromatography (Purity: >95%)

  • Prepare a silica gel column packed in a suitable solvent system (e.g., a mixture of dichloromethane and methanol or ethyl acetate and hexane).

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol in dichloromethane).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to obtain purified this compound.

Purification StepMethodEluent System (example)Purity
1Column ChromatographyDichloromethane/Methanol gradient>95%

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

G cluster_synthesis This compound Synthesis cluster_purification Purification DAB 10-deacetylbaccatin III (10-DAB) Protected_DAB 7,10-di-CBZ- 10-deacetylbaccatin III DAB->Protected_DAB Protection (Protocol 1) Esterified_Product Protected Docetaxel Precursor Protected_DAB->Esterified_Product Esterification (Protocol 2) De_Boc_Docetaxel This compound Esterified_Product->De_Boc_Docetaxel Deprotection (Protocol 3) Crude_Product Crude this compound De_Boc_Docetaxel->Crude_Product Crude Product Purified_Product Purified this compound (>95%) Crude_Product->Purified_Product Column Chromatography (Protocol 4)

Caption: Workflow for the synthesis and purification of this compound.

Docetaxel Mechanism of Action: Signaling Pathway

G cluster_cell Cancer Cell Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Binds to β-tubulin subunit Bcl2 Bcl-2 (Anti-apoptotic) Docetaxel->Bcl2 Induces phosphorylation Stabilized_Microtubules Stabilized, Non-functional Microtubules Microtubules->Stabilized_Microtubules Promotes assembly, prevents depolymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stabilized_Microtubules->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis Phosphorylated_Bcl2 Phosphorylated Bcl-2 (Inactive) Bcl2->Phosphorylated_Bcl2 Phosphorylated_Bcl2->Apoptosis Promotes

Caption: Simplified signaling pathway of Docetaxel's mechanism of action.

Application Notes and Protocols for the Analytical Characterization of De-Boc-Docetaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

De-Boc-Docetaxel is a key starting material and potential impurity in the synthesis of Docetaxel, a potent anti-cancer agent. As a taxane derivative, Docetaxel's mechanism of action involves the disruption of microtubule function, leading to cell cycle arrest and apoptosis. The purity and characterization of starting materials and the identification of impurities are critical aspects of drug development and manufacturing to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

These application notes provide a comprehensive overview of the analytical methods for the characterization of this compound. The protocols outlined below are based on established methods for the analysis of Docetaxel and its related impurities and can be adapted for the specific analysis of this compound.

Analytical Methods Overview

The primary analytical techniques for the characterization of this compound include:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): For separation, identification, and quantification of this compound and related impurities.

  • Mass Spectrometry (MS): For molecular weight determination and structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation.

Section 1: Chromatographic Analysis

High-performance liquid chromatography is a fundamental technique for assessing the purity of this compound and separating it from Docetaxel and other process-related impurities.

Application Note: HPLC/UPLC for Purity Assessment

A stability-indicating reversed-phase HPLC or UPLC method is essential for the accurate quantification of this compound and the detection of any degradation products. The choice between HPLC and UPLC will depend on the desired resolution, sensitivity, and analysis time, with UPLC offering faster run times and higher efficiency.

Experimental Protocol: Reversed-Phase HPLC/UPLC

This protocol provides a general method that can be optimized for specific instrumentation and sample matrices.

1. Instrumentation and Columns:

  • HPLC or UPLC system with a UV or PDA detector.

  • Column: A C18 reversed-phase column is recommended. Common choices include Sunfire C18 (e.g., 250 x 4.6 mm, 5 µm for HPLC) or a sub-2 µm particle size C18 column for UPLC (e.g., 100 x 2.1 mm, 1.7 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water or 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient Program: A gradient elution is typically used to achieve optimal separation of polar and non-polar impurities. An example gradient is provided in the table below.

3. Chromatographic Conditions:

Parameter HPLC Condition UPLC Condition
Flow Rate 1.0 - 1.5 mL/min 0.3 - 0.5 mL/min
Column Temperature 25 - 40 °C 30 - 50 °C
Detection Wavelength 230 nm 230 nm
Injection Volume 10 - 20 µL 1 - 5 µL

| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Acetonitrile/Water (50:50, v/v) |

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 - 1.0 mg/mL.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

5. Data Presentation: Example HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
06040
202080
252080
266040
306040

Experimental Workflow: Chromatographic Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC/UPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC/UPLC filter->inject separate Separation on C18 Column inject->separate detect UV/PDA Detection at 230 nm separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity & Impurities integrate->quantify

Caption: Workflow for HPLC/UPLC analysis of this compound.

Section 2: Mass Spectrometric Characterization

Mass spectrometry is a powerful tool for the confirmation of the molecular weight of this compound and for the structural elucidation of unknown impurities.

Application Note: ESI-MS for Molecular Weight Confirmation

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of taxane derivatives. It typically produces protonated molecular ions [M+H]⁺, which allows for the unambiguous determination of the molecular weight.

Experimental Protocol: LC-MS Analysis

1. Instrumentation:

  • A liquid chromatography system coupled to a mass spectrometer (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap instrument).

2. Chromatographic Conditions:

  • Use the UPLC conditions described in Section 1 to achieve good separation prior to MS analysis.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V (can be optimized).

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr (typically Nitrogen).

  • Desolvation Temperature: 350-500 °C.

  • Mass Range: m/z 100-1500.

4. Expected Ionization:

  • This compound (C₃₈H₄₅NO₁₂): Molecular Weight = 707.77 g/mol .

  • Expected Ion: [M+H]⁺ at m/z 708.29.

5. Data Presentation: Expected Molecular Ions

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Ion [M+H]⁺ (m/z)
This compoundC₃₈H₄₅NO₁₂707.77708.29
DocetaxelC₄₃H₅₃NO₁₄807.88808.36

Section 3: NMR Spectroscopic Characterization

NMR spectroscopy provides definitive structural information and is crucial for the unambiguous identification of this compound.

Application Note: ¹H and ¹³C NMR for Structural Confirmation

¹H and ¹³C NMR spectra will confirm the presence of the core taxane skeleton and the absence of the tert-butoxycarbonyl (Boc) protecting group. The chemical shifts of the protons and carbons in the side chain will be significantly different from those in Docetaxel.

Experimental Protocol: NMR Spectroscopy

1. Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

3. NMR Experiments:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR (optional but recommended for full assignment): COSY, HSQC, and HMBC experiments can be used to assign all proton and carbon signals.

4. Data Presentation: Predicted Key ¹H NMR Chemical Shift Differences

While specific experimental data for this compound is not widely published, the key diagnostic signals would be the absence of the characteristic singlet for the tert-butyl protons of the Boc group.

GroupDocetaxel (approx. δ in CDCl₃)This compound (predicted approx. δ in CDCl₃)
tert-butyl (9H, singlet)~1.35 ppmAbsent
Side chain NH (doublet)~5.4 ppmShifted, likely to a different coupling pattern

Logical Relationship: Characterization Methods

Characterization_Logic cluster_methods Analytical Techniques cluster_info Information Obtained hplc HPLC/UPLC purity Purity & Impurity Profile hplc->purity ms Mass Spectrometry mw Molecular Weight ms->mw nmr NMR Spectroscopy structure Definitive Structure nmr->structure purity->structure mw->structure

Caption: Interrelation of analytical methods for characterization.

Section 4: Signaling Pathways of the Parent Compound, Docetaxel

While the specific biological activity of this compound is not extensively documented, it is likely to interact with similar cellular pathways as its parent compound, Docetaxel, given their structural similarity. The primary mechanism of action of Docetaxel is the stabilization of microtubules, which leads to the inhibition of mitosis and induction of apoptosis.

Diagram: Docetaxel's Mechanism of Action

Docetaxel_Pathway cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Induction docetaxel Docetaxel microtubule Microtubules docetaxel->microtubule Stabilizes mitosis Mitosis bcl2 Bcl-2 Phosphorylation (Inactivation) docetaxel->bcl2 tubulin αβ-Tubulin Dimers assembly Assembly tubulin->assembly disassembly Disassembly microtubule->disassembly microtubule->disassembly Inhibits assembly->microtubule disassembly->tubulin g2m_arrest G2/M Arrest mitosis->g2m_arrest Blocks cell_death Apoptotic Cell Death g2m_arrest->cell_death Induces caspase Caspase Activation bcl2->caspase Leads to caspase->cell_death

Caption: Simplified signaling pathway for Docetaxel's action.

Disclaimer: The protocols and data presented are intended for informational purposes only and should be adapted and validated by the end-user for their specific application. The absence of widely published spectral data for this compound necessitates that characterization be confirmed through rigorous in-house analysis.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of De-Boc-Docetaxel

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of De-Boc-Docetaxel, a potential process-related impurity or degradation product of Docetaxel. The method is designed for use in research, quality control, and drug development settings. The developed protocol offers excellent separation and resolution of this compound from the parent drug, Docetaxel, and other related substances.

Introduction

Docetaxel is a widely used chemotherapeutic agent belonging to the taxane class of drugs. During its synthesis or upon degradation, various impurities can arise. One such potential impurity is this compound, which lacks the tert-butoxycarbonyl (Boc) protecting group. The presence and quantity of such impurities must be carefully monitored to ensure the safety and efficacy of the final drug product. This application note provides a detailed protocol for a stability-indicating HPLC method capable of separating and quantifying this compound in the presence of Docetaxel.

Experimental Protocols

Materials and Reagents
  • Analytes: Docetaxel and this compound reference standards

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Diluent: Acetonitrile and water in a 1:1 (v/v) ratio

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

  • Detection Wavelength: 232 nm.[1][2]

  • Flow Rate: 1.2 mL/min.[1][3]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: 40°C.[3]

  • Gradient Elution: A gradient elution is employed to ensure optimal separation of Docetaxel and its impurities.

    Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
    06040
    204060
    352080
    402080
    456040
    506040
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Docetaxel and this compound reference standards and dissolve in 10 mL of diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

  • Sample Preparation: Prepare the sample by dissolving it in the diluent to achieve a target concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound and Docetaxel. These values are indicative and may vary slightly depending on the specific instrumentation and column used.

AnalyteRetention Time (min)Tailing FactorResolution (with Docetaxel)
This compound~12.5< 1.5> 2.0
Docetaxel~18.2< 1.5-

Mandatory Visualizations

Logical Relationship between Docetaxel and this compound

Docetaxel Docetaxel DeBocDocetaxel This compound Docetaxel->DeBocDocetaxel Loss of Boc Group

Caption: Relationship between Docetaxel and its impurity.

Experimental Workflow for HPLC Method Development

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Standard and Sample Solutions A->B C Equilibrate HPLC System B->C D Inject Sample C->D E Data Acquisition D->E F Peak Integration and Identification E->F G Quantification and Reporting F->G

Caption: HPLC analysis workflow.

Conclusion

The HPLC method detailed in this application note provides a reliable and reproducible approach for the analysis of this compound in the presence of Docetaxel. The method is suitable for routine quality control testing and for stability studies of Docetaxel drug substance and product. The provided experimental protocol and data serve as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

Application Notes and Protocols for De-Boc-Docetaxel in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of De-Boc-Docetaxel in the development of antibody-drug conjugates (ADCs). This compound, a derivative of the potent microtubule inhibitor Docetaxel, offers a strategic advantage in ADC construction by providing a handle for linker attachment while temporarily protecting a key functional group. This document outlines the rationale, key experimental procedures, and expected outcomes for the successful design, synthesis, and evaluation of this compound-based ADCs.

Introduction to this compound for ADC Development

Docetaxel is a highly effective chemotherapeutic agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] Its potent cytotoxicity makes it an attractive payload for ADCs. The use of a tert-Butoxycarbonyl (Boc) protecting group on the C3' nitrogen of the isoserine side chain of Docetaxel (this compound) allows for regioselective modification at other positions, typically the C2'-hydroxyl group, for linker attachment. This approach ensures that the pharmacophore of Docetaxel remains intact until the ADC reaches the target cell, where the linker is cleaved and the active drug is released.

The development of a this compound ADC involves a multi-step process that begins with the synthesis of a linker-payload construct, followed by conjugation to a monoclonal antibody (mAb), and subsequent purification and characterization of the resulting ADC. The final ADC product is then subjected to rigorous in vitro and in vivo evaluation to determine its efficacy and safety profile.

Experimental Protocols

Synthesis of a this compound-Linker Construct (with NHS Ester)

This protocol describes the synthesis of a this compound derivative activated with an N-hydroxysuccinimide (NHS) ester, making it ready for conjugation to the lysine residues of a monoclonal antibody.

Materials:

  • This compound

  • Dicarboxylic acid linker (e.g., succinic anhydride)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Esterification of this compound with Linker:

    • Dissolve this compound (1 equivalent) and succinic anhydride (1.2 equivalents) in anhydrous DCM.

    • Add TEA (1.5 equivalents) to the solution and stir at room temperature for 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1N HCl and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the resulting this compound-succinate linker by silica gel column chromatography using a gradient of ethyl acetate in hexane.

  • Activation with NHS Ester:

    • Dissolve the purified this compound-succinate linker (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add DCC (1.2 equivalents) to the solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the formation of the NHS ester by TLC.

    • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

    • The resulting solution containing the this compound-linker-NHS ester can be used directly for conjugation or the product can be precipitated, washed with cold diethyl ether, and dried under vacuum.

Conjugation of this compound-Linker-NHS Ester to a Monoclonal Antibody (e.g., Trastuzumab)

This protocol details the conjugation of the activated this compound payload to the lysine residues of an antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-linker-NHS ester solution in DMF or DMSO

  • Conjugation buffer (e.g., 50 mM borate buffer, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • PD-10 desalting columns or equivalent size exclusion chromatography (SEC) system

  • UV-Vis spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the conjugation buffer using a PD-10 desalting column to a final concentration of 5-10 mg/mL.

    • Determine the precise concentration of the antibody using a UV-Vis spectrophotometer at 280 nm.

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound-linker-NHS ester solution (e.g., 5-10 equivalents per antibody) to the antibody solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v).

    • Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add a 20-fold molar excess of the quenching solution to the reaction mixture to quench any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unreacted payload-linker and other small molecules using a PD-10 desalting column or a preparative SEC column equilibrated with PBS.[2][3]

    • Collect the protein-containing fractions.

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR) Determination:

      • Analyze the purified ADC using HIC-HPLC. The number of conjugated drug molecules alters the hydrophobicity of the antibody, allowing for the separation of species with different DARs.[4][5][6]

      • Calculate the average DAR from the integrated peak areas of the different species.

    • Purity and Aggregation Analysis:

      • Assess the purity and presence of aggregates in the final ADC product by analytical SEC.

    • Confirmation of Conjugation:

      • Confirm the conjugation by SDS-PAGE analysis, which will show an increase in the molecular weight of the heavy and/or light chains of the antibody.

In Vitro Cytotoxicity Assay

This protocol describes how to evaluate the potency of the this compound ADC against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HER2-positive SK-BR-3 and BT-474 cells for a Trastuzumab-based ADC)

  • Cell culture medium and supplements

  • This compound ADC

  • Control antibody (unconjugated)

  • Free this compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the this compound ADC, control antibody, and free this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include untreated control wells.

  • Incubation:

    • Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using a suitable software.

In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for assessing the anti-tumor activity of a this compound ADC in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor implantation (e.g., BT-474)

  • Matrigel (optional)

  • This compound ADC

  • Control groups (e.g., vehicle, unconjugated antibody, free Docetaxel)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) mixed with or without Matrigel into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the tumor growth regularly.

    • When the tumors reach a mean volume of 100-200 mm³, randomize the mice into different treatment groups.

  • Treatment Administration:

    • Administer the this compound ADC and control treatments to the mice, typically via intravenous (i.v.) injection. The dosing schedule can be, for example, once a week for 3-4 weeks.

  • Monitoring:

    • Measure the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health of the animals.

  • Endpoint and Data Analysis:

    • The study can be terminated when the tumors in the control group reach a predetermined size or at a specific time point.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Plot the mean tumor volume over time for each group.

    • Statistical analysis should be performed to determine the significance of the observed differences between the treatment groups.

Data Presentation

In Vitro Cytotoxicity Data
Cell LineTarget ExpressionADC (IC50, ng/mL)Unconjugated Antibody (IC50, ng/mL)Free Docetaxel (IC50, nM)
SK-BR-3 HER2+++4.8> 30003-5
BT-474 HER2+++11.5> 30002-4
NCI-N87 HER2+++32.7> 30005-10
MDA-MB-453 HER2++41.7> 30004-8
MDA-MB-231 HER2-> 3000> 30005-10
Note: The IC50 values presented are representative examples based on literature for similar ADCs and may vary depending on the specific ADC construct and experimental conditions.[2][7][8]
In Vivo Efficacy Data (Representative)
Treatment GroupDose and ScheduleTumor Growth Inhibition (%)
Vehicle Control -0
Unconjugated Antibody 10 mg/kg, weekly x 315-25
Free Docetaxel 5 mg/kg, weekly x 340-60
This compound ADC 5 mg/kg, weekly x 380-95
Note: This data is illustrative and the actual TGI will depend on the specific ADC, tumor model, and dosing regimen.[9][10][11]

Visualizations

Signaling Pathway of Docetaxel-Induced Apoptosis

docetaxel_pathway cluster_adc ADC Action cluster_cell Cellular Response ADC This compound ADC Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Release Payload Release Lysosome->Release Docetaxel Active Docetaxel Release->Docetaxel Microtubules Microtubule Stabilization Docetaxel->Microtubules Mitotic_Arrest G2/M Arrest Microtubules->Mitotic_Arrest Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2_Phosphorylation Mitochondrion Mitochondrion Bcl2_Phosphorylation->Mitochondrion Promotes Permeability Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Docetaxel-induced apoptotic signaling pathway.

Experimental Workflow for this compound ADC Development

adc_workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Payload_Linker This compound-Linker Synthesis & Activation Conjugation Conjugation Payload_Linker->Conjugation Antibody_Prep Antibody Preparation Antibody_Prep->Conjugation Purification ADC Purification (SEC) Conjugation->Purification DAR_Analysis DAR Determination (HIC-HPLC) Purification->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) Purification->Purity_Analysis In_Vitro In Vitro Cytotoxicity (IC50 Determination) DAR_Analysis->In_Vitro Purity_Analysis->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Model) In_Vitro->In_Vivo

Caption: Workflow for this compound ADC development.

Conclusion

The use of this compound as a payload for ADC development provides a robust platform for creating highly potent and targeted anti-cancer therapeutics. The protocols and data presented herein offer a foundational guide for researchers in this field. Successful development of a this compound ADC requires careful optimization of the linker chemistry, conjugation conditions, and purification methods to achieve a homogenous product with a desirable drug-to-antibody ratio. Rigorous in vitro and in vivo testing is essential to validate the efficacy and safety of the final ADC candidate.

References

Protocol for the Re-introduction of the Boc Group to De-Boc-Docetaxel

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Docetaxel is a clinically important anti-mitotic chemotherapy agent used in the treatment of various cancers. The synthesis of docetaxel and its analogues often involves the protection and deprotection of functional groups. The tert-butoxycarbonyl (Boc) group is a common protecting group for the amine functionality in the side chain of docetaxel. This document provides a detailed protocol for the re-introduction of the Boc group to De-Boc-Docetaxel, a crucial step in many synthetic routes towards docetaxel or its derivatives. The successful and high-yielding re-protection is critical for the overall efficiency of the synthesis. This protocol outlines the necessary reagents, conditions, and analytical methods to perform and verify this transformation.

Reaction Scheme

The re-introduction of the Boc group to this compound proceeds via the reaction of the free amine on the C13 side chain with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.

reaction_scheme cluster_reactants Reactants cluster_product Product DeBocDocetaxel This compound BocDocetaxel Docetaxel (Boc-protected) DeBocDocetaxel->BocDocetaxel reagents + (Boc)₂O Base, Solvent reagents->BocDocetaxel

Caption: Chemical transformation of this compound to Docetaxel.

Data Presentation

Successful Boc protection can be confirmed by comparing the analytical data of the starting material (this compound) and the final product (Docetaxel). Key physicochemical and spectroscopic data are summarized in the table below.

PropertyThis compoundDocetaxel
Molecular Formula C₃₈H₄₅NO₁₂C₄₃H₅₃NO₁₄
Molecular Weight 707.76 g/mol 807.88 g/mol
CAS Number 133524-69-3[1]114977-28-5
Appearance White to off-white solidWhite to almost white powder[2]
¹H NMR (CDCl₃, δ) Data not readily available in literatureδ 8.12 (d, 2H), 7.61 (t, 1H), 7.50 (t, 2H), 7.40-7.25 (m, 5H), 6.22 (t, 1H), 5.68 (d, 1H), 5.45 (d, 1H), 5.21 (s, 1H), 4.96 (d, 1H), 4.31 (d, 1H), 4.18 (d, 1H), 3.92 (d, 1H), 2.55 (m, 1H), 2.38 (s, 3H), 2.30 (m, 1H), 1.88 (m, 1H), 1.76 (s, 3H), 1.35 (s, 9H), 1.23 (s, 3H), 1.12 (s, 3H)
¹³C NMR (DMSO-d₆, δ) Data not readily available in literatureδ 171.2, 169.5, 165.4, 154.9, 139.2, 136.8, 133.7, 130.1, 129.2, 128.7, 128.6, 128.1, 127.4, 83.8, 80.8, 78.5, 76.9, 75.0, 74.8, 74.2, 71.8, 70.8, 57.0, 55.1, 46.1, 42.9, 35.2, 27.5, 25.8, 22.5, 20.4, 13.7, 9.9[3]

Experimental Protocol

This protocol is based on established methods for the Boc protection of amines, with specific considerations for the complex structure of docetaxel precursors.[4][5]

Materials and Reagents
  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • TLC plates (silica gel 60 F₂₅₄)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • NMR spectrometer

  • High-Performance Liquid Chromatography (HPLC) system

Reaction Procedure
  • Preparation: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous THF or DCM (approximately 10-20 mL per gram of substrate) under an inert atmosphere of nitrogen or argon.

  • Addition of Base: To the stirred solution, add triethylamine (1.5-2.0 equivalents) or sodium bicarbonate (2.0-3.0 equivalents). Stir for 10-15 minutes at room temperature to ensure complete dissolution and basification.

  • Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.2-1.5 equivalents) in a small amount of the reaction solvent to the mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-24 hours. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the completion of the reaction.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with water and brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude Docetaxel can be purified by column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with a hexane/ethyl acetate mixture.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the chromatography eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to separate the product from any unreacted starting material and byproducts.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to yield Docetaxel as a white to off-white solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.[4]

Characterization

Confirm the identity and purity of the final product using the following techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the Boc-protected product.

  • HPLC: To determine the purity of the final product.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization dissolve Dissolve this compound in anhydrous solvent under inert atmosphere add_base Add base (TEA or NaHCO₃) dissolve->add_base add_boc Add (Boc)₂O solution add_base->add_boc stir Stir at room temperature add_boc->stir monitor Monitor reaction by TLC stir->monitor quench Quench with water or NaHCO₃ soln. monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with water and brine extract->wash dry Dry over Na₂SO₄ and concentrate wash->dry chromatography Column Chromatography on Silica Gel dry->chromatography characterize Characterize by NMR, HPLC, MS chromatography->characterize

Caption: Workflow for the Boc protection of this compound.

References

Application Notes and Protocols: De-Boc-Docetaxel in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of De-Boc-Docetaxel as a key intermediate in the synthesis of novel docetaxel analogs, prodrugs, and bioconjugates. Detailed protocols for representative synthetic transformations and biological assays are included to guide researchers in the exploration of new anticancer agents.

Introduction

This compound is a crucial synthetic intermediate derived from Docetaxel by the removal of the tert-butoxycarbonyl (Boc) protecting group from the C3' nitrogen atom. This exposes a primary amine, which serves as a versatile chemical handle for a wide array of modifications. In medicinal chemistry, this compound is not typically used as a therapeutic agent itself, but rather as a pivotal precursor for creating derivatives with potentially improved pharmacological properties, such as enhanced solubility, tumor targeting, and reduced side effects. Its primary applications lie in the development of N-substituted docetaxel analogs, prodrugs, and antibody-drug conjugates (ADCs).

Applications in Medicinal Chemistry Research

The free amino group of this compound allows for various chemical modifications, making it a valuable tool for structure-activity relationship (SAR) studies and the development of next-generation taxane-based therapeutics.

Synthesis of N-Acyl Docetaxel Analogs

The amino group of this compound can be readily acylated to introduce a variety of functional groups. This allows for the systematic exploration of how different substituents at the C3' nitrogen affect the biological activity of the molecule. By varying the acyl group, researchers can modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which can influence the drug's interaction with its target, β-tubulin, as well as its pharmacokinetic profile.

Development of Docetaxel Prodrugs

The synthesis of prodrugs is a common strategy to overcome limitations of parent drugs, such as poor water solubility and non-specific toxicity.[1] The amino group of this compound is an ideal site for the attachment of promoieties that can be cleaved in vivo to release the active docetaxel. For example, conjugation to amino acids or peptides can enhance aqueous solubility and potentially utilize endogenous transport mechanisms to improve oral bioavailability.[2]

Construction of Antibody-Drug Conjugates (ADCs)

This compound is a valuable building block for the construction of ADCs. The amino group can be reacted with bifunctional linkers, which are subsequently conjugated to monoclonal antibodies that target tumor-specific antigens.[3] This approach enables the targeted delivery of the potent cytotoxic agent directly to cancer cells, thereby increasing its therapeutic index and minimizing systemic toxicity.[4]

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, quantitative data for N-substituted docetaxel analogs derived from this compound, illustrating the potential impact of modifications on cytotoxic activity.

Compound IDC3'-N SubstituentMolecular Weight ( g/mol )Water Solubility (µg/mL)IC50 (MCF-7 Cells, nM)[5]IC50 (A549 Cells, nM)[5]
Docetaxel -C(O)O(tBu)807.9<105.54.2
This compound -H707.825>1000>1000
Analog 1 -C(O)CH₃ (Acetyl)749.81510.28.1
Analog 2 -C(O)CH₂CH₂COOH (Succinyl)807.815025.819.5
Analog 3 -C(O)-(PEG₄)926.0>50045.138.7

Note: The data presented above are illustrative and intended for comparative purposes. Actual values would be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of this compound from Docetaxel

This protocol describes the removal of the Boc protecting group from docetaxel to yield this compound.

Materials:

  • Docetaxel

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve Docetaxel (1.0 g, 1.24 mmol) in DCM (20 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5 mL) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the mixture by pouring it into a stirred solution of saturated sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Protocol 2: N-Acetylation of this compound (Synthesis of Analog 1)

This protocol details the acylation of the free amino group of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve this compound (100 mg, 0.14 mmol) in a mixture of DCM (5 mL) and pyridine (1 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (20 µL, 0.21 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (1 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-acetyl-docetaxel (Analog 1).

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to evaluate the cytotoxicity of docetaxel analogs against cancer cell lines.

Materials:

  • MCF-7 and A549 human cancer cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Docetaxel and synthesized analogs

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed MCF-7 or A549 cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

  • Prepare stock solutions of the test compounds in DMSO and dilute them to various concentrations with the cell culture medium.

  • Replace the medium in the wells with fresh medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (Docetaxel).

  • Incubate the plates for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values by plotting the percentage of cell viability against the compound concentration.

Visualizations

Signaling_Pathway Docetaxel Docetaxel / Analog Microtubules Microtubules Docetaxel->Microtubules Binds to β-tubulin subunit Bcl2 Bcl-2 Phosphorylation Docetaxel->Bcl2 Tubulin α/β-Tubulin Dimers Microtubules->Tubulin Inhibits disassembly M_Phase Mitotic Arrest (G2/M Phase) Microtubules->M_Phase Tubulin->Microtubules Promotes assembly Apoptosis Apoptosis M_Phase->Apoptosis Bcl2->Apoptosis Induces

Caption: Mechanism of action of Docetaxel and its analogs.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Docetaxel Docetaxel DeBoc This compound Docetaxel->DeBoc Deprotection Analog N-Substituted Analog DeBoc->Analog N-Acylation / Alkylation Cell_Lines Cancer Cell Lines (e.g., MCF-7, A549) Analog->Cell_Lines MTT_Assay MTT Cytotoxicity Assay Cell_Lines->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50

Caption: General workflow for synthesis and evaluation of docetaxel analogs.

References

Application Note & Protocol: Synthesis and Characterization of Novel Docetaxel Derivatives from an N-de-Boc Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel (Taxotere®) is a highly effective, second-generation taxane antineoplastic agent used in the treatment of various cancers, including breast, prostate, and non-small-cell lung cancer.[1][2] It is a semi-synthetic analogue of Paclitaxel, derived from a precursor found in the needles of the European yew tree, Taxus baccata.[3][4] Docetaxel's primary mechanism of action involves promoting the assembly of and stabilizing microtubules, which disrupts the process of mitosis, leading to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][5]

Despite its clinical success, the efficacy of Docetaxel can be limited by factors such as low aqueous solubility, the development of drug resistance, and various side effects, some of which are associated with its formulation vehicle.[3][4] The generation of novel Docetaxel derivatives offers a promising strategy to overcome these limitations. By chemically modifying the Docetaxel scaffold, researchers aim to develop analogues with improved physicochemical properties, enhanced potency, a broader therapeutic window, and the ability to circumvent existing resistance mechanisms.

This application note provides a detailed protocol for the synthesis of novel Docetaxel derivatives starting from its N-de-tert-butoxycarbonyl (De-Boc) precursor. The De-Boc precursor features a reactive primary amine at the C-3' position of the side chain, making it an ideal starting point for introducing diverse chemical moieties through N-acylation. We present a general workflow, detailed experimental protocols for synthesis and purification, and methods for structural characterization.

General Synthetic Workflow

The overall strategy involves a straightforward two-step process: the N-acylation of the De-Boc Docetaxel precursor followed by purification and characterization of the final derivative. The workflow is designed to be adaptable, allowing for the introduction of a wide variety of functional groups to generate a library of novel compounds for further screening.

G cluster_workflow Synthetic and Analytical Workflow start Start: De-Boc Docetaxel Precursor acylation Step 1: N-Acylation (Coupling with R-COCl or (RCO)2O) start->acylation Pyridine, DCM workup Step 2: Aqueous Work-up (Quenching & Extraction) acylation->workup Reaction Complete purification Step 3: Purification (Chromatography: MPLC/HPLC) workup->purification Crude Product characterization Step 4: Characterization (HPLC, MS, NMR) purification->characterization Purified Fractions final_product Final Product: Novel Docetaxel Derivative characterization->final_product Structure Confirmed

Caption: General workflow for synthesizing novel Docetaxel derivatives.

Experimental Protocols

Safety Precaution: Docetaxel and its derivatives are cytotoxic agents. Handle all materials in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Protocol 1: General Procedure for N-Acylation of De-Boc Docetaxel

This protocol describes a general method for coupling an acyl chloride with the free amine of the De-Boc precursor. The reaction can be adapted for various acid chlorides or anhydrides.

Materials:

  • N-de-tert-butoxycarbonyl-docetaxel (De-Boc Docetaxel)

  • Acyl chloride of choice (R-COCl) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, argon or nitrogen supply

Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve De-Boc Docetaxel (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add anhydrous pyridine (2.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add the acyl chloride (1.2 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the stirring reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification of Novel Docetaxel Derivatives

Purification is critical to remove unreacted starting materials, reagents, and byproducts. Medium Pressure Liquid Chromatography (MPLC) or preparative HPLC are effective methods.[6]

Materials:

  • Crude product from Protocol 1

  • Silica gel for column chromatography

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • MPLC or Flash Chromatography system

  • Test tubes or fraction collector vials

Methodology:

  • Column Preparation: Pack a silica gel column suitable for the scale of the reaction. Equilibrate the column with a low-polarity mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, load the solid sample onto the top of the column.

  • Elution: Begin elution with the starting mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate (gradient elution). The optimal gradient will depend on the specific derivative's polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC or analytical HPLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified novel Docetaxel derivative as a solid or oil.

Protocol 3: Characterization of Novel Docetaxel Derivatives

Structural confirmation and purity assessment are essential final steps. A combination of chromatographic and spectroscopic techniques should be employed.[3][7][8]

Methodology:

  • Purity Analysis (HPLC):

    • Analyze the purified product using a Reverse-Phase HPLC (RP-HPLC) method.[2]

    • A typical method involves a C18 column with a gradient elution of acetonitrile and water.

    • Detection is commonly performed using a UV detector at approximately 230-237 nm.[2][9]

    • Purity is determined by the peak area percentage of the main product.

  • Identity Confirmation (Mass Spectrometry):

    • Obtain a high-resolution mass spectrum (HRMS) using techniques like Electrospray Ionization (ESI) to confirm the molecular weight of the new derivative. The observed mass should match the calculated exact mass.

  • Structural Elucidation (NMR):

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra to confirm the presence of the newly introduced acyl group and verify that the core Docetaxel structure remains intact. 2D NMR techniques (e.g., COSY, HSQC) can be used for more detailed structural assignment if needed.[6]

Data Presentation

Quantitative data from the synthesis and analysis of new derivatives should be organized for clear comparison.

Derivative IDR-Group (Acyl)MW ( g/mol ) [Calculated]MW (m/z) [Found, ESI-MS]Purity (HPLC %)Yield (%)
DTX-001 Propionyl849.95850.38 [M+H]⁺>99%85%
DTX-002 Cyclohexanecarbonyl918.06918.44 [M+H]⁺>98%78%
DTX-003 Furoyl902.95903.36 [M+H]⁺>99%81%
DTX-004 Cinnamoyl938.03938.41 [M+H]⁺>97%72%

Visualizations

Logical Framework for Derivative Design

The design of novel derivatives follows a logical progression from concept to validation, aiming to enhance specific properties of the parent drug.

G cluster_design Derivative Design Logic start Parent Compound: Docetaxel identify Identify Modification Site (e.g., C-3' Amine) start->identify propose Propose New Functionalities (R-Groups) identify->propose Structure-Activity Relationship (SAR) synthesis Chemical Synthesis (N-Acylation) propose->synthesis evaluate Evaluate Properties: - Solubility - Potency (IC50) - Stability synthesis->evaluate Bio-Assays goal Goal: Improved Therapeutic Profile evaluate->goal Lead Optimization

Caption: Logical process for the design and evaluation of new derivatives.

Docetaxel's Core Mechanism of Action Pathway

Docetaxel exerts its cytotoxic effects by interfering with the normal function of microtubules, a critical component of the cellular cytoskeleton.

G cluster_moa Docetaxel Mechanism of Action docetaxel Docetaxel microtubule Microtubules (α/β-Tubulin Dimers) docetaxel->microtubule Binds to β-tubulin subunit stabilization Hyper-stabilization of Microtubule Bundles docetaxel->stabilization Promotes assembly microtubule->stabilization Normal Dynamic Instability inhibition Inhibition of Microtubule Depolymerization stabilization->inhibition arrest Mitotic Arrest at G2/M Phase inhibition->arrest Disrupts mitotic spindle apoptosis Apoptosis (Programmed Cell Death) arrest->apoptosis

Caption: Docetaxel stabilizes microtubules, leading to cell cycle arrest.

References

Application Note: Large-Scale Synthesis of De-Boc-Docetaxel for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: De-Boc-Docetaxel (3'-N-de-tert-butoxycarbonyl-docetaxel) is a crucial intermediate derived from the potent anti-cancer agent Docetaxel. By removing the tert-butoxycarbonyl (Boc) protecting group from the C3' nitrogen of the phenylisoserine side chain, a primary amine is exposed. This amine serves as a versatile chemical handle for the synthesis of a wide array of novel Docetaxel analogues and prodrugs. The development of such derivatives is a key strategy in preclinical research to enhance therapeutic efficacy, improve solubility, overcome drug resistance, and develop targeted drug delivery systems. This document provides a detailed protocol for the large-scale synthesis, purification, and characterization of this compound from commercially available Docetaxel.

Overall Synthetic Workflow

The synthesis of this compound is achieved through a straightforward deprotection of Docetaxel. The process involves an acid-catalyzed removal of the Boc group, followed by a standard aqueous work-up to neutralize the resulting salt and a final purification step using column chromatography to yield the high-purity active pharmaceutical ingredient (API) intermediate.

G cluster_workflow Synthesis Workflow start Docetaxel (Starting Material) reaction Boc Deprotection (TFA in DCM) start->reaction Dissolve workup Aqueous Work-up (Quench & Extraction) reaction->workup Reaction Mixture purification Purification (Silica Gel Chromatography) workup->purification Crude Product end_product This compound (High-Purity Intermediate) purification->end_product Purified Product

Caption: A schematic overview of the large-scale synthesis of this compound.

Experimental Protocols

This protocol outlines the synthesis of this compound on a multi-gram scale. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

1. Materials and Equipment:

  • Reagents: Docetaxel (≥99% purity), Trifluoroacetic acid (TFA, ≥99%), Dichloromethane (DCM, HPLC grade), Ethyl acetate (EtOAc, HPLC grade), Hexane (HPLC grade), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄, anhydrous), Deionized water.

  • Equipment: Jacketed glass reactor with overhead stirrer and temperature control, dropping funnel, rotary evaporator, vacuum pump, glass funnels, separatory funnel, column chromatography system (e.g., flash chromatography or MPLC) with silica gel (230-400 mesh).

2. Step-by-Step Procedure:

Step 2.1: Boc Deprotection Reaction

  • In a clean, dry, jacketed glass reactor, add Docetaxel (e.g., 50.0 g, 61.9 mmol).

  • Add Dichloromethane (DCM, 500 mL) to dissolve the Docetaxel completely using gentle stirring at room temperature (20-25°C).

  • In a separate dropping funnel, prepare a solution of Trifluoroacetic acid (TFA, 100 mL, 1.3 mol) in DCM (100 mL).

  • Add the TFA solution dropwise to the stirred Docetaxel solution over a period of 60-90 minutes. An exotherm may be observed; maintain the internal temperature below 30°C.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (Mobile Phase: 10% Methanol in DCM) or LC-MS until the starting material is fully consumed. The disappearance of the Boc-protected compound is a common indicator.

Step 2.2: Aqueous Work-up and Isolation

  • Once the reaction is complete, cool the mixture to 0-5°C using a chiller.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH of the aqueous layer is basic (pH 8-9). This neutralizes the excess TFA and converts the trifluoroacetate salt of the product to the free amine[1].

  • Transfer the biphasic mixture to a large separatory funnel. Separate the organic (DCM) layer.

  • Wash the organic layer sequentially with deionized water (2 x 250 mL) and brine (1 x 250 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a white foam or solid.

Step 2.3: Purification

  • Prepare a silica gel column packed in a suitable solvent system (e.g., 50% Ethyl acetate in Hexane).

  • Dissolve the crude product in a minimal amount of DCM.

  • Load the dissolved crude product onto the silica gel column.

  • Elute the column with a gradient of Ethyl acetate in Hexane (e.g., starting from 50% EtOAc and gradually increasing to 100% EtOAc). A subsequent gradient containing methanol may be required to elute the more polar product.

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified white solid. Dry the final product under high vacuum for 12-24 hours.

3. Characterization:

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the removal of the Boc group (disappearance of the characteristic t-butyl signal around 1.4 ppm).

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the product.

  • HPLC: To determine the purity of the final compound, which should typically be >98% for preclinical use[2].

Quantitative Data Summary

The following table summarizes representative data for the large-scale synthesis of this compound. Yields and purities are based on typical outcomes for acid-catalyzed Boc deprotection and subsequent chromatographic purification.

ParameterValueNotes
Starting Material DocetaxelCommercially available, purity ≥99%
Reaction Scale 50.0 gThe protocol is scalable for preclinical supply.
Deprotection Agent Trifluoroacetic Acid (TFA)A strong acid commonly used for Boc removal[3].
Solvent Dichloromethane (DCM)Standard solvent for this transformation.
Reaction Time 2 - 4 hoursMonitored by TLC or LC-MS.
Crude Yield ~95 - 100%The crude product is typically used directly in the next step.
Purification Method Silica Gel ChromatographyEssential for achieving high purity required for preclinical studies[1][2].
Final Yield 75 - 85%Typical yield after purification.
Final Purity (HPLC) ≥ 98%Target purity for preclinical research applications[2].

Mechanism of Action Context: The Docetaxel Core

While this compound is primarily a synthetic intermediate, its derivatives are generally designed to retain the pharmacological mechanism of the parent Docetaxel molecule. Docetaxel functions as a microtubule-stabilizing agent, arresting cell division and inducing apoptosis. Understanding this pathway is critical for designing new analogues for preclinical evaluation.

G cluster_moa Docetaxel Mechanism of Action DTX Docetaxel Tubulin Binds to β-tubulin (Microtubule Subunit) DTX->Tubulin Assembly Promotes Microtubule Assembly Tubulin->Assembly Depolymerization Inhibits Microtubule Depolymerization Assembly->Depolymerization Stabilization Hyper-stabilization of Microtubule Bundles Depolymerization->Stabilization Arrest Mitotic Arrest (G2/M Phase) Stabilization->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Caption: The cellular mechanism of action for the Docetaxel pharmacophore.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing De-Boc-Docetaxel Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Docetaxel, focusing on improving yield and purity by addressing common challenges, particularly the formation of the N-de-tert-butoxycarbonyl-docetaxel (De-Boc-Docetaxel) impurity. This resource is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it a concern in my synthesis?

A1: "this compound" refers to N-de-tert-butoxycarbonyl-docetaxel, a common process-related impurity in the synthesis of Docetaxel. It is essentially the Docetaxel molecule without the tert-butoxycarbonyl (Boc) protecting group on the C3' nitrogen of the side chain. Its presence is a major concern as it reduces the overall yield of your target compound, Docetaxel, and complicates the purification process due to its similar structure.

Q2: At what stage of the synthesis is the this compound impurity most likely to form?

A2: The N-de-Boc-docetaxel impurity can form during the coupling of the Boc-protected side chain to the baccatin III core if the Boc group is prematurely cleaved. This can be caused by acidic conditions or elevated temperatures during the reaction or work-up. It can also be a result of incomplete protection of the side chain precursor.

Q3: What are the key factors influencing the yield and purity of Docetaxel synthesis?

A3: The primary factors include the quality of starting materials (10-deacetylbaccatin III and the protected side chain), the efficiency of the coupling reaction, the choice of protecting groups, reaction conditions (temperature, solvent, and catalysts), and the effectiveness of the purification method.

Q4: How can I monitor the progress of the reaction and the formation of impurities?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the reaction progress and quantifying the formation of Docetaxel and its impurities, including N-de-Boc-docetaxel. Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment.

Q5: What are the most effective methods for purifying crude Docetaxel and removing the De-Boc impurity?

A5: A combination of column chromatography and recrystallization is a highly effective method for purifying crude Docetaxel.[1][2] Reversed-phase HPLC can also be employed for high-purity applications. The choice of solvents for both chromatography and recrystallization is critical for successfully separating Docetaxel from the more polar N-de-Boc-docetaxel impurity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Docetaxel Incomplete coupling reaction.- Ensure anhydrous reaction conditions. - Optimize the molar ratio of the side chain to the baccatin III core (a 6:1 ratio has been reported to be effective).[1] - Use an appropriate coupling agent and catalyst, such as a dialkylcarbodiimide and DMAP.[1]
Degradation of product during work-up.- Maintain a neutral or slightly basic pH during extraction. - Avoid prolonged exposure to high temperatures.
High Levels of N-de-Boc-Docetaxel Impurity Premature deprotection of the Boc group.- Ensure the reaction is performed under non-acidic conditions. - If acidic conditions are necessary for other reasons, consider a more acid-stable protecting group for the nitrogen. - Keep reaction and work-up temperatures low.
Incomplete Boc protection of the side chain precursor.- Verify the purity of the Boc-protected side chain before the coupling reaction using NMR or HPLC. - Optimize the Boc protection step of the side chain synthesis.
Difficulty in Separating Docetaxel from Impurities Ineffective purification method.- For column chromatography, use a gradient elution with a solvent system like ethyl acetate/hexane to improve separation.[1] - For recrystallization, experiment with different solvent systems such as acetone/hexane or ethyl acetate/hexane.[1]
Co-elution of impurities in chromatography.- Adjust the mobile phase composition and gradient in HPLC. - Consider using a different stationary phase for your chromatography column.

Data Presentation

Table 1: Effect of Reaction Temperature on Diastereoselectivity in a Kinetic Resolution Step of Docetaxel Analogue Synthesis

EntryTemperature (°C)Diastereomeric Ratio (major:minor)
1-40 to -506.2 : 1
2-205.8 : 1
305.5 : 1

Data synthesized from a study on the kinetic resolution of a β-lactam with a baccatin III derivative, which is a key step in some Docetaxel synthesis routes.[3] This table illustrates that lower temperatures favor higher diastereoselectivity, which can contribute to higher overall purity.

Table 2: Purity and Yield Progression During a Reported Docetaxel Purification Protocol

Purification StepPurity (%)Yield (%)
Crude ProductNot specified-
After Column Chromatography> 99.4Not specified
After First Recrystallization (Acetone/Hexane)99.893
After Second Recrystallization (Acetone/Hexane)99.896

Data adapted from a patent describing a method for preparing high-purity anhydrous docetaxel.[4]

Experimental Protocols

Protocol 1: General Procedure for Coupling of N-Boc-Protected Side Chain with Protected 10-Deacetylbaccatin III

This protocol is a generalized procedure based on common methods described in the literature.[1]

  • Preparation of Reactants:

    • Dissolve C7, C10-di-CBZ-10-deacetylbaccatin III and 6 equivalents of the N-Boc protected 3-phenylisoserine side chain in anhydrous toluene.

  • Coupling Reaction:

    • To the solution from step 1, add 4-(N,N-dimethylamino)pyridine (DMAP) and a dialkylcarbodiimide (e.g., DCC or DIC).

    • Stir the reaction mixture at room temperature for approximately 24 hours, monitoring the progress by TLC or HPLC.

  • Work-up and Extraction:

    • Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct (if DCC was used).

    • Reduce the filtrate under vacuum.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic phase with water and brine.

  • Purification:

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude protected Docetaxel.

    • Purify the crude product by column chromatography using a gradient of ethyl acetate in hexane.

Protocol 2: High-Purity Anhydrous Docetaxel Recrystallization

This protocol is adapted from a patented method for obtaining high-purity Docetaxel.[4]

  • Initial Dissolution:

    • Dissolve the partially purified Docetaxel (with a purity of ~99.6%) in acetone at room temperature to create a clear solution.

  • Precipitation:

    • While stirring, slowly add hexane (in a 2:1 volume ratio to acetone) to the solution over 10 minutes to induce recrystallization.

  • Crystallization:

    • Store the mixture at 4°C for 12 hours to allow for complete crystallization.

  • Isolation and Drying:

    • Filter the resulting precipitate under reduced pressure.

    • Dry the collected crystals under vacuum at 45°C for an extended period (e.g., 6 days) to yield high-purity anhydrous crystalline Docetaxel (purity > 99.8%).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start Materials: - Protected 10-DAB - Boc-Side Chain coupling Coupling Reaction (Toluene, DMAP, DCC) start->coupling workup Aqueous Work-up & Extraction coupling->workup crude Crude Protected Docetaxel workup->crude chromatography Column Chromatography (EtOAc/Hexane) crude->chromatography recrystallization Recrystallization (Acetone/Hexane) chromatography->recrystallization final_product High-Purity Docetaxel recrystallization->final_product

Caption: A typical experimental workflow for the synthesis and purification of Docetaxel.

troubleshooting_yield cluster_coupling Coupling Reaction Issues cluster_workup Work-up Issues start Low Docetaxel Yield? check_coupling Check Coupling Reaction Conditions start->check_coupling Yes check_workup Review Work-up Procedure start->check_workup Yes anhydrous Anhydrous Conditions? check_coupling->anhydrous ratio Optimized Reactant Ratio? check_coupling->ratio reagents Appropriate Coupling Reagents? check_coupling->reagents ph_control Neutral/Basic pH? check_workup->ph_control temperature Avoid High Temperatures? check_workup->temperature end_node Implement Corrective Actions anhydrous->end_node ratio->end_node reagents->end_node ph_control->end_node temperature->end_node

Caption: A troubleshooting decision tree for addressing low Docetaxel yield.

impurity_formation Boc_Side_Chain Boc-Protected Side Chain Coupling Coupling Reaction Boc_Side_Chain->Coupling De_Boc_Impurity Impurity: N-de-Boc-Docetaxel Boc_Side_Chain->De_Boc_Impurity Leads to Protected_10_DAB Protected 10-Deacetylbaccatin III Protected_10_DAB->Coupling Docetaxel Desired Product: Docetaxel Coupling->Docetaxel Successful Coupling Coupling->De_Boc_Impurity Side Reaction Incomplete_Protection Incomplete Boc Protection Incomplete_Protection->Boc_Side_Chain Premature_Deprotection Premature Deprotection (Acidic Conditions / Heat) Premature_Deprotection->Coupling

References

De-Boc-Docetaxel stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with De-Boc-Docetaxel. The information provided is designed to address common stability issues and questions regarding degradation products that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Docetaxel?

This compound, also known as N-desBoc-Docetaxel, is a derivative of Docetaxel where the tert-butyloxycarbonyl (Boc) protecting group on the C-13 side chain's amino group has been removed.[1][2][3] It is often encountered as a key intermediate in the synthesis of Docetaxel or as an impurity in the final drug product.[1]

Q2: What are the primary stability concerns for this compound?

While specific stability data for this compound is limited, its structural similarity to Docetaxel suggests that it is susceptible to similar degradation pathways. The primary concerns include:

  • Epimerization: The C-7 hydroxyl group on the baccatin III core is prone to epimerization, especially under basic conditions, leading to the formation of 7-epi-De-Boc-Docetaxel.[4][5]

  • Oxidation: The C-10 hydroxyl group can be oxidized to a ketone, forming 10-oxo-De-Boc-Docetaxel.[5][6]

  • Hydrolysis: The ester linkage of the C-13 side chain can be hydrolyzed, cleaving the side chain from the baccatin III core.[5] The presence of a free amino group on the side chain may influence the rate and mechanism of this hydrolysis compared to Docetaxel.

  • Side-Chain Reactions: The free amino group in this compound is more nucleophilic than the Boc-protected amine in Docetaxel and may be more susceptible to oxidative degradation and other reactions.

Q3: What are the expected degradation products of this compound?

Based on forced degradation studies of Docetaxel, the following are the likely degradation products of this compound:

  • 7-epi-De-Boc-Docetaxel

  • 10-oxo-De-Boc-Docetaxel

  • 7-epi-10-oxo-De-Boc-Docetaxel[5]

  • 10-deacetyl baccatin III (from hydrolysis of the side chain)[4]

  • Products resulting from the degradation of the phenylisoserine side chain.

Q4: How should I store this compound to minimize degradation?

To minimize degradation, this compound should be stored as a solid at -20°C.[7] If in solution, it should be prepared fresh and used immediately. If short-term storage in solution is necessary, it should be kept at 2-8°C and protected from light. Avoid alkaline pH conditions to minimize epimerization.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks observed during HPLC analysis of a fresh sample. Impurities from synthesis or partial degradation during storage.Verify the purity of the starting material with the supplier's certificate of analysis. Ensure proper storage conditions (-20°C for solid, immediate use for solutions).
Loss of compound potency or inconsistent results over time. Degradation of this compound in solution.Prepare solutions fresh for each experiment. If using a stock solution, perform a qualification check (e.g., by HPLC) before use, especially if it has been stored for any length of time.
Appearance of new peaks in HPLC after exposure to basic conditions. Epimerization at the C-7 position.Maintain a neutral or slightly acidic pH for all solutions containing this compound. Use appropriate buffering agents if necessary.
Sample discoloration (e.g., yellowing) upon storage. Oxidation of the molecule.Store solid samples and solutions under an inert atmosphere (e.g., argon or nitrogen). Protect from light. Use de-gassed solvents for solution preparation.
Precipitation of the compound from aqueous solutions. Poor solubility of this compound or its degradation products.Use co-solvents such as ethanol or DMSO to maintain solubility. Ensure the final concentration is within the solubility limits for the chosen solvent system.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[8][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature for 2 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store the solid compound at 60°C for 48 hours.

    • Dissolve the heat-stressed solid in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze a control sample stored in the dark.

3. Analysis:

  • Analyze all stressed samples and a control (unstressed) sample by a stability-indicating HPLC method.

  • Use a mass spectrometer (LC-MS) to identify the mass of the degradation products.

Summary of Forced Degradation Conditions
Stress Condition Reagent/Condition Temperature Duration Potential Degradation Products
Acid Hydrolysis0.1 M HCl60°C24 hoursSide-chain hydrolysis products
Base Hydrolysis0.1 M NaOHRoom Temp2 hours7-epi-De-Boc-Docetaxel, side-chain hydrolysis
Oxidation3% H₂O₂Room Temp24 hours10-oxo-De-Boc-Docetaxel, N-oxide formation
Thermal60°C (solid)60°C48 hoursEpimers, oxidation products
Photolytic1.2 million lux hoursAmbientVariableVarious photo-degradation products

Visualizations

G cluster_workflow Forced Degradation Experimental Workflow prep Prepare this compound Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress analysis Analyze by Stability-Indicating HPLC-MS stress->analysis identify Identify and Characterize Degradation Products analysis->identify

Caption: Workflow for a forced degradation study of this compound.

G cluster_degradation Potential Degradation Pathways DeBoc This compound Epi 7-epi-De-Boc-Docetaxel DeBoc->Epi Base (Epimerization) Oxo 10-oxo-De-Boc-Docetaxel DeBoc->Oxo Oxidation Hydrolysis Side-Chain Cleavage Products (e.g., 10-deacetyl baccatin III) DeBoc->Hydrolysis Acid/Base (Hydrolysis) SideChain Side-Chain Degradation DeBoc->SideChain Oxidation

Caption: Potential degradation pathways of this compound.

References

Navigating the Purification of De-Boc-Docetaxel: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with docetaxel analogues, the purification of De-Boc-Docetaxel presents a common yet critical challenge. The removal of the tert-butoxycarbonyl (Boc) protecting group from docetaxel increases the polarity of the molecule, necessitating a carefully optimized column chromatography protocol to achieve high purity. This technical support center provides a comprehensive guide to troubleshooting the column chromatography purification of this compound, complete with frequently asked questions, detailed experimental protocols, and logical workflows to streamline your purification process.

Understanding the Molecules: Docetaxel vs. This compound

The primary difference between Docetaxel and its deprotected form, this compound, lies in the presence of a tert-butoxycarbonyl (Boc) protecting group on the C-13 side chain. The removal of this group exposes a free amine, significantly increasing the polarity of this compound. This change in polarity is the cornerstone of their separation by column chromatography.

CompoundMolecular FormulaMolecular WeightKey Structural FeaturePolarity
DocetaxelC43H53NO14807.9 g/mol N-tert-butoxycarbonyl groupLess Polar
This compoundC38H45NO12703.8 g/mol Free amine on the side chainMore Polar

Experimental Protocol: Column Chromatography for this compound Purification

This protocol outlines a general methodology for the purification of this compound using normal-phase column chromatography.

1. Materials:

  • Stationary Phase: Silica gel (230-400 mesh)
  • Mobile Phase: A gradient of ethyl acetate (EtOAc) in dichloromethane (DCM) or a mixture of hexane/ethyl acetate. A small percentage of a modifier like triethylamine (TEA) or methanol (MeOH) may be required.
  • Crude Sample: this compound reaction mixture, typically dissolved in a minimal amount of DCM.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc in DCM).
  • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
  • Ensure the packed bed is stable and free of cracks or air bubbles.
  • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

3. Sample Loading:

  • Dissolve the crude sample in a minimal volume of DCM.
  • Carefully apply the sample to the top of the column.
  • Allow the sample to be absorbed into the silica bed.

4. Elution:

  • Begin elution with a low-polarity mobile phase (e.g., 10% EtOAc in DCM).
  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is outlined in the table below.
  • Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

5. Product Collection and Analysis:

  • Combine the fractions containing the pure this compound.
  • Evaporate the solvent to obtain the purified product.
  • Analyze the purity of the final product using HPLC and characterize using NMR and Mass Spectrometry.

Typical Gradient Elution Profile:

StepDichloromethane (%)Ethyl Acetate (%)Volume (Column Volumes)Purpose
190102Elute non-polar impurities
280203Elute less polar impurities
370305Elute this compound
450503Elute more polar impurities
501002Column wash

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the column chromatography purification of this compound.

Q1: My this compound is not separating from the starting material (Docetaxel). What should I do?

A1: This indicates insufficient resolution between the two compounds. Since this compound is more polar, it should elute later than Docetaxel.

  • Solution 1: Optimize the Mobile Phase. Decrease the initial polarity of your mobile phase and use a shallower gradient. This will increase the retention time of both compounds and improve separation.

  • Solution 2: Change the Stationary Phase. If optimizing the mobile phase is insufficient, consider using a different stationary phase. A diol-bonded silica or alumina could offer different selectivity.

  • Solution 3: Check for Co-elution. Ensure that your TLC or HPLC analysis can resolve the two compounds. If not, develop a more effective analytical method first.

Q2: The this compound is eluting with a broad, tailing peak. How can I improve the peak shape?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, especially with polar, amine-containing compounds like this compound.

  • Solution 1: Add a Modifier to the Mobile Phase. Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to the mobile phase. This will compete with the amine on your product for active sites on the silica gel, reducing tailing.

  • Solution 2: Use a Different Stationary Phase. Consider using an end-capped silica gel or a different stationary phase like alumina, which may have fewer acidic sites.

  • Solution 3: Reduce Sample Loading. Overloading the column can lead to peak broadening and tailing. Try injecting a smaller amount of your crude sample.

Q3: I am not recovering my product from the column. Where did it go?

A3: This could be due to several factors, from irreversible adsorption to degradation.

  • Solution 1: Increase Mobile Phase Polarity. Your product may be too polar to be eluted by the current mobile phase. Try increasing the polarity significantly at the end of your run (e.g., a flush with 10% methanol in ethyl acetate).

  • Solution 2: Check for Degradation. this compound may be sensitive to the acidic nature of silica gel. The addition of a basic modifier (as mentioned in Q2) can help prevent on-column degradation. Analyze your crude material and collected fractions by LC-MS to check for degradation products.

  • Solution 3: Ensure Proper Column Packing. A poorly packed column can have channels that lead to poor recovery. Ensure your column is packed uniformly.

Q4: The separation is taking too long. How can I speed up the process?

A4: While a slow flow rate and shallow gradient are good for resolution, they can be time-consuming.

  • Solution 1: Increase the Flow Rate. You can increase the flow rate by applying gentle air pressure to the top of the column (flash chromatography). However, be aware that this may decrease resolution.

  • Solution 2: Use a Steeper Gradient. A steeper gradient will elute your compounds faster, but again, at the cost of resolution.

  • Solution 3: Optimize Column Dimensions. A shorter, wider column will have a faster run time than a long, thin column, but with lower resolution.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues during this compound purification.

TroubleshootingWorkflow cluster_issues Common Issues cluster_solutions Troubleshooting Steps start Start Purification problem Problem Identified? start->problem end Purification Successful problem->end No no_separation Poor or No Separation problem->no_separation Yes, Poor Separation peak_tailing Peak Tailing / Broadening problem->peak_tailing Yes, Bad Peak Shape no_recovery No Product Recovery problem->no_recovery Yes, No Recovery slow_elution Slow Elution problem->slow_elution Yes, Too Slow optimize_mobile_phase Optimize Mobile Phase (Gradient, Additives) no_separation->optimize_mobile_phase change_stationary_phase Change Stationary Phase no_separation->change_stationary_phase peak_tailing->optimize_mobile_phase reduce_loading Reduce Sample Loading peak_tailing->reduce_loading check_degradation Check for Degradation no_recovery->check_degradation increase_polarity Increase Mobile Phase Polarity no_recovery->increase_polarity slow_elution->optimize_mobile_phase increase_flow Increase Flow Rate slow_elution->increase_flow optimize_mobile_phase->problem change_stationary_phase->problem reduce_loading->problem check_degradation->problem increase_polarity->problem increase_flow->problem

Troubleshooting workflow for this compound purification.

By following this guide, researchers can more effectively troubleshoot and optimize the column chromatography purification of this compound, leading to higher purity and yield in their drug development efforts.

Technical Support Center: Optimizing Boc Deprotection of Docetaxel

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Boc deprotection of Docetaxel.

Frequently Asked Questions (FAQs)

Q1: What are the most common acidic reagents used for the Boc deprotection of Docetaxel?

A1: The most frequently employed acidic reagents for the N-Boc deprotection of Docetaxel and related taxanes are formic acid, trifluoroacetic acid (TFA), hydrochloric acid (HCl), and acetic acid. The choice of acid depends on the specific protecting groups present on the Docetaxel core and the desired selectivity. For instance, formic acid is often cited as a successful reagent in the deprotection of Boc-protected taxol derivatives, where other methods might be complex.[1]

Q2: What are the main challenges and side reactions during the Boc deprotection of Docetaxel?

A2: The primary challenges during the Boc deprotection of Docetaxel revolve around the molecule's sensitivity to acidic conditions. Key side reactions include:

  • Epimerization: The C7 hydroxyl group is prone to epimerization under acidic conditions, leading to the formation of 7-epi-Docetaxel, a thermodynamically more stable but less active isomer.[2]

  • Degradation: Docetaxel is unstable at basic pH and can also degrade under harsh acidic conditions, leading to the formation of various degradation products.[2]

  • Incomplete Deprotection: Achieving complete removal of the Boc group without causing degradation can be challenging, often requiring careful optimization of reaction conditions.

Q3: Are there any non-acidic methods for Boc deprotection of Docetaxel?

A3: While acidic deprotection is the most common method, alternative approaches exist for Boc deprotection in general, such as thermal methods. However, for a complex and sensitive molecule like Docetaxel, these methods are less common and would require significant optimization to avoid degradation of the core structure. The use of zinc powder in the presence of acetic acid and methanol has also been reported as a method for deprotection in the final step of Docetaxel synthesis.[3]

Q4: How can I monitor the progress of the Boc deprotection reaction?

A4: The progress of the reaction should be closely monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] This allows for the determination of the point at which the starting material is consumed and helps to prevent over-exposure to acidic conditions that could lead to increased side product formation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection 1. Insufficient acid concentration or equivalents. 2. Short reaction time. 3. Low reaction temperature.1. Gradually increase the acid concentration or the number of equivalents. 2. Extend the reaction time, monitoring closely by TLC/HPLC. 3. If the molecule is stable at higher temperatures, consider a modest increase in reaction temperature.
Formation of 7-epi-Docetaxel 1. Prolonged exposure to acidic conditions. 2. Use of a strong acid. 3. High reaction temperature.1. Minimize reaction time by stopping the reaction as soon as the starting material is consumed. 2. Consider using a milder acid, such as formic acid or acetic acid, instead of stronger acids like TFA or HCl. 3. Perform the reaction at a lower temperature (e.g., 0°C to room temperature).
Multiple Unidentified Side Products 1. Degradation of the Docetaxel core. 2. Reaction temperature is too high. 3. Presence of oxygen or other reactive species.1. Use milder reaction conditions (lower temperature, weaker acid). 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). 3. Purify the starting material to remove any impurities that might be contributing to side reactions.
Low Yield of Deprotected Docetaxel 1. Degradation of the product during workup. 2. Adsorption of the product onto silica gel during purification. 3. Inefficient extraction.1. Neutralize the reaction mixture promptly and carefully during workup. 2. Consider using a different stationary phase for chromatography or using a less polar solvent system. 3. Optimize the extraction procedure, ensuring the correct pH and solvent for maximum recovery.

Experimental Protocols

Protocol 1: Boc Deprotection using Formic Acid

This protocol is based on the successful deprotection of Boc-protected taxol derivatives.[1]

  • Dissolution: Dissolve the Boc-protected Docetaxel in a suitable solvent such as ethyl acetate or dichloromethane.

  • Acid Addition: Add an excess of formic acid to the solution at room temperature. The exact amount of formic acid should be optimized, starting with a 10-fold excess.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC until the starting material is no longer visible.

  • Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Boc Deprotection using Zinc/Acetic Acid

This protocol is adapted from a patented procedure for the synthesis of Docetaxel.[3]

  • Dissolution: Dissolve the protected Docetaxel (400g) in a mixture of acetic acid (4L) and methanol (4L).

  • Zinc Addition: Add activated zinc powder (500g) to the solution. Activation can be done by briefly washing the zinc powder with 5% HCl.

  • Reaction: Add water (2L) and heat the reaction mixture to 40-80°C. Monitor the reaction by TLC.

  • Filtration: Once the starting material is consumed, cool the reaction mixture and filter to remove the solid zinc.

  • Workup: Concentrate the filtrate and redissolve the residue in ethyl acetate. Wash the organic solution with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude Docetaxel by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether to obtain the final product.

Quantitative Data Summary

The following table summarizes data from a representative deprotection reaction described in the patent literature.[3]

Deprotection Method Starting Material Yield (Crude) Purity (Crude) Yield (Purified) Purity (Purified)
Zinc/Acetic Acid/Methanol400g Protected Docetaxel255g98%220g99.5%

Visualizations

Boc Deprotection Workflow

Boc_Deprotection_Workflow General Workflow for Boc Deprotection of Docetaxel start Start with Boc-Protected Docetaxel dissolve Dissolve in Appropriate Solvent start->dissolve add_acid Add Deprotecting Agent (e.g., Formic Acid) dissolve->add_acid monitor Monitor Reaction (TLC/HPLC) add_acid->monitor workup Aqueous Workup & Neutralization monitor->workup Reaction Complete extract Extraction with Organic Solvent workup->extract purify Purification (Column Chromatography) extract->purify end Pure Docetaxel purify->end

Caption: General workflow for the Boc deprotection of Docetaxel.

Troubleshooting Logic Diagram

Troubleshooting_Logic Troubleshooting Common Issues in Docetaxel Deprotection start Analyze Reaction Outcome incomplete Incomplete Reaction? start->incomplete epimerization 7-epi-Docetaxel Formation? incomplete->epimerization No increase_acid Increase Acid Conc./Time/Temp incomplete->increase_acid Yes low_yield Low Yield? epimerization->low_yield No milder_conditions Use Milder Acid/Lower Temp epimerization->milder_conditions Yes success Successful Deprotection low_yield->success No optimize_workup Optimize Workup/Purification low_yield->optimize_workup Yes increase_acid->start milder_conditions->start optimize_workup->start

Caption: Logic diagram for troubleshooting common issues.

References

Technical Support Center: De-Boc-Docetaxel Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the solubility of De-Boc-Docetaxel. Due to the limited availability of data specific to this compound, the information provided is largely based on studies involving Docetaxel. The structural similarity between the two molecules suggests that these techniques will be highly applicable.

Frequently Asked Questions (FAQs)

Q1: My this compound has very low aqueous solubility. What are the primary reasons for this?

A1: this compound, much like its parent compound Docetaxel, is a highly lipophilic molecule with a complex chemical structure. Its poor aqueous solubility is primarily due to the presence of numerous non-polar groups and a large hydrophobic surface area. This makes it difficult for water molecules to effectively solvate the compound, leading to low solubility and challenges in formulation.

Q2: What are the most common strategies to improve the solubility of this compound?

A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized as:

  • Physical Modifications: Altering the physical properties of the drug substance. This includes techniques like solid dispersions.

  • Formulation-Based Approaches: Incorporating the drug into advanced delivery systems. Common methods include the use of co-solvents, cyclodextrins, and nanoemulsions.

  • Chemical Modifications: Altering the chemical structure of the drug itself. While not the focus of this guide, this can involve creating prodrugs.

Q3: I am seeing precipitation of my this compound when I try to dissolve it in a simple aqueous buffer. What can I do?

A3: Precipitation in aqueous buffers is a common issue. Here are a few troubleshooting steps:

  • Co-solvent System: Consider preparing a stock solution in a water-miscible organic solvent such as ethanol or DMSO, and then diluting this stock solution into your aqueous buffer. Be cautious, as high concentrations of the organic solvent can sometimes cause precipitation upon dilution.

  • pH Adjustment: While Docetaxel's solubility is not highly pH-dependent, slight adjustments to the pH of your buffer might have a minor effect. However, be aware that significant pH changes can potentially affect the stability of the compound.

  • Use of Surfactants: Adding a small amount of a pharmaceutically acceptable surfactant, such as Tween 80 or Poloxamer 188, to your buffer can help to wet the drug particles and improve solubility.

Troubleshooting Guides & Experimental Protocols

Issue 1: Poor dissolution rate of this compound from solid formulations.

This is often due to the crystalline nature of the drug. Converting the drug to an amorphous state within a hydrophilic carrier can significantly improve its dissolution rate.

Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state. This can be achieved by methods such as solvent evaporation.

Quantitative Data Summary: Docetaxel Solid Dispersions

CarrierDrug-to-Carrier RatioPreparation MethodSolubility/Dissolution EnhancementReference
Poloxamer 1881:9Solvent Evaporation~4-fold increase in accumulative dissolution compared to pure drug.[1]
PEG6000 with emulsifying excipients and HPMCNot specifiedSolvent-Melting/Solvent Method34.2-fold increase in solubility and 12.7-fold increase in dissolution.[2]
Soluplus®Not specifiedNot specified93-fold increase in solubility.

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., Poloxamer 188) in a suitable volatile organic solvent or a mixture of solvents (e.g., ethanol). The ratio of drug to carrier should be optimized, with ratios from 1:1 to 1:10 being common starting points.

  • Solvent Evaporation: The solvent is then removed under vacuum at a controlled temperature. A rotary evaporator is commonly used for this step. This process should be continued until a solid mass is formed.

  • Drying: The resulting solid dispersion should be further dried under vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.

  • Milling and Sieving: The dried solid dispersion is then pulverized using a mortar and pestle or a mechanical mill and sieved to obtain a uniform particle size.

Logical Workflow for Solid Dispersion Preparation

solid_dispersion_workflow cluster_start Starting Materials cluster_process Process cluster_end Final Product This compound This compound Dissolution Dissolve drug and carrier in solvent This compound->Dissolution Hydrophilic_Carrier Hydrophilic Carrier (e.g., Poloxamer 188) Hydrophilic_Carrier->Dissolution Volatile_Solvent Volatile Solvent (e.g., Ethanol) Volatile_Solvent->Dissolution Evaporation Solvent Evaporation (Rotary Evaporator) Dissolution->Evaporation Homogeneous Solution Drying Vacuum Drying Evaporation->Drying Solid Mass Milling Milling and Sieving Drying->Milling Dried Product Solid_Dispersion This compound Solid Dispersion Powder Milling->Solid_Dispersion

Caption: Workflow for preparing this compound solid dispersion.

Issue 2: Difficulty in preparing a stable aqueous formulation for in-vitro/in-vivo studies.

For liquid formulations, achieving both high drug loading and stability in an aqueous environment is a significant challenge.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.

Quantitative Data Summary: Docetaxel-Cyclodextrin Inclusion Complexes

CyclodextrinDrug-to-Cyclodextrin RatioResulting Water SolubilityReference
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1:10 - 1:150Up to 15 mg/mL
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)1:1~800-fold increase in water solubility.[3]
Alkylenediamine-modified β-cyclodextrins1:1216 to 253-fold increase in water solubility.[4]

Experimental Protocol: Preparation of Cyclodextrin Inclusion Complex

  • Drug Solution: Dissolve this compound in a minimal amount of a suitable organic solvent, such as ethanol.

  • Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD).

  • Complexation: Slowly add the this compound solution to the cyclodextrin solution while stirring continuously.

  • Equilibration: Continue stirring the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a period of 24-48 hours to allow for complex formation.

  • Filtration and Lyophilization: Filter the solution to remove any uncomplexed drug. The filtrate, containing the soluble inclusion complex, can then be lyophilized to obtain a solid powder.

Logical Relationship for Cyclodextrin Complexation

cyclodextrin_complexation cluster_properties Properties This compound This compound (Hydrophobic) Inclusion_Complex Soluble Inclusion Complex This compound->Inclusion_Complex Encapsulated in hydrophobic core Cyclodextrin Cyclodextrin Cyclodextrin->Inclusion_Complex Forms complex Hydrophobic_Core Hydrophobic Inner Cavity Cyclodextrin->Hydrophobic_Core Hydrophilic_Exterior Hydrophilic Outer Surface Cyclodextrin->Hydrophilic_Exterior

Caption: this compound forms a soluble inclusion complex with cyclodextrin.

SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium.

Quantitative Data Summary: Docetaxel SNEDDS

OilSurfactantCo-surfactantDrug LoadingResulting BioavailabilityReference
Capryol 90Cremophor ELTranscutol HP3.3% (w/v)~12.5% absolute bioavailability in rats.[5]
Ethyl oleateTween 80Poly(ethylene glycol) 60021.4% encapsulation efficiencyNot specified[6]

Experimental Protocol: Preparation of a Liquid SNEDDS Formulation

  • Component Selection: Choose an appropriate oil, surfactant, and co-surfactant based on the solubility of this compound in these excipients.

  • Formulation: Accurately weigh the selected oil, surfactant, and co-surfactant into a clear glass vial.

  • Mixing: Heat the mixture to approximately 40°C and stir gently with a magnetic stirrer until a homogenous and transparent liquid is formed.

  • Drug Loading: Add the this compound to the mixture and continue stirring until it is completely dissolved.

  • Characterization: The resulting liquid SNEDDS can be characterized by diluting a small amount in an aqueous phase and measuring the resulting droplet size, polydispersity index, and zeta potential.

Experimental Workflow for SNEDDS Formulation and Evaluation

snedds_workflow Start Start: Prepare Liquid SNEDDS Mix_Excipients Mix Oil, Surfactant, and Co-surfactant Start->Mix_Excipients Add_Drug Add and Dissolve This compound Mix_Excipients->Add_Drug Homogeneous_SNEDDS Homogeneous Liquid SNEDDS Add_Drug->Homogeneous_SNEDDS Dilution Dilute in Aqueous Phase Homogeneous_SNEDDS->Dilution Nanoemulsion Spontaneous Nanoemulsion Formation Dilution->Nanoemulsion Characterization Characterize Droplet Size, PDI, and Zeta Potential Nanoemulsion->Characterization End End: Stable Nanoemulsion Characterization->End

Caption: Workflow for the formulation and evaluation of a this compound SNEDDS.

References

preventing epimerization during De-Boc-Docetaxel synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of epimerization during the synthesis of De-Boc-Docetaxel.

Understanding the Challenge: C-7 Epimerization

During the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-Docetaxel, a significant side reaction can occur: epimerization at the C-7 position of the baccatin core. This results in the formation of 7-epi-Docetaxel, a diastereomer of the desired product. The presence of this impurity can complicate downstream purification and potentially impact the pharmacological profile of the final active pharmaceutical ingredient.

Troubleshooting Guide: Preventing Epimerization

This guide provides solutions to common problems encountered during the De-Boc step that may lead to increased epimerization.

ProblemPotential CauseRecommended Solution
High levels of 7-epi-Docetaxel impurity in the crude product. Reaction temperature is too high. Elevated temperatures accelerate the rate of epimerization.Maintain a low reaction temperature, ideally between 0°C and 5°C, throughout the deprotection process.
Prolonged reaction time. The longer the product is exposed to acidic conditions, the greater the extent of epimerization.Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed.
Inappropriate choice or concentration of acid. Strong acids or high concentrations can promote epimerization.Use a milder acid, such as formic acid, or a lower concentration of a stronger acid like trifluoroacetic acid (TFA).
Incomplete deprotection of the Boc group. Insufficient acid or reaction time. The deprotection reaction has not gone to completion.Ensure the appropriate stoichiometry of the acid is used. If the reaction is sluggish at low temperatures, consider a slight increase in temperature while carefully monitoring for epimerization.
Poor solubility of the starting material. Ensure the Boc-Docetaxel is fully dissolved in the reaction solvent before adding the acid.
Formation of other degradation products. Presence of water in the reaction mixture. Water can lead to hydrolysis of ester groups on the docetaxel molecule.Use anhydrous solvents and reagents to minimize water content.
Use of overly harsh acidic conditions. Avoid using strong, non-volatile acids that are difficult to remove and can lead to further degradation during workup.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of epimerization during the De-Boc synthesis of Docetaxel?

A1: The primary cause of epimerization at the C-7 position is the exposure of the docetaxel molecule to acidic conditions, which facilitates the formation of a thermodynamic equilibrium between the desired C-7 alpha-hydroxy epimer and the undesired C-7 beta-hydroxy epimer (7-epi-Docetaxel). Factors such as temperature and reaction time significantly influence the rate of this side reaction.

Q2: Which acid is recommended for the De-Boc step to minimize epimerization?

A2: While trifluoroacetic acid (TFA) is commonly used for Boc deprotection, formic acid is often a milder alternative that can help minimize epimerization. If TFA is used, it is crucial to use it at a low concentration and at a reduced temperature (0-5°C).

Q3: How can I monitor the progress of the deprotection reaction and the formation of the 7-epimer?

A3: The reaction should be monitored using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A well-developed HPLC method can effectively separate this compound from 7-epi-Docetaxel, allowing for quantitative monitoring of the reaction progress and impurity formation.

Q4: What is the impact of temperature on the epimerization of Docetaxel?

A4: Temperature is a critical factor. Higher temperatures significantly increase the rate of epimerization. Therefore, it is highly recommended to perform the deprotection reaction at low temperatures (e.g., 0-5°C) to suppress the formation of the 7-epimer.

Q5: Are there any specific workup procedures to prevent further epimerization?

A5: Yes, it is important to neutralize the acid promptly after the reaction is complete. This can be achieved by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution. Avoid prolonged exposure to both acidic and basic conditions during the workup.

Experimental Protocols

Protocol 1: De-Boc of Docetaxel using Formic Acid (Minimized Epimerization)

This protocol is designed to minimize the formation of the 7-epimer by utilizing a milder acid and controlled temperature.

Materials:

  • Boc-Docetaxel

  • Anhydrous Dichloromethane (DCM)

  • Formic Acid (≥95%)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Magnetic Stirrer and Stir Bar

  • Ice Bath

Procedure:

  • Dissolve Boc-Docetaxel (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add formic acid (10-20 equivalents) to the cooled solution while stirring.

  • Monitor the reaction progress by TLC or HPLC every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction by adding cold, saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Analyze the crude product by HPLC to determine the ratio of this compound to 7-epi-Docetaxel.

Protocol 2: HPLC Analysis of this compound and 7-epi-Docetaxel

This method allows for the separation and quantification of this compound and its C-7 epimer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Retention Times: Retention times should be determined using reference standards for Docetaxel and 7-epi-Docetaxel. Typically, 7-epi-Docetaxel will have a slightly different retention time than Docetaxel.

Data Presentation

The following table summarizes hypothetical quantitative data from experiments comparing different deprotection conditions. Note: This data is illustrative and should be confirmed by internal experiments.

AcidTemperature (°C)Reaction Time (h)This compound (%)7-epi-Docetaxel (%)
Formic Acid0-53955
Formic Acid2538515
TFA (10% in DCM)0-51928
TFA (10% in DCM)2517822
HCl (4M in Dioxane)0-528812

Visualizations

De_Boc_Docetaxel_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction De-Boc Reaction cluster_troubleshooting Troubleshooting cluster_workup Workup & Analysis start Start: Boc-Docetaxel in Anhydrous Solvent add_acid Add Acid (e.g., Formic Acid) at 0-5°C start->add_acid monitor Monitor Reaction by TLC/HPLC add_acid->monitor check_epi Check for Epimerization monitor->check_epi incomplete Incomplete Reaction? check_epi->incomplete No high_epi High Epimerization? check_epi->high_epi Yes adjust_temp Adjust Temperature/Time incomplete->adjust_temp No quench Quench with Mild Base incomplete->quench Reaction Complete change_acid Consider Milder Acid high_epi->change_acid adjust_temp->monitor change_acid->start Re-run with new conditions extract Aqueous Workup quench->extract analyze Analyze Product Ratio (HPLC) extract->analyze end_node End: this compound analyze->end_node

Caption: Workflow for this compound synthesis with troubleshooting steps.

Epimerization_Pathway Boc_Docetaxel Boc-Docetaxel De_Boc_Docetaxel This compound (Desired Product) Boc_Docetaxel->De_Boc_Docetaxel  H+ (e.g., Formic Acid) Low Temperature Epi_Docetaxel 7-epi-Docetaxel (Epimer) De_Boc_Docetaxel->Epi_Docetaxel  H+ (Undesired Equilibrium) Epi_Docetaxel->De_Boc_Docetaxel  

Caption: Reaction pathway showing the formation of the desired product and the undesired epimer.

long-term storage and handling of De-Boc-Docetaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the long-term storage and handling of De-Boc-Docetaxel. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: this compound is a hygroscopic compound and should be stored under controlled conditions to ensure its stability. For long-term storage, it is recommended to keep the solid powder in a freezer at -20°C under an inert atmosphere.

Q2: How should I handle this compound upon receiving it?

A2: this compound is shipped at ambient temperature. Upon receipt, it is crucial to store it at the recommended -20°C for long-term stability. Given its hygroscopic nature, minimize its exposure to atmospheric moisture. It is advisable to handle the compound in a controlled environment, such as a glove box, to prevent moisture absorption.

Q3: What solvents are recommended for reconstituting this compound?

Q4: How stable is this compound in solution?

A4: There is limited data on the long-term stability of this compound in solution. As a general precaution, it is advisable to prepare fresh solutions for each experiment or to store stock solutions at -20°C or -80°C for short periods. The stability of related compounds, like Docetaxel, in solution is known to be pH and temperature-dependent. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty Dissolving Powder - Inappropriate solvent- Insufficient solvent volume- Low temperature- Test solubility in small volumes of different solvents (e.g., DMSO, ethanol).- Increase the solvent volume gradually.- Gentle warming and sonication may aid dissolution, but be cautious of potential degradation.
Precipitation of Solution Upon Storage - Supersaturated solution- Temperature fluctuations- Solvent evaporation- Prepare a less concentrated stock solution.- Store the solution at a constant, low temperature (-20°C or -80°C).- Ensure the storage vial is tightly sealed to prevent solvent evaporation.
Inconsistent Experimental Results - Degradation of the compound- Inaccurate concentration of the stock solution- Pipetting errors- Prepare fresh solutions for critical experiments.- Verify the concentration of your stock solution using a suitable analytical method (e.g., HPLC-UV).- Use calibrated pipettes and proper pipetting techniques.
Compound appears clumpy or discolored - Moisture absorption- Degradation- The compound is hygroscopic; ensure it has been stored in a dry, inert atmosphere.- If the appearance has significantly changed, it may indicate degradation, and using a fresh vial is recommended.

Data Summary

Storage and Physical Properties of this compound

Parameter Recommendation/Value
Long-Term Storage (Solid) -20°C in a freezer under an inert atmosphere.
Shipping Condition Ambient temperature.
Appearance Solid powder.
Hygroscopicity Hygroscopic; readily absorbs moisture from the air.
Melting Point >150°C (decomposes).
Purity (Typical) ≥ 95%

Solubility Profile

Solvent Solubility
ChloroformSlightly Soluble
MethanolSlightly Soluble
Dimethyl Sulfoxide (DMSO)Expected to be soluble; quantitative data not readily available.
EthanolExpected to be soluble; quantitative data not readily available.

Experimental Protocols & Workflows

As specific experimental protocols for this compound are not widely published, a general workflow for preparing a stock solution for in vitro experiments is provided below. It is highly recommended to validate this procedure for your specific experimental needs.

Workflow for Reconstitution of this compound

G cluster_preparation Preparation cluster_dissolution Dissolution cluster_storage Storage start Equilibrate this compound vial to room temperature weigh Weigh the desired amount in a controlled environment start->weigh add_solvent Add appropriate volume of anhydrous DMSO or ethanol weigh->add_solvent vortex Vortex to mix add_solvent->vortex sonicate Sonicate briefly if necessary (monitor for heating) vortex->sonicate check_solubility Visually inspect for complete dissolution sonicate->check_solubility aliquot Aliquot into smaller volumes check_solubility->aliquot If fully dissolved store Store at -20°C or -80°C aliquot->store protect Protect from light store->protect

Caption: A general workflow for the reconstitution of this compound powder.

Troubleshooting Logic for Solubility Issues

G node_action node_action start Powder not dissolving? check_solvent Is the solvent appropriate and anhydrous? start->check_solvent check_concentration Is the concentration too high? check_solvent->check_concentration Yes action_change_solvent Try an alternative solvent (e.g., DMSO if ethanol was used) check_solvent->action_change_solvent No use_energy Has gentle heating or sonication been tried? check_concentration->use_energy No action_reduce_concentration Reduce the target concentration and add more solvent check_concentration->action_reduce_concentration Yes action_apply_energy Apply gentle warming or sonicate briefly, monitor for degradation use_energy->action_apply_energy No action_consult Consult literature for similar compounds or contact technical support use_energy->action_consult Yes

Caption: A decision-making diagram for troubleshooting solubility problems with this compound.

Technical Support Center: Analysis of De-Boc-Docetaxel and Other Docetaxel Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for detecting De-Boc-Docetaxel and other related impurities in docetaxel.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Docetaxel?

A1: Common impurities of docetaxel can originate from the synthesis process or degradation. These include process-related impurities and degradation products. Some identified impurities are 7-Epi-Docetaxel, 10-Deacetylbaccatin III, and various oxidation and epimerization products.[1][2] Forced degradation studies show that major degradation products can form under basic, acidic, and oxidative conditions.

Q2: Which analytical techniques are most suitable for detecting this compound and other docetaxel impurities?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) with UV detection are the most common and effective methods for the separation and quantification of docetaxel and its impurities.[1][3][4][5] For higher sensitivity and structural confirmation, liquid chromatography coupled with mass spectrometry (LC-MS) is often employed.[2]

Q3: What is a typical mobile phase for the HPLC analysis of docetaxel and its impurities?

A3: A common mobile phase for gradient RP-HPLC analysis consists of a mixture of an aqueous phase (like water or a buffer) and an organic solvent, typically acetonitrile.[3][4][5] The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of impurities with a wide range of polarities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of docetaxel and its impurities by HPLC/UPLC.

Problem Potential Cause Suggested Solution
Poor Resolution Between Docetaxel and Impurity Peaks 1. Inappropriate mobile phase composition or gradient. 2. Column degradation or contamination. 3. Incorrect flow rate.1. Optimize the gradient profile, adjusting the initial and final mobile phase compositions and the gradient time. 2. Flush the column with a strong solvent or replace it if necessary. 3. Ensure the flow rate is optimal for the column dimensions and particle size.
Peak Tailing for Docetaxel or Impurity Peaks 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Dead volume in the HPLC system.1. Use a mobile phase with a lower pH or add a competing base to the mobile phase. Employ a highly deactivated (end-capped) column. 2. Reduce the sample concentration or injection volume. 3. Check all connections for proper fitting and use tubing with a smaller internal diameter where possible.
Ghost Peaks Appearing in the Chromatogram 1. Contaminated mobile phase or injection solvent. 2. Carryover from a previous injection. 3. Impurities in the diluent.1. Prepare fresh mobile phase using high-purity solvents and filter before use. 2. Implement a needle wash step with a strong solvent between injections. 3. Run a blank injection of the diluent to confirm the source of the ghost peaks.
Inconsistent Retention Times 1. Fluctuation in column temperature. 2. Inconsistent mobile phase preparation. 3. Pump malfunction or leaks.1. Use a column oven to maintain a consistent temperature. 2. Ensure accurate and consistent preparation of the mobile phase. Premixing solvents can improve consistency. 3. Check the pump for pressure fluctuations and inspect the system for any leaks.

Quantitative Data Summary

The following table summarizes the relative retention times (RRT) for docetaxel and its known impurities based on a validated UPLC method.

Compound Relative Retention Time (RRT)
Impurity F0.34
Impurity G0.45
Impurity H0.52
Impurity A0.84
Docetaxel 1.00
Impurity B1.04
Impurity C1.14
Impurity D1.25
Impurity E1.34
Impurity I1.45

Note: The specific identity of each lettered impurity, including which corresponds to this compound, would require co-injection with a reference standard.

Experimental Protocols

Detailed Methodology for UPLC Analysis of Docetaxel and its Impurities[6]

This method is designed for the separation and quantification of docetaxel and its related substances.

  • Chromatographic System:

    • Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm particle size)

    • Mobile Phase A: A mixture of water, methanol, and acetonitrile (50:30:20, v/v/v)

    • Mobile Phase B: A mixture of water and acetonitrile (20:80, v/v)

    • Flow Rate: 0.4 mL/min

    • Detection: UV at 232 nm

    • Column Temperature: 25°C

    • Injection Volume: 2 µL

  • Gradient Program:

Time (minutes)% Mobile Phase B
0.0110
2.010
10.030
15.060
15.110
18.010
  • Sample Preparation:

    • Accurately weigh and dissolve the docetaxel sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.

Visualizations

Troubleshooting_Workflow start Problem Observed: Poor Peak Resolution q1 Is the issue affecting all peaks or specific peaks? start->q1 all_peaks Check for System-Wide Issues q1->all_peaks All Peaks specific_peaks Investigate Method-Specific Parameters q1->specific_peaks Specific Peaks check_pressure Check HPLC System Pressure (Stable and within range?) all_peaks->check_pressure check_column Inspect Column (Age, contamination?) all_peaks->check_column optimize_gradient Optimize Gradient Profile (Steeper or shallower?) specific_peaks->optimize_gradient check_mobile_phase Check Mobile Phase (pH, composition correct?) specific_peaks->check_mobile_phase check_pressure->check_column Yes solution_pressure Troubleshoot Pump/ Check for Leaks check_pressure->solution_pressure No solution_column Flush or Replace Column check_column->solution_column Yes optimize_gradient->check_mobile_phase Yes solution_gradient Adjust Gradient Time/ Slope optimize_gradient->solution_gradient No solution_mobile_phase Prepare Fresh Mobile Phase check_mobile_phase->solution_mobile_phase No

Caption: Troubleshooting workflow for poor peak resolution in HPLC analysis.

Degradation_Pathway cluster_degradation Degradation Pathways docetaxel Docetaxel hydrolysis Hydrolysis (Base-induced) docetaxel->hydrolysis epimerization Epimerization (Acid/Base) docetaxel->epimerization oxidation Oxidation docetaxel->oxidation de_boc This compound (and other ester cleavages) hydrolysis->de_boc epi_docetaxel 7-Epi-Docetaxel epimerization->epi_docetaxel oxo_docetaxel Oxidized Impurities oxidation->oxo_docetaxel

Caption: Simplified degradation pathways of Docetaxel.

References

Technical Support Center: Scaling Up De-Boc-Docetaxel Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaling up of De-Boc-Docetaxel reactions.

Troubleshooting Guide

Scaling up the acidic deprotection of N-Boc-Docetaxel to produce Docetaxel can present several challenges that may not be apparent at the lab scale. This guide addresses specific issues, their potential causes, and recommended solutions.

Issue Potential Causes Recommended Solutions
Low Yield of Docetaxel - Incomplete deprotection of the N-Boc group.- Degradation of Docetaxel under harsh acidic conditions.- Product loss during work-up and purification.- Optimize Reaction Conditions: Carefully control the reaction time and temperature. Use HPLC to monitor the reaction progress and stop it once the starting material is consumed.- Use Milder Acids: Consider using a milder acidic reagent or a lower concentration of the acid to minimize degradation.- Optimize Work-up: Ensure the quenching step is efficient to neutralize the acid completely. Minimize the number of extraction and purification steps.
High Levels of Impurities - Side Reactions: The acidic conditions can promote side reactions, leading to the formation of various impurities.- Epimerization: Formation of diastereomers, such as 7-epi-docetaxel, can occur under acidic conditions.[1]- Control Temperature: Maintain a low and consistent temperature throughout the reaction to suppress side reactions.- Minimize Reaction Time: Prolonged exposure to acid can increase impurity formation. Stop the reaction as soon as it is complete.- Purification Strategy: Develop a robust purification protocol, possibly involving multiple chromatography steps, to effectively remove impurities.
Formation of 7-epi-docetaxel - Epimerization at the C7 position is a known degradation pathway for taxanes in acidic conditions.[1]- Milder Conditions: Use the mildest possible acidic conditions that still afford complete deprotection.- Temperature Control: Strictly control the reaction temperature to minimize the rate of epimerization.
Exothermic Reaction Runaway - The deprotection reaction can be exothermic, and on a large scale, the heat generated may not dissipate efficiently, leading to a rapid increase in temperature.- Slow Reagent Addition: Add the acidic reagent slowly and in a controlled manner to manage the rate of heat generation.- Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system to dissipate the heat effectively.- Dilution: Running the reaction at a lower concentration can help to manage the exotherm.
Difficulties in Product Isolation - The product may be difficult to precipitate or crystallize from the reaction mixture.- Emulsion formation during aqueous work-up.- Solvent Selection: Experiment with different solvent systems for precipitation/crystallization.- Anti-solvent Addition: Use an anti-solvent to induce precipitation.- Work-up Optimization: Use brine washes to break emulsions. Consider centrifugation if emulsions persist.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities formed during the this compound reaction?

A1: Besides the starting material and the desired product, several impurities can be formed. One of the most common is 7-epi-docetaxel, a diastereomer of Docetaxel.[1] Other potential impurities can arise from degradation of the Docetaxel molecule under acidic conditions.

Q2: How can I monitor the progress of the De-Boc reaction?

A2: High-Performance Liquid Chromatography (HPLC) is the most effective method for monitoring the reaction progress.[2] A validated HPLC method will allow you to quantify the consumption of the N-Boc-Docetaxel starting material and the formation of Docetaxel and any major impurities.[2][3]

Q3: What are the key parameters to control when scaling up the this compound reaction?

A3: The key parameters to control are:

  • Temperature: To minimize side reactions and epimerization.

  • Reaction Time: To ensure complete reaction without excessive degradation.

  • Acid Concentration: To achieve efficient deprotection while minimizing side reactions.

  • Mixing/Agitation: To ensure uniform temperature and concentration throughout the reactor, which is critical for consistent results at a larger scale.

Q4: Are there any alternatives to strong acids for the deprotection of the N-Boc group?

A4: While strong acids like trifluoroacetic acid (TFA) are commonly used, other milder acidic reagents can be employed. The choice of acid will depend on the specific substrate and the desired reaction conditions. It is advisable to perform small-scale trials to identify the optimal deprotecting agent for your specific process.

Experimental Protocols

A detailed experimental protocol for the this compound reaction is crucial for reproducibility and successful scale-up. Below is a general protocol that should be optimized for your specific requirements.

General Protocol for N-Boc-Docetaxel Deprotection

  • Dissolution: Dissolve N-Boc-Docetaxel in a suitable anhydrous organic solvent (e.g., dichloromethane, ethyl acetate) in a reactor equipped with a stirrer, thermometer, and an inert gas inlet.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C) using an appropriate cooling bath.

  • Acid Addition: Slowly add the acidic reagent (e.g., a solution of HCl in ethyl acetate or trifluoroacetic acid) to the stirred solution while maintaining the temperature. The addition rate should be controlled to manage any exotherm.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.

  • Quenching: Once the reaction is complete (as determined by HPLC), quench the reaction by adding a suitable base (e.g., a saturated solution of sodium bicarbonate) until the pH is neutral.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude Docetaxel.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain Docetaxel of the desired purity.

Visualizations

Logical Workflow for Troubleshooting High Impurity Levels

Troubleshooting High Impurity Levels start High Impurity Levels Detected by HPLC check_temp Was the reaction temperature well-controlled? start->check_temp check_time Was the reaction time optimized? check_temp->check_time Yes solution_temp Implement stricter temperature control. Consider a more efficient cooling system. check_temp->solution_temp No check_acid Was the acid concentration appropriate? check_time->check_acid Yes solution_time Reduce reaction time based on HPLC monitoring. check_time->solution_time No check_workup Was the work-up procedure efficient? check_acid->check_workup Yes solution_acid Screen for milder acidic reagents or lower concentrations. check_acid->solution_acid No solution_workup Optimize quenching and extraction steps. Review purification strategy. check_workup->solution_workup No end Impurity Levels Reduced check_workup->end Yes solution_temp->end solution_time->end solution_acid->end solution_workup->end This compound Synthesis Workflow cluster_reaction Reaction Stage cluster_workup Work-up and Purification dissolution 1. Dissolve N-Boc-Docetaxel in Solvent cooling 2. Cool Reaction Mixture dissolution->cooling acid_addition 3. Controlled Addition of Acid cooling->acid_addition monitoring 4. Monitor by HPLC acid_addition->monitoring quenching 5. Quench Reaction monitoring->quenching Reaction Complete extraction 6. Liquid-Liquid Extraction quenching->extraction drying 7. Dry Organic Layer extraction->drying concentration 8. Concentrate to Crude Product drying->concentration purification 9. Purify by Chromatography concentration->purification final_product final_product purification->final_product Pure Docetaxel

References

Technical Support Center: Synthesis of Docetaxel from De-Boc-Docetaxel Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating side-reactions during the synthesis of Docetaxel. The focus is on the critical final step of converting a protected Docetaxel precursor, herein referred to as a "De-Boc-Docetaxel" intermediate for simplicity, to the final active pharmaceutical ingredient.

A Note on "this compound": The term "this compound" suggests an intermediate where the tert-butoxycarbonyl (Boc) protecting group on the C3' amino group is absent. In most common synthetic routes, the Boc group is introduced onto the side chain early and is stable until the final product. Therefore, this guide will focus on the more common scenario in the final stages of Docetaxel synthesis: the deprotection of other protecting groups (e.g., on the C7, C10, and C2' hydroxyls) from a fully protected Docetaxel precursor. The side-reactions and mitigation strategies discussed are highly relevant to this critical phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-reactions observed during the final deprotection step in Docetaxel synthesis?

A1: The most frequently encountered side-reactions include:

  • Epimerization at the C-7 position: This leads to the formation of 7-epi-Docetaxel, a common process-related impurity.[1][2][3]

  • Epimerization at the C-2' position: Formation of 2'-epi-Docetaxel is another possible isomeric impurity.[2][4]

  • Cleavage of the side chain: Hydrolysis of the ester linkage at C-13 can occur, leading to the formation of 10-deacetylbaccatin III.[1]

  • Formation of oxazolidine derivatives: Impurities such as 13-[(4S,5R)-2-oxo-4-phenyl-oxazolidine-5-carboxy]-10-deacetyl baccatin III ester can form, indicating issues with the side chain attachment or stability.[2][4]

  • Oxidation of the C-10 hydroxyl group: This can lead to the formation of 10-oxo-Docetaxel derivatives.[1]

Q2: What factors typically promote the formation of 7-epi-Docetaxel?

A2: Epimerization at the C-7 position is a known challenge in taxane chemistry. It can be influenced by several factors, including the pH of the reaction medium. Both acidic and basic conditions can potentially lead to epimerization, although it is frequently observed under basic conditions or during prolonged reaction times in certain solvents. Careful control of the deprotection conditions is crucial to minimize the formation of this impurity.[3][5]

Q3: How can I minimize the cleavage of the C-13 ester side chain?

A3: The ester bond at C-13 is susceptible to hydrolysis, especially under harsh acidic or basic conditions. To minimize cleavage:

  • Employ mild deprotection methods.

  • Carefully control the pH and temperature of the reaction.

  • Minimize the reaction time to what is necessary for the removal of the protecting groups.

  • Use appropriate protecting groups on the side chain's 2'-hydroxyl that can be removed under conditions that do not affect the C-13 ester.

Q4: What is the role of the protecting group on the 2'-hydroxyl of the side chain?

A4: The protecting group on the 2'-hydroxyl is critical for several reasons:

  • It prevents unwanted side reactions at this position during the coupling of the side chain to the baccatin core.

  • The choice of this protecting group influences the overall stability of the molecule during subsequent deprotection steps.

  • It must be removable under conditions that do not lead to the formation of the aforementioned impurities. Common protecting groups for this position include triethylsilyl (TES), benzyloxymethyl (BOM), and trichloroethoxycarbonyl (Troc).[2]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
High levels of 7-epi-Docetaxel in the crude product. - Non-optimal pH during deprotection.- Prolonged reaction time.- High reaction temperature.- Optimize the deprotection conditions by screening different acids or bases and their concentrations.- Monitor the reaction closely by HPLC and quench it as soon as the starting material is consumed.- Perform the reaction at a lower temperature.
Presence of 10-deacetylbaccatin III in the final product. - Harsh deprotection conditions leading to side chain cleavage.- Switch to a milder deprotection reagent.- Reduce the reaction temperature and time.- Ensure the 2'-hydroxyl protecting group is appropriate for selective removal.
Formation of multiple unidentified impurities. - Instability of the protected precursor.- Non-selective deprotection conditions.- Degradation of the product during work-up or purification.- Re-evaluate the protecting group strategy for all hydroxyl groups.- Use highly pure starting materials and reagents.- Optimize the work-up procedure to minimize exposure to harsh conditions.- Employ an efficient purification method, such as preparative HPLC.
Low yield of Docetaxel after deprotection. - Incomplete deprotection.- Product degradation.- Mechanical losses during work-up and purification.- Increase the reaction time or temperature cautiously while monitoring for impurity formation.- Ensure the deprotection reagent is active and used in the correct stoichiometric amount.- Optimize the extraction and purification steps to minimize product loss.

Quantitative Data on Impurity Formation

The following table summarizes typical impurity profiles observed under different deprotection strategies. Note that the exact percentages can vary based on specific reaction conditions.

Protecting Groups (C7, C10, C2') Deprotection Method Typical Yield of Docetaxel Key Impurities and Typical Levels
7,10-di-Troc, 2'-TESZn/AcOH or Zn-Ni alloyHigh7-epi-Docetaxel (<1%)
7,10-di-CBz, 2'-BOMH₂, Pd/CGoodResidual protected intermediates
7,10-TES, 2'-TrocMild acid (e.g., HF-Pyridine)Moderate to Good7-epi-Docetaxel, 10-deacetylbaccatin III

Experimental Protocols

Protocol 1: Deprotection of 7,10-di-Troc-2'-TES-Docetaxel

This protocol describes the removal of the trichloroethoxycarbonyl (Troc) groups from the C7 and C10 positions and the triethylsilyl (TES) group from the C2' position.

Materials:

  • 7,10-di-Troc-2'-TES-Docetaxel

  • Zinc dust (activated)

  • Acetic acid

  • Methanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the protected Docetaxel in a mixture of acetic acid and methanol.

  • Add activated zinc dust to the solution. The activation can be done by briefly washing with dilute HCl.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC.

  • Once the reaction is complete, filter off the excess zinc.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude Docetaxel.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow for Mitigating Side-Reactions

Workflow for Mitigating Side-Reactions in Docetaxel Synthesis cluster_0 Pre-Reaction cluster_1 Reaction cluster_2 Post-Reaction & Analysis Start Start with Protected Docetaxel Precursor Select_PG Select Optimal Protecting Groups (e.g., 7,10-di-Troc, 2'-TES) Start->Select_PG Deprotection Perform Deprotection Reaction (e.g., Zn/AcOH for Troc removal) Select_PG->Deprotection Monitoring Monitor Reaction Progress (HPLC/TLC) Deprotection->Monitoring Workup Quench and Work-up Monitoring->Workup Upon Completion Purification Purify Crude Product (Column Chromatography) Workup->Purification Analysis Analyze Purity and Impurities (HPLC, NMR) Purification->Analysis Final_Product Pure Docetaxel Analysis->Final_Product Meets Specifications Troubleshoot Troubleshoot: - Adjust Reaction Conditions - Re-evaluate Protecting Groups Analysis->Troubleshoot High Impurities Troubleshoot->Select_PG Iterate Relationship between Side-Reactions and Mitigation Strategies cluster_side_reactions Side-Reactions cluster_mitigation Mitigation Strategies Harsh_Conditions Harsh Reaction Conditions (pH, Temp, Time) Epimerization C-7 Epimerization (7-epi-Docetaxel) Harsh_Conditions->Epimerization Cleavage C-13 Side Chain Cleavage (10-DAB) Harsh_Conditions->Cleavage Other_Impurities Other Impurities Harsh_Conditions->Other_Impurities Mild_Deprotection Use Mild Deprotection Reagents Mild_Deprotection->Epimerization Reduces Mild_Deprotection->Cleavage Reduces Optimize_Conditions Optimize Reaction Conditions (Low Temp, Short Time) Optimize_Conditions->Epimerization Reduces Optimize_Conditions->Cleavage Reduces PG_Strategy Appropriate Protecting Group Strategy PG_Strategy->Other_Impurities Prevents Purification Efficient Purification Purification->Epimerization Removes Purification->Cleavage Removes Purification->Other_Impurities Removes

References

Validation & Comparative

A Comparative Analysis of De-Boc-Docetaxel and Other Taxane Intermediates in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex chemotherapeutic agents like Docetaxel involves a multi-step process reliant on the strategic use of intermediates and protecting groups. De-Boc-Docetaxel is a key precursor in some synthetic routes, representing the penultimate step before the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of this compound and other taxane intermediates, focusing on their roles in synthesis, their analytical characterization, and the implications of their purity and stability on the final drug product.

Comparison of Synthetic Intermediates

The semi-synthesis of Docetaxel typically starts from 10-deacetylbaccatin III (10-DAB), a precursor extracted from the needles of the European yew tree (Taxus baccata).[1] The synthesis involves the esterification of the C13 hydroxyl group of a protected baccatin core with a protected side chain. The choice of protecting groups for the baccatin core (at C7 and C10) and the side chain (at C2' and N3') defines the specific intermediates in a given synthetic route.

This compound is the intermediate formed after the coupling of the protected baccatin core and the side chain, followed by the removal of all protecting groups except for the tert-butoxycarbonyl (Boc) group on the C3' nitrogen. The final step is the removal of this Boc group to yield Docetaxel.

Other common taxane intermediates include:

  • Protected 10-DAB Derivatives: 10-DAB with various protecting groups at the C7 and C10 hydroxyl positions, such as triethylsilyl (TES), chloroacetyl, or allyloxycarbonyl groups.

  • Protected Side Chains: The N-Boc-3-phenylisoserine side chain protected at the C2' hydroxyl group, often as an oxazolidine derivative.

  • Coupled Intermediates: The product of the esterification reaction between the protected baccatin core and the protected side chain, which still bears all its protecting groups.

The selection of a synthetic strategy and the corresponding intermediates is a critical decision in the manufacturing of Docetaxel, influencing the overall yield, purity, and cost-effectiveness of the process.

Quantitative Data Presentation

While direct head-to-head comparative studies of different intermediates are not extensively published, the following table summarizes the typical characteristics and considerations for different classes of taxane intermediates based on information from various synthetic routes.

Intermediate ClassKey FeaturesTypical Purity (HPLC)Stability ConsiderationsImpact on Overall Yield
Protected 10-DAB Derivatives Protection of C7 and C10 hydroxyls to prevent side reactions.>98%Generally stable under anhydrous conditions.High purity is crucial for the subsequent coupling reaction.
Protected Side Chains Protection of C2' hydroxyl and C3' amino groups.>99%Stable as a solid.The efficiency of the coupling reaction depends on the side chain's reactivity.
Coupled Intermediates (Fully Protected) The entire Docetaxel backbone with all protecting groups.Variable, depends on purification.Stability can be a concern during purification.The yield of this step is often a bottleneck in the synthesis.
This compound Penultimate intermediate with only the N-Boc protecting group.>95%Must be handled carefully to avoid premature deprotection.A high-yielding final deprotection step is required.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Taxane Intermediates

This protocol provides a general method for the purity determination of taxane intermediates. The specific conditions may need to be optimized for each intermediate.

Objective: To determine the purity of taxane intermediates and detect any related impurities.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Reference standards for the intermediate and known impurities

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient of acetonitrile and water. For example, a gradient starting from 50:50 (v/v) acetonitrile:water to 80:20 (v/v) over 30 minutes.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard of the intermediate in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Prepare the sample of the taxane intermediate to be analyzed at approximately the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector Wavelength: 230 nm

    • Column Temperature: 25 °C

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Identify the peak corresponding to the intermediate based on the retention time of the standard. Calculate the purity by the area percentage method, and quantify any impurities using the reference standards if available.

Nuclear Magnetic Resonance (NMR) for Structural Characterization

Objective: To confirm the chemical structure of the synthesized taxane intermediates.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

  • Intermediate sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the intermediate in 0.5-0.7 mL of a suitable deuterated solvent.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural elucidation.

  • Data Analysis: Process the NMR data and compare the chemical shifts, coupling constants, and integration values with the expected structure of the intermediate. The presence of signals corresponding to the protecting groups and the core taxane structure confirms the identity of the compound. For this compound, the characteristic signal for the nine protons of the tert-butyl group of the Boc protecting group should be observable in the ¹H NMR spectrum.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of Docetaxel is the inhibition of microtubule depolymerization, leading to cell cycle arrest and apoptosis. This action is dependent on the final, deprotected structure of the drug. The intermediates in its synthesis are not designed to have biological activity, and their impact is primarily on the efficiency and purity of the manufacturing process.

Below are diagrams illustrating the general synthetic workflow for Docetaxel and its mechanism of action.

G cluster_synthesis Docetaxel Synthesis Workflow 10-DAB 10-Deacetylbaccatin III (10-DAB) Protected_10-DAB Protected 10-DAB (e.g., at C7, C10) 10-DAB->Protected_10-DAB Protection Coupled_Intermediate Coupled Intermediate (Fully Protected) Protected_10-DAB->Coupled_Intermediate Esterification Protected_Side_Chain Protected Side Chain (e.g., N-Boc, C2'-protected) Protected_Side_Chain->Coupled_Intermediate This compound This compound Coupled_Intermediate->this compound Deprotection Docetaxel Docetaxel (API) This compound->Docetaxel Final Deprotection (Removal of Boc)

Caption: Generalized synthetic workflow for Docetaxel from 10-DAB.

G cluster_moa Docetaxel Mechanism of Action Docetaxel Docetaxel Microtubule_Assembly Microtubule Assembly Docetaxel->Microtubule_Assembly Tubulin αβ-Tubulin Dimers Tubulin->Microtubule_Assembly Microtubule_Stabilization Microtubule Stabilization Microtubule_Assembly->Microtubule_Stabilization Inhibition of Depolymerization Mitotic_Spindle_Dysfunction Mitotic Spindle Dysfunction Microtubule_Stabilization->Mitotic_Spindle_Dysfunction Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle_Dysfunction->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of Docetaxel leading to apoptosis.

Off-Target Effects and Impurities

There is limited publicly available information on the specific off-target effects of taxane intermediates like this compound. As these are transient species in a chemical synthesis, they are generally not intended for biological exposure. However, their presence as impurities in the final drug product can be a cause for concern.

Studies on generic formulations of Docetaxel have raised concerns about the impact of impurities on the safety and efficacy of the drug.[2] These impurities can include residual intermediates, byproducts of the synthesis, or degradation products. The presence of such impurities, even in small amounts, could potentially contribute to increased toxicity or altered efficacy of the final drug product. Therefore, the careful control and removal of all intermediates, including this compound, to a level below the regulatory threshold is a critical aspect of the pharmaceutical manufacturing of Docetaxel. The potential for residual intermediates to have off-target biological effects underscores the importance of robust analytical methods for their detection and quantification.

References

Validating the Biological Activity of Synthesized De-Boc-Docetaxel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological activity of synthesized De-Boc-Docetaxel by comparing its performance against the well-established anti-cancer drug, Docetaxel. The following sections detail the mechanism of action, comparative biological data, and experimental protocols necessary for a comprehensive evaluation.

Mechanism of Action: Targeting the Cellular Skeleton

Both Docetaxel and its analogue, this compound, belong to the taxane family of chemotherapeutic agents. Their primary mechanism of action involves the disruption of the normal function of microtubules, which are essential components of the cell's cytoskeleton.

Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.[1] This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, which is crucial for cell division. The cell cycle is arrested, ultimately leading to programmed cell death, or apoptosis.[1]

The key structural difference between Docetaxel and this compound lies in the N-de-tert-butoxycarbonyl group. The biological activity of this compound is expected to be similar to Docetaxel, as the core taxane structure responsible for microtubule binding remains intact. However, experimental validation is crucial to confirm and quantify its efficacy.

Comparative Biological Data

A direct comparison of the biological activity of this compound and Docetaxel is essential to validate the synthesized compound. The following tables summarize the expected data points from key in vitro assays.

Table 1: Comparative Cytotoxicity (IC50 Values)

Cell LineDocetaxel IC50 (nM)This compound IC50 (nM)
MCF-7 (Breast Cancer)Data not available in search resultsData not available in search results
A549 (Lung Cancer)Data not available in search resultsData not available in search results
PC-3 (Prostate Cancer)3.72Data not available in search results
DU-145 (Prostate Cancer)4.46Data not available in search results
LNCaP (Prostate Cancer)1.13Data not available in search results

Note: Specific IC50 values for this compound and direct comparative values for Docetaxel in some common cell lines were not available in the provided search results. Researchers should determine these values experimentally.

Table 2: Comparative Microtubule Stabilization Activity

Assay ParameterDocetaxelThis compound
Rate of Tubulin Polymerization IncreasedExpected to be similar to Docetaxel
Amount of Polymerized Tubulin IncreasedExpected to be similar to Docetaxel

Table 3: Comparative Apoptosis Induction

Assay ParameterDocetaxelThis compound
Percentage of Apoptotic Cells IncreasedExpected to be similar to Docetaxel
Caspase-3 Activity IncreasedExpected to be similar to Docetaxel

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, PC-3)

  • Complete cell culture medium

  • Docetaxel and this compound stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of Docetaxel and this compound in culture medium.

  • Remove the medium from the wells and add the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the assembly of microtubules from purified tubulin.

Materials:

  • Purified tubulin

  • GTP solution

  • Polymerization buffer

  • Docetaxel and this compound

  • Microplate reader with temperature control

Procedure:

  • Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.

  • Add Docetaxel, this compound, or a vehicle control to the reaction mixture.

  • Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.

  • Compare the rate and extent of polymerization in the presence of each compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Docetaxel and this compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with Docetaxel, this compound, or a vehicle control for a predetermined time.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated cell lysates

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Assay buffer

  • Microplate reader

Procedure:

  • Lyse the treated cells to release cellular proteins.

  • Add the cell lysate to a reaction mixture containing the caspase-3 substrate and assay buffer.

  • Incubate the reaction and measure the absorbance or fluorescence of the cleaved substrate over time.

  • Quantify the caspase-3 activity and compare the levels induced by Docetaxel and this compound.

Visualizing the Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.

cluster_0 Docetaxel/De-Boc-Docetaxel Mechanism of Action Drug Docetaxel or This compound Tubulin β-Tubulin Subunit Drug->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes Polymerization & Inhibits Depolymerization Mitosis Mitotic Spindle Dysfunction Microtubule->Mitosis CellCycle G2/M Phase Arrest Mitosis->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Mechanism of action for Docetaxel and this compound.

cluster_1 Experimental Workflow: Cytotoxicity & Apoptosis CellCulture Seed Cancer Cells Treatment Treat with Docetaxel or This compound CellCulture->Treatment Incubation Incubate (48-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT AnnexinV Annexin V/PI Staining Incubation->AnnexinV Caspase3 Caspase-3 Assay Incubation->Caspase3 Analysis Data Analysis (IC50, % Apoptosis, etc.) MTT->Analysis AnnexinV->Analysis Caspase3->Analysis

Caption: Workflow for in vitro biological activity assays.

cluster_2 Comparison Guide Logic Synthesized Synthesized This compound Cytotoxicity Cytotoxicity (IC50) Synthesized->Cytotoxicity Microtubule Microtubule Stabilization Synthesized->Microtubule Apoptosis Apoptosis Induction Synthesized->Apoptosis Standard Docetaxel (Reference Standard) Standard->Cytotoxicity Standard->Microtubule Standard->Apoptosis Validation Validation of Biological Activity Cytotoxicity->Validation Microtubule->Validation Apoptosis->Validation

Caption: Logical flow for validating this compound activity.

References

A Comparative Analysis of the Efficacy of De-Boc-Docetaxel Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, docetaxel, a potent member of the taxane family, stands as a cornerstone in the treatment of various malignancies. Its mechanism of action, primarily through the stabilization of microtubules, leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] However, the quest for enhanced efficacy, improved solubility, and reduced side effects has spurred the development of numerous derivatives. This guide provides a comparative analysis of the efficacy of De-Boc-Docetaxel derivatives, focusing on modifications at the 3'-N-position, with supporting experimental data, detailed protocols, and an examination of the underlying signaling pathways.

Quantitative Efficacy of 3'-N-Alkoxycarbonyl Docetaxel Analogs

A key area of modification for the docetaxel scaffold is the 3'-N-tert-butoxycarbonyl (Boc) group. The synthesis and evaluation of novel 3'-N-alkoxycarbonyl docetaxel analogs have yielded compounds with promising cytotoxic profiles against various cancer cell lines. The following table summarizes the in vitro cytotoxicity (IC50 values) of several of these derivatives against human ovarian adenocarcinoma (SK-OV-3) and human lung carcinoma (A549) cell lines, in comparison to the parent drug docetaxel and the related taxane, paclitaxel.

CompoundR GroupIC50 (nM) vs. SK-OV-3IC50 (nM) vs. A549
Docetaxel -2.5 ± 0.365.4 ± 5.1
Paclitaxel -4.8 ± 0.5>100
16g α,α-gem-dimethylpropyl2.3 ± 0.2<1.0
16h α,α-gem-dimethylbutyl2.6 ± 0.3<1.0
16i α,α-gem-dimethylpentyl2.8 ± 0.4<1.0

Data sourced from a study on novel 3'-N-alkoxycarbonyl docetaxel analogs.[2][3]

The α,α-gem-dimethyl analogs (16g-i) demonstrated particularly potent cytotoxic activity. Against the SK-OV-3 cell line, these derivatives exhibited IC50 values comparable to that of docetaxel.[2][3] Remarkably, their efficacy against the A549 cell line was over 65-fold greater than both docetaxel and paclitaxel, highlighting their potential for targeted applications in lung cancer therapy.[2][3]

Experimental Protocols

The evaluation of the cytotoxic effects of these this compound derivatives was conducted using standard in vitro cell viability assays. The following is a representative protocol based on common methodologies for assessing the efficacy of anti-cancer compounds.

In Vitro Cytotoxicity Assay (MTT/SRB Assay)

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., SK-OV-3, A549) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are harvested from sub-confluent cultures, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • The this compound derivatives, docetaxel, and paclitaxel are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • A series of dilutions are prepared from the stock solutions in the culture medium to achieve the desired final concentrations.

  • The medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (e-g-, DMSO) at the same concentration as the treated wells.

  • The plates are incubated for a specified period, typically 48 to 72 hours.

3. Cell Viability Assessment:

  • MTT Assay:

    • Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.

    • Mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.

    • The medium is then removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

    • The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • SRB Assay:

    • After the treatment period, the cells are fixed in situ by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

    • The plates are then washed with water and air-dried.

    • The fixed cells are stained with a sulforhodamine B (SRB) solution for 30 minutes at room temperature.

    • Unbound dye is removed by washing with 1% acetic acid.

    • The protein-bound dye is solubilized with a Tris base solution.

    • The absorbance is measured at a wavelength of approximately 510 nm.

4. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for docetaxel and its derivatives is the stabilization of microtubules, which disrupts the normal dynamic reorganization of the microtubule network essential for mitotic and interphase cellular functions.[1] This leads to a blockage of cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[4]

While the direct interaction with tubulin is the initial event, the downstream signaling pathways leading to apoptosis can be complex and may vary between different cell types and docetaxel derivatives. One of the key pathways implicated in the cellular response to docetaxel is the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers. Docetaxel has been shown to inhibit the PI3K/mTOR signaling pathway in some cancer cells, contributing to its anti-proliferative effects.[5]

Below is a diagram illustrating the general workflow of a cytotoxicity assay and the PI3K/Akt/mTOR signaling pathway.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plates incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add this compound Derivatives incubation_24h->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h add_reagent Add MTT or Fix/Stain with SRB incubation_48_72h->add_reagent measure_absorbance Measure Absorbance add_reagent->measure_absorbance calculate_viability Calculate % Cell Viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50 PI3K_Akt_mTOR_Pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation mTORC1->Protein_Synthesis Promotes Docetaxel Docetaxel Derivative Docetaxel->PI3K Inhibits Microtubules Microtubule Stabilization Docetaxel->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis

References

Unveiling the Structure of De-Boc-Docetaxel: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

The structural integrity of De-Boc-Docetaxel, where the Boc protecting group on the C13 side chain amino group of Docetaxel is removed, can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each method provides unique insights into the molecular architecture, and a collective analysis ensures unambiguous characterization.

Comparative Spectroscopic Data Analysis

The removal of the tert-butoxycarbonyl (Boc) group from Docetaxel to yield this compound results in predictable and significant changes in their respective spectra. The following tables summarize the key spectroscopic data for Docetaxel and the anticipated data for this compound.

Table 1: ¹H NMR Spectroscopic Data Comparison (Predicted for this compound)
Proton Assignment (Docetaxel) Chemical Shift (δ) ppm (Docetaxel) Expected Chemical Shift (δ) ppm (this compound) Reason for Expected Change
NH (Boc)~5.4AbsentRemoval of the Boc group.
C(CH₃)₃ (Boc)~1.3AbsentRemoval of the Boc group.
NH₂ (Amine)Not Applicable~2.5 - 3.5 (broad singlet)Appearance of a primary amine group.
H-3'~5.2Shift upfieldChange in the electronic environment due to the removal of the adjacent electron-withdrawing Boc group.
Table 2: ¹³C NMR Spectroscopic Data Comparison (Predicted for this compound)
Carbon Assignment (Docetaxel) Chemical Shift (δ) ppm (Docetaxel) Expected Chemical Shift (δ) ppm (this compound) Reason for Expected Change
C=O (Boc)~155AbsentRemoval of the Boc group.
C(CH₃)₃ (Boc)~80AbsentRemoval of the Boc group.
C(CH₃)₃ (Boc)~28AbsentRemoval of the Boc group.
C-3'~55Shift upfieldChange in the electronic environment.
Table 3: Mass Spectrometry Data Comparison
Compound Ionization Mode Expected [M+H]⁺ (m/z) Notes
DocetaxelESI+808.3Calculated for C₄₃H₅₃NO₁₄
This compoundESI+708.3Calculated for C₃₈H₄₅NO₁₂ (Loss of C₅H₈O₂)
Table 4: Infrared (IR) Spectroscopy Data Comparison
Functional Group Characteristic Absorption (cm⁻¹) (Docetaxel) Expected Characteristic Absorption (cm⁻¹) (this compound) Reason for Expected Change
N-H Stretch (Amide)~3400 (broad)AbsentRemoval of the amide N-H.
C=O Stretch (Urethane)~1715AbsentRemoval of the Boc group's carbonyl.
N-H Bend (Amine)Not Applicable~1600 (medium)Appearance of the primary amine N-H bend.
N-H Wag (Amine)Not Applicable~800 (broad)Appearance of the primary amine N-H wag.
C-O Stretch (Ester)~1250PresentEster functional groups remain unchanged.
O-H Stretch~3500 (broad)PresentHydroxyl groups remain unchanged.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis. The following are generalized protocols for the structural validation of taxane derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the solubility of the compound and to avoid overlapping solvent signals with key analyte resonances.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Acquisition Parameters: Spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, 16-64 scans for good signal-to-noise ratio.

    • Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Acquisition Parameters: Spectral width of 200-250 ppm, relaxation delay of 2-5 seconds, a larger number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Processing: Similar to ¹H NMR processing.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass determination.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for taxanes.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 500-1000).

  • Data Analysis: Determine the monoisotopic mass of the protonated molecular ion ([M+H]⁺) and compare it with the calculated theoretical mass.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a thin, transparent pellet.

    • Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl, KBr), and allow the solvent to evaporate.

    • ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, typically 16-32 scans are co-added.

    • Background: A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) must be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Structural Validation

The logical flow of experiments for the structural validation of this compound is depicted in the following diagram.

Structural_Validation_Workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Docetaxel Docetaxel Removal_Boc Removal of Boc Group Docetaxel->Removal_Boc Deprotection De_Boc_Docetaxel This compound Removal_Boc->De_Boc_Docetaxel Yields MS Mass Spectrometry (Verify Molecular Weight) De_Boc_Docetaxel->MS Analysis NMR NMR Spectroscopy (¹H, ¹³C) (Confirm Connectivity) De_Boc_Docetaxel->NMR Analysis IR IR Spectroscopy (Identify Functional Groups) De_Boc_Docetaxel->IR Analysis Compare_MS Compare MS Data MS->Compare_MS Compare_NMR Compare NMR Data NMR->Compare_NMR Compare_IR Compare IR Data IR->Compare_IR Final_Structure Structure Confirmed Compare_MS->Final_Structure Compare_NMR->Final_Structure Compare_IR->Final_Structure Docetaxel_Data Docetaxel Spectroscopic Data Docetaxel_Data->Compare_MS Docetaxel_Data->Compare_NMR Docetaxel_Data->Compare_IR

Caption: Workflow for the synthesis and structural validation of this compound.

By following these experimental protocols and comparing the acquired spectroscopic data with the expected values and the data from the parent compound, Docetaxel, researchers can confidently validate the structure of this compound. This rigorous characterization is a critical step in the development of new and improved taxane-based therapeutic agents.

Comparative Analysis of Synthetic De-Boc-Docetaxel and Docetaxel Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark comparison of synthetically produced N-de-(tert-butoxycarbonyl)-docetaxel (De-Boc-Docetaxel) against a certified Docetaxel reference standard. The objective is to rigorously assess the purity, identity, and structural integrity of the synthetic compound, ensuring its suitability for further research and development. The methodologies and data presented herein offer a framework for the analytical validation of synthetic taxane derivatives.

Docetaxel is a potent anti-mitotic chemotherapy agent used in the treatment of various cancers.[1] It is a complex diterpenoid molecule belonging to the taxane family.[2] this compound is a crucial derivative, often an intermediate or a potential impurity in the synthesis of Docetaxel and its analogues. The tert-butoxycarbonyl (Boc) protecting group on the side chain of Docetaxel is removed to yield this compound. Accurate characterization is paramount for quality control and mechanistic studies.

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below. These protocols are based on established analytical techniques for taxane compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate this compound from the Docetaxel reference standard and any potential impurities, allowing for accurate purity determination.

  • Instrumentation: HPLC system with UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start with 40% B, hold for 5 minutes.

    • Linearly increase to 90% B over 15 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 40% B over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve samples of synthetic this compound and the Docetaxel reference standard in acetonitrile to a final concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This protocol confirms the molecular weight of the synthetic compound, providing definitive evidence of its identity.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Method: Utilize the HPLC method described above.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: 100-1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

  • Data Analysis: Compare the mass-to-charge ratio (m/z) of the major peak in the synthetic sample's chromatogram to the theoretical mass of this compound and the observed mass of the Docetaxel reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure, confirming the removal of the Boc group and the integrity of the core taxane skeleton.

  • Instrumentation: 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of each sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Acquire proton NMR spectra to observe the chemical shifts and coupling constants of the hydrogen atoms. The absence of the characteristic tert-butyl signal (~1.1-1.3 ppm) in the synthetic sample is a key indicator of successful deprotection.

    • ¹³C NMR: Acquire carbon-13 NMR spectra to confirm the carbon skeleton of the molecule.

  • Data Analysis: Compare the chemical shifts of the synthetic this compound with the Docetaxel reference standard, focusing on the changes expected from the removal of the Boc group.

Data Presentation

The following tables summarize the expected quantitative results from the comparative analysis.

Table 1: HPLC Purity and Retention Time

CompoundRetention Time (min)Purity (%)
Synthetic this compound12.598.9
Docetaxel Reference Standard15.299.8

Table 2: Mass Spectrometry Identity Confirmation

CompoundTheoretical Mass (Da)Observed [M+H]⁺ (m/z)
Synthetic this compound707.78708.3
Docetaxel Reference Standard807.88808.4

Table 3: Key ¹H NMR Chemical Shift Comparison (in CDCl₃)

Proton SignalThis compound (ppm)Docetaxel (ppm)Assignment
C(CH₃)₃Absent~1.15 (s, 9H)Boc group
Aromatic Protons7.2-8.1 (m, 10H)7.2-8.1 (m, 10H)Phenyl groups
H-2'~4.6 (d)~4.8 (d)Side chain
H-3'~5.2 (d)~5.5 (d)Side chain
H-7~4.4 (m)~4.4 (m)Taxane core

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the benchmarking process, from sample preparation to final comparative analysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Benchmarking cluster_results Comparative Assessment S_DeBoc Synthetic this compound HPLC HPLC Analysis Purity (%) Retention Time (min) S_DeBoc->HPLC LCMS LC-MS Analysis Identity (m/z) S_DeBoc->LCMS NMR NMR Spectroscopy Structure (δ ppm) S_DeBoc->NMR S_Ref Docetaxel Reference Standard S_Ref->HPLC S_Ref->LCMS S_Ref->NMR Compare Data Comparison & Validation HPLC->Compare Purity Data LCMS->Compare Identity Data NMR->Compare Structural Data

Caption: Workflow for analytical comparison of synthetic vs. reference compounds.

References

A Comparative Analysis of De-Boc-Docetaxel and Paclitaxel Precursors in Taxane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of taxane-based anticancer agents like docetaxel and paclitaxel is of paramount importance. The choice of precursor molecule significantly impacts the overall yield, purity, and economic viability of the manufacturing process. This guide provides a comparative study of De-Boc-Docetaxel and key paclitaxel precursors, namely 10-deacetylbaccatin III (10-DAB) and baccatin III, offering insights into their respective roles and performance in the semi-synthesis of these critical chemotherapeutic drugs.

Executive Summary

The semi-synthesis of paclitaxel and its analogue docetaxel relies on the availability of advanced precursors. While 10-DAB and baccatin III are naturally occurring and abundant starting materials, this compound emerges as a crucial synthetic intermediate in the production of docetaxel. This guide demonstrates that while direct comparative performance data between this compound and the natural precursors is not extensively published, an analysis of the synthetic pathways reveals critical differences in their handling, purity, and position in the manufacturing workflow. 10-DAB and baccatin III offer the advantage of being readily extractable from renewable resources, whereas this compound represents a late-stage intermediate requiring careful purification before its final conversion to docetaxel.

Comparison of Key Precursors

The selection of a precursor for taxane synthesis is a critical decision influenced by factors such as availability, cost, and the efficiency of subsequent chemical transformations.

PrecursorChemical FormulaMolecular Weight ( g/mol )Typical PuritySourceKey Role
This compound C38H45NO12707.77>95% (as a commercial product)Synthetic IntermediatePenultimate precursor in docetaxel synthesis
10-Deacetylbaccatin III (10-DAB) C29H36O10544.59HighRenewable needles of Taxus speciesStarting material for paclitaxel and docetaxel
Baccatin III C31H38O11586.63HighRenewable needles of Taxus speciesStarting material for paclitaxel synthesis

Performance in Synthesis: A Pathway Perspective

The Role of 10-DAB and Baccatin III

Both 10-DAB and baccatin III are cornerstone precursors for the semi-synthesis of paclitaxel and docetaxel. Their primary advantage lies in their relatively high abundance in the needles of various yew species (Taxus), making them a renewable and economically viable starting point.

The general synthetic workflow starting from these precursors involves the esterification of the C13 hydroxyl group with a protected side chain. The efficiency of this coupling reaction and the subsequent deprotection steps are critical determinants of the overall yield.

This compound: The Penultimate Intermediate

This compound, also known as N-desBoc-docetaxel, is not a starting material in the same vein as 10-DAB or baccatin III. Instead, it is a synthetic intermediate that appears late in the synthesis of docetaxel. It is the docetaxel molecule lacking the tert-butoxycarbonyl (Boc) protecting group on the side chain amino group.

The final step in docetaxel synthesis is the introduction of this Boc group onto the amino function of this compound. Therefore, the purity and stability of this compound directly impact the quality and yield of the final active pharmaceutical ingredient (API). While specific yield and stability data for the isolated this compound intermediate are scarce in public literature, its purity as a commercially available standard is typically high (>95%).

Experimental Methodologies

The synthesis and analysis of these taxane precursors involve multi-step chemical reactions and sophisticated analytical techniques.

Synthesis of this compound (Illustrative Pathway)

The synthesis of this compound is an integral part of the overall synthesis of docetaxel. A common route involves the coupling of a protected baccatin III derivative (often starting from 10-DAB) with a protected side chain. Subsequent removal of the amino-protecting group yields this compound.

Illustrative Experimental Workflow for Docetaxel Synthesis leading to this compound:

G cluster_0 Starting Material cluster_1 Protection & Side Chain Attachment cluster_2 Intermediate Formation cluster_3 Final Product 10_DAB 10-Deacetylbaccatin III (10-DAB) Protected_Baccatin Protected Baccatin Derivative 10_DAB->Protected_Baccatin Protection Coupling Esterification (Coupling) Protected_Baccatin->Coupling Side_Chain Protected Side Chain Side_Chain->Coupling Protected_Docetaxel Protected Docetaxel Coupling->Protected_Docetaxel Deprotection Selective Deprotection Protected_Docetaxel->Deprotection De_Boc_Docetaxel This compound Deprotection->De_Boc_Docetaxel Boc_Protection Boc Protection De_Boc_Docetaxel->Boc_Protection Docetaxel Docetaxel Boc_Protection->Docetaxel G Start Start: Precursor Selection (10-DAB or Baccatin III) Synthesis Multi-step Synthesis Start->Synthesis Intermediate_Isolation Isolation of this compound Synthesis->Intermediate_Isolation Purification Purification (e.g., Chromatography) Intermediate_Isolation->Purification Purity_Analysis Purity Analysis (HPLC) Purification->Purity_Analysis Boc_Protection Final Boc Protection Purity_Analysis->Boc_Protection Final_Purification Final Product Purification Boc_Protection->Final_Purification Final_QC Final Product QC (HPLC, etc.) Final_Purification->Final_QC End End: Docetaxel API Final_QC->End

Assessing the Purity of De-Boc-Docetaxel: A Comparative Guide to UPLC-MS and HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates, such as De-Boc-Docetaxel, is a critical step in drug development and quality control. This compound is a crucial intermediate in the synthesis of Docetaxel, a potent anti-cancer agent. Ensuring its purity is paramount to the safety and efficacy of the final drug product. This guide provides an objective comparison of two common analytical techniques for this purpose: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), complete with experimental protocols and performance data.

Introduction to Purity Assessment Techniques

Both UPLC-MS and HPLC-UV are powerful chromatographic techniques used to separate, identify, and quantify components in a mixture. The choice between them often depends on the specific requirements of the analysis, such as the need for sensitivity, resolution, and structural information.

  • UPLC-MS combines the high separation power of UPLC, which uses smaller column particles and higher pressures for faster and more efficient separations, with the high sensitivity and specificity of mass spectrometry.[1] This allows for the detection and identification of impurities even at trace levels, providing valuable molecular weight information.[2]

  • HPLC-UV is a robust and widely used technique that separates compounds based on their interaction with a stationary phase and detects them based on their absorption of UV light.[3] It is a reliable method for quantification, though generally less sensitive than MS detection and can be limited when impurities co-elute or lack a UV chromophore.[4]

Performance Comparison: UPLC-MS vs. HPLC-UV

The selection of an analytical method is a trade-off between performance characteristics, cost, and complexity. UPLC-MS generally offers superior performance in terms of speed, resolution, and sensitivity, which is crucial for detecting trace-level impurities.[5] However, HPLC-UV remains a cost-effective and reliable option for routine quality control where high sensitivity is not the primary concern.

Parameter UPLC-MS HPLC-UV Justification
Resolution & Speed Excellent; analysis times often < 3 minutes.[1]Good; longer analysis times (typically > 8 minutes).[6]UPLC utilizes sub-2 µm particle columns at high pressures, resulting in sharper peaks and faster separations.
Sensitivity (LOQ) Very High (e.g., < 2 ng/mL for Docetaxel).[1]Moderate (e.g., 7.84 µg/mL for Docetaxel).[6]MS detectors are inherently more sensitive than UV detectors and can detect impurities at much lower concentrations.[3][4]
Specificity/Selectivity Very HighGoodMS provides mass-to-charge ratio data, allowing for definitive identification and differentiation of co-eluting compounds with different molecular weights.[4][5]
Impurity Identification Capable of providing molecular weight and structural data for unknown impurities.[2]Limited to comparison with known reference standards based on retention time.Mass spectrometry is a powerful tool for structural elucidation of unknown compounds detected during analysis.[7]
Cost & Complexity High initial investment and operational complexity.[8][9]Lower initial investment and simpler operation.The instrumentation for MS is significantly more expensive and requires more specialized training to operate and maintain.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of this compound and related impurities.

This method is optimized for high resolution and sensitivity, making it ideal for identifying and quantifying trace impurities.

  • Instrumentation: An ACQUITY UPLC System coupled with a tandem quadrupole mass spectrometer.

  • Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm).[8][9]

  • Mobile Phase A: Water:Methanol:Acetonitrile (500:300:200, v/v/v).[8]

  • Mobile Phase B: Acetonitrile:Water (800:200, v/v).[8]

  • Flow Rate: 0.4 mL/min.[8][9]

  • Gradient Program:

    • 0 min: 80% A, 20% B

    • 10 min: 20% A, 80% B

    • 12 min: 20% A, 80% B

    • 12.1 min: 80% A, 20% B

    • 15 min: 80% A, 20% B

  • Column Temperature: 25°C.[9]

  • Injection Volume: 5 µL.[9]

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

    • Capillary Voltage: 3.5 kV.[9]

    • Cone Voltage: 25 V.[9]

    • Analysis Mode: Full Scan (for impurity discovery) and Multiple Reaction Monitoring (MRM) for quantification of known impurities (e.g., transition for Docetaxel: m/z 808.3 → 527.1).[1]

This protocol describes a robust and reliable isocratic method suitable for routine quality control.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (65:35, v/v).[6]

  • Flow Rate: 0.8 mL/min.[6]

  • Column Temperature: 45°C.[6]

  • Detection Wavelength: 230 nm.[6]

  • Injection Volume: 20 µL.

  • Run Time: Approximately 8-10 minutes.[6]

Experimental Workflow Visualization

The logical flow for assessing the purity of this compound, from sample handling to final analysis, is crucial for maintaining consistency and accuracy in the laboratory.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting SamplePrep Sample Preparation (Dissolution in Diluent) UPLC_MS UPLC-MS Analysis (Protocol 1) SamplePrep->UPLC_MS HPLC_UV HPLC-UV Analysis (Protocol 2) SamplePrep->HPLC_UV StdPrep Standard Preparation (API & Known Impurities) StdPrep->UPLC_MS StdPrep->HPLC_UV DataAcq Data Acquisition (Chromatograms & Spectra) UPLC_MS->DataAcq HPLC_UV->DataAcq PeakInt Peak Integration & Identification DataAcq->PeakInt PurityCalc Purity Calculation (% Area, Impurity Profile) PeakInt->PurityCalc Report Final Report Generation PurityCalc->Report

References

Confirming the Successful Synthesis of Docetaxel from 10-Deacetylbaccatin III via a De-Boc Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive overview for researchers and drug development professionals on the confirmation of the successful synthesis of the potent anti-cancer agent, Docetaxel. The focus is on the final, critical step of the semi-synthesis: the conversion of an N-de-tert-butoxycarbonyl Docetaxel (De-Boc-Docetaxel) intermediate to the final active pharmaceutical ingredient (API).

The semi-synthesis of Docetaxel, a complex diterpenoid, typically originates from 10-deacetylbaccatin III (10-DAB III), a precursor extracted from the needles of the European yew tree (Taxus baccata). This multi-step process involves the strategic protection of hydroxyl groups, esterification with a protected side chain, and subsequent deprotection steps. The final transformation involves the introduction of the tert-butoxycarbonyl (Boc) protecting group onto the amine of the side chain.

This guide presents a comparative analysis of the starting material (this compound) and the final product (Docetaxel) using key analytical techniques. Detailed experimental protocols for the final synthesis step and subsequent characterization are provided to ensure reproducibility and accurate verification of the synthesized compound.

Experimental Workflow

The successful synthesis and purification of Docetaxel from its De-Boc precursor involves a straightforward yet critical workflow. The process begins with the acylation of the amine group, followed by purification to isolate the final product. Rigorous analytical testing is then employed to confirm the identity and purity of the synthesized Docetaxel.

Synthesis_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation Start Start This compound This compound Start->this compound Starting Material Acylation Acylation This compound->Acylation Di-tert-butyl dicarbonate, Et3N, CH2Cl2 Reaction_Mixture Reaction_Mixture Acylation->Reaction_Mixture Purification Purification Reaction_Mixture->Purification Column Chromatography Docetaxel_Product Docetaxel_Product Purification->Docetaxel_Product NMR_Spectroscopy NMR_Spectroscopy Docetaxel_Product->NMR_Spectroscopy Structural Verification Mass_Spectrometry Mass_Spectrometry Docetaxel_Product->Mass_Spectrometry Molecular Weight Confirmation HPLC_Analysis HPLC_Analysis Docetaxel_Product->HPLC_Analysis Purity Assessment

Caption: Experimental workflow for the synthesis and confirmation of Docetaxel.

Experimental Protocols

Synthesis of Docetaxel from this compound

This protocol outlines the N-tert-butoxycarbonylation of the this compound intermediate.

Materials:

  • N-de-tert-butoxycarbonyl Docetaxel (this compound)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/hexane solvent system

Procedure:

  • Dissolve this compound in anhydrous dichloromethane.

  • To this solution, add triethylamine, followed by a solution of di-tert-butyl dicarbonate in dichloromethane.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure Docetaxel.

Analytical Characterization

The following are standard protocols for the analytical confirmation of the synthesized Docetaxel.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample (this compound and the final product) in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Analysis: Record ¹H and ¹³C NMR spectra. The successful synthesis is confirmed by the disappearance of the amine proton (NH) signal and the appearance of a new singlet corresponding to the nine protons of the tert-butyl group in the ¹H NMR spectrum.

b) Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

  • Analysis: Acquire the mass spectrum in positive ion mode. The successful synthesis is confirmed by the detection of the molecular ion peak corresponding to the sodium adduct of Docetaxel ([M+Na]⁺).

c) High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare a standard solution of the synthesized Docetaxel in the mobile phase.

  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

  • Analysis: Inject the sample and determine the retention time and peak purity. Compare the retention time with a reference standard of Docetaxel.

Data Presentation and Comparison

The following tables summarize the expected analytical data for this compound and the successfully synthesized Docetaxel.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentThis compound (Expected δ, ppm)Docetaxel (Expected δ, ppm)Key Change upon Synthesis
Amine Proton (-NH)Broad singlet, variableAbsentDisappearance of the amine proton signal.
tert-Butyl Protons (-C(CH₃)₃)Absent~1.35 (s, 9H)Appearance of a singlet integrating to nine protons.
H-2'~4.3 (d)~4.6 (m)Shift due to the presence of the Boc group.
H-3'~3.8 (d)~5.2 (d)Significant downfield shift after acylation.
Aromatic Protons7.2-8.2 (m)7.3-8.1 (m, 10H)Minor changes in the aromatic region.
Other ProtonsCharacteristic taxane skeleton signalsCharacteristic taxane skeleton signalsThe core structure remains unchanged.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Carbon AssignmentThis compound (Expected δ, ppm)Docetaxel (Expected δ, ppm)Key Change upon Synthesis
Carbonyl (-C=O, Boc)Absent~155Appearance of the carbamate carbonyl carbon signal.
Quaternary Carbon (-C(CH₃)₃)Absent~80Appearance of the quaternary carbon of the Boc group.
Methyl Carbons (-C(CH₃)₃)Absent~28Appearance of the methyl carbons of the Boc group.
C-2'~75~75Minor shift.
C-3'~55~55Minor shift.
Other CarbonsCharacteristic taxane skeleton signalsCharacteristic taxane skeleton signalsThe core structure remains unchanged.

Table 3: Mass Spectrometry and HPLC Data

Analytical TechniqueThis compound (Expected Value)Docetaxel (Expected Value)Confirmation Criteria
ESI-MS ([M+Na]⁺)m/z 730.2m/z 830.3A mass shift of 100.1 Da, corresponding to the addition of the Boc group.
HPLC (Retention Time)Shorter retention timeLonger retention timeIncreased retention time due to the increased lipophilicity of the Boc group.
HPLC (Purity)->99%A single major peak with a purity exceeding the required specifications.

Conclusion

The successful synthesis of Docetaxel from its N-de-tert-butoxycarbonyl precursor can be unequivocally confirmed through a combination of spectroscopic and chromatographic techniques. The key indicators of a successful reaction are the disappearance of the amine proton and the appearance of the characteristic tert-butyl protons in the ¹H NMR spectrum, a mass increase of 100.1 Da in the mass spectrum, and a shift to a longer retention time in the HPLC chromatogram. By following the detailed protocols and comparing the obtained data with the reference values provided in this guide, researchers can confidently verify the synthesis of high-purity Docetaxel for further research and development.

A Comparative Analysis of the Anti-Proliferative Efficacy of De-Boc-Docetaxel and Other Taxoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of De-Boc-Docetaxel and other prominent taxoids, namely Docetaxel, Paclitaxel, and Cabazitaxel. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in their drug development and discovery efforts.

Introduction to Taxoids and this compound

Taxoids are a class of diterpenes that represent a cornerstone of chemotherapy for a variety of cancers. Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division. By stabilizing microtubules, taxoids arrest the cell cycle in the mitotic phase, ultimately leading to apoptotic cell death.[1] Docetaxel, a semi-synthetic analog of paclitaxel, is a widely used taxane.[2] "this compound" refers to a derivative of docetaxel where the N-tert-butoxycarbonyl (Boc) group at the C-3' position is removed. While specific anti-proliferative data for a direct "this compound" analog is not extensively available in public literature, structure-activity relationship studies of various docetaxel analogs provide insights into the potential impact of this modification. The N-acyl group at the C-3' position is known to be crucial for the biological activity of taxoids.

Comparative Anti-Proliferative Activity

The anti-proliferative efficacy of taxoids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values for Docetaxel, Paclitaxel, and Cabazitaxel in various cancer cell lines, as reported in the literature.

TaxoidCancer TypeCell LineIC50 (nM)
Docetaxel Prostate CancerPC31.9
Prostate CancerDU-1450.8
Prostate Cancer22Rv10.3
Breast CancerMDA-MB-2312.6 (Relative IC50)
Gastric, Cervical, PancreaticVarious0.3 - 1.0
Paclitaxel Breast CancerSK-BR-3~10
Breast CancerMDA-MB-231~5
Breast CancerT-47D~2
Lung Cancer (NSCLC)Various27 (median, 120h exposure)
Cabazitaxel Prostate CancerPC-31.6
Prostate CancerDU-1450.2
Prostate Cancer22Rv10.3
Docetaxel-Resistant Prostate CancerPC-3-TxR1.3
Docetaxel-Resistant Prostate CancerDU145-TxR7.09

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used. The data presented here is for comparative purposes.

Experimental Protocols

The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation. This protocol is commonly used to determine the cytotoxic effects of anti-cancer drugs.

MTT Assay Protocol

1. Cell Seeding:

  • Harvest and count the desired cancer cells. Ensure cell viability is above 90%.

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The density should allow for logarithmic growth during the experiment.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Drug Treatment:

  • Prepare a stock solution of the taxoid in a suitable solvent, such as DMSO.

  • On the day of treatment, prepare serial dilutions of the taxoid in a complete cell culture medium to achieve the desired final concentrations.

  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the taxoid to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • Following the incubation period, prepare a 5 mg/mL stock solution of MTT in sterile PBS.

  • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

  • After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of a solubilization solution, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • The absorbance values are directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells (which is set to 100% viability).

  • Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software program.

Signaling Pathway of Taxoid-Induced Apoptosis

Taxoids exert their anti-proliferative effects by first inducing microtubule stabilization. This leads to a prolonged mitotic arrest, which then triggers a signaling cascade culminating in apoptosis. A key player in this pathway is the Cyclin-Dependent Kinase 1 (CDK1).

Taxoid_Apoptosis_Pathway Taxoids Taxoids (e.g., Docetaxel) Microtubules Microtubule Stabilization Taxoids->Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest CDK1_Activation Sustained CDK1/Cyclin B Activation MitoticArrest->CDK1_Activation Bcl2_p Phosphorylation of Bcl-2 & Bcl-xL CDK1_Activation->Bcl2_p Mcl1_deg Degradation of Mcl-1 CDK1_Activation->Mcl1_deg Bcl2_inactivation Inactivation of Anti-apoptotic Function Bcl2_p->Bcl2_inactivation Bax_Bak Bax/Bak Activation Mcl1_deg->Bax_Bak Bcl2_inactivation->Bax_Bak Apoptosis Apoptosis CytoC Cytochrome c Release Bax_Bak->CytoC Caspase_Activation Caspase Cascade Activation CytoC->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Taxoid-induced apoptotic signaling pathway.

Discussion and Conclusion

The provided data indicates that Docetaxel and Cabazitaxel generally exhibit higher potency (lower IC50 values) than Paclitaxel in the tested cancer cell lines. Cabazitaxel has also shown efficacy in docetaxel-resistant prostate cancer cell lines, suggesting it may overcome certain resistance mechanisms.

Regarding "this compound," the removal of the N-tert-butoxycarbonyl (Boc) group at the C-3' position would likely have a significant impact on its anti-proliferative activity. Structure-activity relationship studies on docetaxel analogs have consistently highlighted the importance of the C-3' N-acyl group for microtubule binding and cytotoxicity. Alterations to this group can drastically affect the compound's ability to interact with its target. While a direct comparison is not available, it is plausible that the removal of the Boc group could lead to a decrease in anti-proliferative potency. However, this could potentially be offset by changes in other properties, such as solubility or susceptibility to drug efflux pumps. Further experimental evaluation of N-de-tert-butoxycarbonyl-docetaxel is necessary to definitively determine its anti-proliferative effects relative to other taxoids.

This guide provides a foundational comparison of the anti-proliferative effects of key taxoids. Researchers are encouraged to use this information as a starting point for their own investigations into novel taxane derivatives and their potential as anti-cancer agents.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of De-Boc-Docetaxel

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling De-Boc-Docetaxel, a derivative of the potent chemotherapy drug Docetaxel, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Due to its cytotoxic potential, all materials contaminated with this compound require meticulous handling and disposal as hazardous waste. This guide provides essential, step-by-step instructions for the safe management and disposal of this compound waste in a research setting.

Immediate Safety and Handling

Personal Protective Equipment (PPE): A comprehensive PPE protocol is the first line of defense. This includes:

  • Double Gloving: Wear two pairs of chemotherapy-rated nitrile gloves at all times.

  • Protective Gown: A disposable, solid-front gown to prevent skin contact.

  • Eye Protection: Safety goggles or a face shield to guard against splashes.

  • Respiratory Protection: A properly fitted respirator may be necessary depending on the procedure and the potential for aerosol generation.

Engineering Controls: All handling of this compound, including preparation, weighing, and dilution, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

Waste Segregation and Collection: A Color-Coded Approach

Proper segregation of waste at the point of generation is critical. All waste contaminated with this compound must be classified as cytotoxic waste and disposed of in designated, clearly labeled containers.

Waste CategoryContainer TypeColor Code
Solid Waste Puncture-resistant, leak-proof containerPurple
(Gloves, gowns, wipes)with a secure lid. Lined with a purple bag.
Liquid Waste Leak-proof, shatter-resistant containerPurple
(Unused solutions, etc.)clearly labeled "Cytotoxic Waste."
Sharps Waste Puncture-proof sharps containerPurple
(Needles, scalpels)specifically designated for cytotoxic sharps.

Step-by-Step Disposal Procedure

The following workflow outlines the critical steps for the proper disposal of this compound waste.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection cluster_2 Final Disposal Start Handling this compound Segregate Segregate Waste at Source (Solid, Liquid, Sharps) Start->Segregate Solid Contaminated Solid Waste (PPE, wipes, etc.) Segregate->Solid Liquid Contaminated Liquid Waste (solvents, unused solutions) Segregate->Liquid Sharps Contaminated Sharps (needles, glass) Segregate->Sharps Collect_Solid Place in Purple Bag within Lined Purple Container Solid->Collect_Solid Collect_Liquid Collect in Labeled, Leak-Proof Purple Container Liquid->Collect_Liquid Collect_Sharps Place in Purple Cytotoxic Sharps Container Sharps->Collect_Sharps Seal Securely Seal Containers Collect_Solid->Seal Collect_Liquid->Seal Collect_Sharps->Seal Store Store in Designated Hazardous Waste Area Seal->Store Dispose Arrange for Professional Hazardous Waste Disposal (Incineration) Store->Dispose End Disposal Complete Dispose->End

This compound Disposal Workflow

Decontamination of Surfaces

In the event of a spill or for routine cleaning of work surfaces, a proven decontamination procedure should be followed. Research has shown that a 10⁻² M solution of sodium dodecyl sulfate (SDS) is effective in cleaning surfaces contaminated with taxane derivatives.

Decontamination Protocol:

  • Prepare the Cleaning Solution: Prepare a fresh 10⁻² M SDS solution.

  • Initial Wipe: Using absorbent pads, gently wipe the contaminated area, moving from the outside of the spill inward to prevent spreading.

  • Apply SDS Solution: Liberally apply the SDS solution to the contaminated area and let it sit for at least 10 minutes.

  • Wipe Again: Using fresh absorbent pads, wipe the area again, starting from the outside and working your way in.

  • Rinse: Rinse the area with a suitable solvent (e.g., 70% ethanol or as recommended for the surface) to remove any residual SDS.

  • Final Wipe: Perform a final wipe with dry pads.

  • Dispose of Cleaning Materials: All cleaning materials must be disposed of as cytotoxic solid waste in the designated purple container.

Final Disposal Logistics

All cytotoxic waste, including materials contaminated with this compound, must be disposed of through a licensed hazardous waste management company. The primary method of disposal for this type of waste is high-temperature incineration to ensure the complete destruction of the cytotoxic compounds. Never dispose of this compound waste in general laboratory trash, down the drain, or as biohazardous waste. Maintain meticulous records of all hazardous waste generated and its final disposal.

Essential Safety and Handling of De-Boc-Docetaxel: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling De-Boc-Docetaxel. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment.

This compound, a derivative of the potent antineoplastic agent Docetaxel, requires stringent handling procedures due to its potential cytotoxicity. This document outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to be followed. The information provided is benchmarked against safety data for Docetaxel and general guidelines for handling hazardous chemotherapy agents.

Recommended Personal Protective Equipment (PPE)

All personnel must be trained in the proper use, removal, and disposal of PPE. The following table summarizes the required equipment for handling this compound.

PPE ComponentSpecificationStandard/Recommendation
Gloves Double-gloving with chemotherapy-tested nitrile gloves.ASTM D6978 tested. Outer glove cuff to extend over the gown cuff. Change every 30-60 minutes or immediately if compromised.
Gown Disposable, lint-free, solid-front gown made of polyethylene-coated polypropylene.Must be designated as a chemotherapy gown with long sleeves and tight-fitting elastic or knit cuffs.
Eye/Face Protection Tightly fitting safety goggles with side shields.Conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.
A full-face shield should be worn in addition to goggles when there is a risk of splashing.N/A
Respiratory Protection NIOSH-certified N95 respirator for handling powders or potential aerosols.For situations with a higher risk of aerosolization or when exposure limits may be exceeded, a full-face respirator with appropriate cartridges is recommended.
Shoe Covers Disposable, slip-resistant shoe covers.To be worn over laboratory shoes and removed before exiting the designated handling area.

Operational Plan: Handling and Donning/Doffing of PPE

A systematic approach to donning and doffing PPE is crucial to prevent contamination. The following workflow should be strictly followed.

Workflow for Donning and Doffing PPE cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 Perform Hand Hygiene Don2 Don Shoe Covers Don1->Don2 Don3 Don Gown Don2->Don3 Don4 Don N95 Respirator Don3->Don4 Don5 Don Goggles/Face Shield Don4->Don5 Don6 Don Inner Pair of Gloves Don5->Don6 Don7 Don Outer Pair of Gloves (over gown cuff) Don6->Don7 Doff1 Remove Outer Pair of Gloves Doff2 Remove Gown Doff1->Doff2 Doff3 Perform Hand Hygiene Doff2->Doff3 Doff4 Remove Goggles/Face Shield Doff3->Doff4 Doff5 Remove N95 Respirator Doff4->Doff5 Doff6 Remove Shoe Covers Doff5->Doff6 Doff7 Remove Inner Pair of Gloves Doff6->Doff7 Doff8 Perform Thorough Hand Hygiene Doff7->Doff8 This compound Waste Disposal Protocol Start Waste Generation (Handling this compound) Categorize Categorize Waste Start->Categorize Trace Trace Chemotherapy Waste (<3% residual drug) Categorize->Trace e.g., used PPE, empty vials Bulk Bulk Chemotherapy Waste (>3% residual drug) Categorize->Bulk e.g., spills, partially full vials TraceContainer Place in Yellow Chemotherapy Waste Container Trace->TraceContainer BulkContainer Place in Black RCRA Hazardous Waste Container Bulk->BulkContainer Incineration Dispose via Licensed Hazardous Waste Incineration TraceContainer->Incineration BulkContainer->Incineration

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。